1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Description
BenchChem offers high-quality 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-2-3-4-5-12(17)10-6-8-11(9-7-10)18-13(14,15)16/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKDCLXIWZAKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742845 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-68-6 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (CAS Number: 1365271-68-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto the phenyl hexanone scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive compounds and advanced materials. This document details the synthetic pathway for this compound, including a step-by-step experimental protocol for its preparation via Friedel-Crafts acylation. Furthermore, it provides a thorough analysis of its structural and analytical characterization, featuring predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The guide concludes with a discussion of the potential applications of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, drawing upon the well-established influence of the trifluoromethoxy moiety on molecular properties such as metabolic stability, lipophilicity, and binding affinity.
Introduction: The Significance of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group has emerged as a pivotal functional group in modern medicinal chemistry and drug design.[1][2] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The replacement of a methoxy group with a trifluoromethoxy group can lead to enhanced metabolic stability due to the strength of the C-F bonds, which are resistant to enzymatic cleavage.[3] Moreover, the high lipophilicity of the -OCF₃ group can improve a molecule's ability to permeate biological membranes, a critical factor for bioavailability.[1] In the context of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, the presence of this group on the aromatic ring is anticipated to confer these advantageous properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties and Structural Elucidation
This section details the key physicochemical properties of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one and provides predicted spectroscopic data for its characterization.
Table 1: Physicochemical Properties of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
| Property | Value |
| CAS Number | 1365271-68-6 |
| Molecular Formula | C₁₃H₁₅F₃O₂ |
| Molecular Weight | 260.25 g/mol |
| IUPAC Name | 1-[4-(trifluoromethoxy)phenyl]hexan-1-one |
| Appearance | Predicted to be a colorless oil or a low-melting solid |
Diagram 1: Chemical Structure of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Caption: Chemical structure of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry.
The predicted ¹H NMR spectrum (in CDCl₃, 400 MHz) would exhibit the following characteristic signals:
-
δ 7.95-8.05 (d, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the electron-withdrawing nature of the ketone.
-
δ 7.25-7.35 (d, 2H): Aromatic protons meta to the carbonyl group.
-
δ 2.90-3.00 (t, 2H): Methylene protons (α to the carbonyl group) of the hexanoyl chain.
-
δ 1.65-1.75 (quint, 2H): Methylene protons (β to the carbonyl group) of the hexanoyl chain.
-
δ 1.30-1.40 (m, 4H): Methylene protons (γ and δ) of the hexanoyl chain.
-
δ 0.85-0.95 (t, 3H): Methyl protons of the hexanoyl chain.
The predicted ¹³C NMR spectrum (in CDCl₃, 100 MHz) would show the following key resonances:
-
δ ~200: Carbonyl carbon.
-
δ ~152 (q, JCF ≈ 2 Hz): Aromatic carbon attached to the trifluoromethoxy group.
-
δ ~131: Aromatic carbons ortho to the carbonyl group.
-
δ ~130: Aromatic carbon ipso to the carbonyl group.
-
δ ~121 (q, JCF ≈ 257 Hz): Carbon of the trifluoromethyl group.
-
δ ~120: Aromatic carbons meta to the carbonyl group.
-
δ ~38, 31, 24, 22, 14: Carbons of the hexanoyl chain.
The IR spectrum is expected to display characteristic absorption bands:
-
~1685 cm⁻¹: Strong C=O stretching vibration of the aryl ketone, with the frequency lowered due to conjugation with the aromatic ring.
-
~1260 cm⁻¹ and ~1160 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethoxy group.
-
~1210 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching.
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 260. Key fragmentation patterns would include:
-
α-cleavage: Loss of the pentyl radical (•C₅H₁₁) to give the [M-71]⁺ fragment, the 4-(trifluoromethoxy)benzoyl cation, which would be a prominent peak.
-
McLafferty rearrangement: If sterically feasible, this could lead to a characteristic fragment.
-
Further fragmentation: Loss of CO from the benzoyl cation to yield the 4-(trifluoromethoxy)phenyl cation.
Synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
The most direct and industrially scalable method for the synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one is the Friedel-Crafts acylation of trifluoromethoxybenzene with hexanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1]
Diagram 2: Synthetic Scheme via Friedel-Crafts Acylation
Sources
An In-Depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Introduction: This guide provides a comprehensive technical overview of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (CAS No. 1365271-68-6), an aromatic ketone of significant interest to the fields of medicinal chemistry and materials science.[1] The molecule's structure is characterized by a hexanoyl group attached to a phenyl ring, which is functionalized with a trifluoromethoxy (-OCF₃) group at the para-position. This -OCF₃ moiety is a crucial bioisostere for other functional groups, prized in drug development for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity without introducing significant steric bulk.[2] The incorporation of trifluoromethyl and related fluoroalkyl groups is a key strategy in modern drug design, with nearly 40% of recently FDA-approved drugs containing at least one fluorine atom.[3] This document will delve into the compound's physicochemical properties, validated synthetic routes with mechanistic insights, comprehensive analytical characterization, and its potential as a versatile building block in drug discovery programs.
Section 1: Core Physicochemical and Computed Properties
Understanding the fundamental properties of a molecule is paramount for its application in experimental settings. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is a lipophilic molecule, a characteristic primarily driven by the hexanoyl chain and the trifluoromethoxy group. The strong electron-withdrawing nature of the -OCF₃ group influences the electronics of the aromatic ring, impacting its reactivity and the acidity of adjacent protons.
| Property | Value / Description | Source |
| IUPAC Name | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | - |
| CAS Number | 1365271-68-6 | [1] |
| Molecular Formula | C₁₃H₁₅F₃O₂ | [1] |
| Molecular Weight | 260.25 g/mol | [1] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature. | - |
| Lipophilicity (XLogP3) | Predicted to be > 4. The -OCF₃ group is known to significantly increase lipophilicity. | - |
| Key Structural Features | Aromatic ketone, para-substituted phenyl ring, trifluoromethoxy group, linear C5 alkyl chain. | - |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one can be efficiently achieved via two primary, well-established methodologies. The choice between them depends on starting material availability, scale, and the presence of other functional groups in more complex analogues.
Primary Recommended Synthesis: Friedel-Crafts Acylation
This method stands as the most direct and industrially scalable route. It proceeds via an electrophilic aromatic substitution, where the aromatic ring (trifluoromethoxybenzene) attacks a highly reactive acylium ion intermediate.[4][5] The trifluoromethoxy group is a deactivating but ortho-, para-directing group; thus, the reaction yields the desired para-substituted product with high selectivity.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum trichloride is a powerful Lewis acid essential for generating the electrophilic acylium ion from the hexanoyl chloride.[6] Its use in stoichiometric amounts is often necessary because the product ketone can form a stable complex with AlCl₃, effectively sequestering the catalyst.[4]
-
Solvent (e.g., Dichloromethane): An inert solvent like DCM is used to dissolve the reactants without participating in the reaction.
-
Temperature Control: The initial reaction is typically run at a low temperature (0 °C) to control the exothermic reaction between the acyl chloride and the catalyst, followed by warming or reflux to drive the reaction to completion.[7]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add hexanoyl chloride (1.05 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.
-
Substrate Addition: Add 4-(Trifluoromethoxy)benzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Mechanism of Friedel-Crafts Acylation.
Alternative Synthesis: Grignard Reaction
An alternative approach involves the acylation of a Grignard reagent.[8] This method is particularly useful if the aromatic ring is sensitive to the harsh acidic conditions of the Friedel-Crafts reaction. Here, 4-(trifluoromethoxy)phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride.
-
Grignard Formation: Prepare 4-(trifluoromethoxy)phenylmagnesium bromide (1.0 equivalent) from 1-bromo-4-(trifluoromethoxy)benzene and magnesium turnings in anhydrous THF.
-
Reaction Setup: In a separate flame-dried flask, dissolve hexanoyl chloride (1.05 equivalents) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Addition: Add the prepared Grignard reagent to the solution of hexanoyl chloride dropwise via cannula. Maintain the temperature at -78 °C to prevent over-addition and the formation of a tertiary alcohol byproduct.
-
Reaction & Workup: Stir at low temperature for 1-2 hours, then allow to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Purification: Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Caption: Comparison of primary synthetic routes.
Section 3: Spectroscopic and Analytical Characterization
A self-validating system of analysis is crucial for confirming the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural elucidation. While specific experimental data for this exact compound is not widely published, its spectral properties can be reliably predicted based on its structure and data from close analogues.[9]
| Technique | Predicted Observation & Rationale |
| ¹H NMR | Aromatic Region: Two doublets (AA'BB' system) between δ 7.2-8.0 ppm. The protons ortho to the electron-withdrawing ketone will be downfield. Aliphatic Region: A triplet at ~δ 2.9 ppm (α-CH₂, deshielded by the carbonyl), multiplets from δ 1.3-1.8 ppm for the three internal CH₂ groups, and a triplet at ~δ 0.9 ppm for the terminal CH₃ group. |
| ¹³C NMR | Carbonyl: A signal at ~δ 200 ppm. Aromatic: Signals between δ 120-155 ppm. The carbon of the -OCF₃ will appear as a quartet due to C-F coupling (¹JCF ≈ 250-270 Hz). Aliphatic: Signals for the hexanoyl chain carbons between δ 14-40 ppm. |
| ¹⁹F NMR | A sharp singlet around δ -58 ppm, characteristic of the trifluoromethoxy group.[9] The chemical shift is sensitive to the electronic environment of the phenyl ring. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1685-1700 cm⁻¹, characteristic of an aryl ketone. C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region. C-O Stretch: An absorption band around 1250 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 260. Key Fragments: A prominent peak at m/z = 175 (acylium ion, [F₃COC₆H₄CO]⁺) resulting from α-cleavage. Another key fragment would be observed from the loss of the pentyl radical (C₅H₁₁). McLafferty rearrangement could produce a fragment at m/z = 190. |
Section 4: Reactivity and Potential for Derivatization
The chemical architecture of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one offers two primary sites for further chemical modification: the carbonyl group and the aromatic ring. This makes it a versatile intermediate for building molecular libraries.
-
Carbonyl Group Chemistry: The ketone can be readily reduced to a secondary alcohol using agents like NaBH₄. This alcohol can then be used in esterifications or etherifications. Reductive amination can convert the ketone into a primary or secondary amine, a key functional group in many bioactive molecules. It can also be converted to oximes and other heterocycles.[10]
-
Aromatic Ring Chemistry: While the trifluoromethoxy group is deactivating, further electrophilic aromatic substitution is possible, though it would require harsh conditions and would be directed to the ortho position relative to the -OCF₃ group.
Caption: Key derivatization reactions from the ketone moiety.
Section 5: Applications in Research and Drug Discovery
The true value of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one lies in its utility as a scaffold in drug discovery. The 4-(trifluoromethoxy)phenyl motif is present in numerous biologically active compounds and clinical candidates.[11][12]
Role of the Trifluoromethoxy Group:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the -OCF₃ group is resistant to metabolic degradation, particularly oxidative processes that might affect a simpler methoxy group. This can lead to an improved pharmacokinetic profile.
-
Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Conformational Effects: The group can influence the conformation of the molecule, potentially locking it into a bioactive shape for optimal target engagement.
-
pKa Modulation: As a strong electron-withdrawing group, it lowers the pKa of nearby acidic or basic centers, which can be critical for tuning a drug's ionization state and solubility at physiological pH.
This compound serves as a valuable building block for synthesizing libraries of novel compounds for screening against various biological targets, from kinases to nuclear receptors and ion channels.[2][13] Its structure is a template that can be readily elaborated to explore structure-activity relationships (SAR) in a lead optimization campaign.
Conclusion
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its properties are defined by the interplay between the lipophilic alkyl chain and the electronically influential trifluoromethoxy group. With well-defined and robust synthetic routes, its production is straightforward. The true potential of this molecule is realized in its application as a versatile starting material for the synthesis of complex, novel chemical entities with tailored properties for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and derivatize this valuable compound.
References
- Vertex AI Search Grounding API. (n.d.). Supporting Information.
- PubChem. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one.
- PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one.
- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- PubChem. (n.d.). [4-(6,7-Dimethoxyquinazolin-4-yl)piperidin-1-yl]-[4-(trifluoromethyloxy)phenyl]methanone.
- Sigma-Aldrich. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)propan-2-one.
- PubChem. (n.d.). 1-(4-Trifluoromethyl-phenyl)-pentan-1-one.
- PubChem. (n.d.). (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime.
- Sinfoo Biotech. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
- OSTI.GOV. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization.
- YouTube. (2019). Friedel-Crafts acylation.
- YouTube. (2018). Friedel-Crafts Acylation.
- Purdue University. (2025). Altman lab discovers chemical method impacting pharmacy, beyond.
- Khan Academy. (n.d.). Friedel-Crafts acylation (video).
- PubMed. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction.
- The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.
-
PubMed. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[9][14]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Retrieved January 15, 2026, from
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylmagnesium bromide solution 0.5 M in THF.
- J-Stage. (n.d.). Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)- phenyl]pyridin.
Sources
- 1. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one,(CAS# 1365271-68-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. osti.gov [osti.gov]
- 3. Altman lab discovers chemical method impacting pharmacy, beyond | Purdue University College of Pharmacy [pharmacy.purdue.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime | C12H14F3NO | CID 125289955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one molecular weight
An In-Depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Abstract
This technical guide provides a comprehensive scientific overview of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, a fluorinated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the molecule's core physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, and outlines expected analytical characterization data. Furthermore, it discusses the scientific rationale for its utility, potential applications derived from its unique structural motifs, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Identity and Physicochemical Properties
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is an organic compound characterized by a hexanoyl group attached to a phenyl ring, which is substituted at the para-position with a trifluoromethoxy group (-OCF3). This combination of an aliphatic ketone and a fluorinated aromatic moiety imparts specific chemical characteristics relevant to drug development and chemical synthesis.
Core Compound Data
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | Internal |
| CAS Number | 1365271-68-6 | [1][2] |
| Molecular Formula | C₁₃H₁₅F₃O₂ | [1][2] |
| Molecular Weight | 260.25 g/mol | [1][2] |
| MDL Number | MFCD21609708 | [2] |
Chemical Structure
The structure consists of a central benzene ring, functionalized with a ketone and a trifluoromethoxy group at positions 1 and 4, respectively.
Caption: Chemical structure of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Scientific Rationale and Potential Applications
The trifluoromethoxy (-OCF3) group is a critical substituent in modern drug design. It is often employed as a bioisostere for other groups, such as a methoxy or chloro group, but with distinct advantages. The high electronegativity of the fluorine atoms makes the -OCF3 group a strong electron-withdrawing moiety, which can significantly alter the pKa and reactivity of the parent molecule. Crucially, it enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve membrane permeability and bioavailability.[3][4]
The aryl ketone framework is a common feature in pharmacologically active compounds. Given these structural attributes, 1-[4-(trifluoromethoxy)phenyl]hexan-1-one is a valuable building block for:
-
Medicinal Chemistry: As a synthetic intermediate for creating more complex molecules targeting central nervous system (CNS) receptors, ion channels, or enzymes.[4] The lipophilic side chain and fluorinated aromatic head are ideal for structure-activity relationship (SAR) studies.
-
Agrochemical Research: The development of novel pesticides and herbicides, where metabolic stability and target affinity are paramount.
-
Materials Science: Investigation into new polymers or liquid crystals, where the molecule's polarity and rigid-flexible structure could be exploited.
Synthesis and Purification
A reliable method for the synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one is the Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with hexanoyl chloride. This electrophilic aromatic substitution reaction is a standard and efficient method for forming aryl ketones.
Proposed Synthetic Pathway
The reaction involves the activation of hexanoyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a reactive acylium ion. This electrophile then attacks the electron-rich trifluoromethoxybenzene ring, followed by rearomatization to yield the final product.
Caption: Friedel-Crafts acylation workflow for synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles. Researchers must adapt it based on laboratory conditions and scale.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) as the solvent under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The inert atmosphere prevents side reactions, and cooling controls the exothermic reaction.
-
-
Addition of Reagents:
-
In the dropping funnel, prepare a solution of hexanoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Following this, add 4-(trifluoromethoxy)benzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Slow, dropwise addition prevents a dangerous exotherm and minimizes the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: TLC provides a reliable, real-time check on the reaction's status, ensuring it is not quenched prematurely or allowed to run too long, which could lead to degradation.
-
-
Quenching and Workup:
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid (HCl).
-
Causality: This step quenches the reaction by hydrolyzing the AlCl₃ and protonating the aluminum-ketone complex, releasing the product. The acid ensures the aluminum salts remain dissolved in the aqueous phase.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Causality: The HCl wash removes any remaining basic impurities. The NaHCO₃ wash neutralizes residual acid, and the brine wash removes bulk water before drying.
-
Detailed Experimental Protocol: Purification
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude oil/solid via flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent system (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Trustworthiness: Column chromatography separates the desired product from unreacted starting materials and by-products based on polarity, yielding a high-purity sample essential for subsequent research. The fractions are monitored by TLC to ensure proper separation.
-
Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. - Alkyl Protons: A triplet for the α-CH₂ group (~2.9-3.1 ppm), multiplets for the internal CH₂ groups, and a triplet for the terminal CH₃ group (~0.9 ppm). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~195-200 ppm). - Aromatic Carbons: Signals between ~120-160 ppm, including the carbon attached to the -OCF₃ group (a quartet due to C-F coupling) and the carbon attached to the ketone. - Alkyl Carbons: Signals in the aliphatic region (~14-45 ppm). |
| ¹⁹F NMR | A singlet for the -OCF₃ group. |
| IR Spectroscopy | - C=O Stretch: Strong, sharp absorption band around 1680-1700 cm⁻¹. - C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. - C-O-C Stretch: Absorption around 1200-1250 cm⁻¹. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 260. - Key Fragments: Loss of the pentyl chain (m/z = 189), and fragments corresponding to the trifluoromethoxybenzoyl cation. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on structurally related fluorinated aromatics and ketones.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[5] An eyewash station and safety shower must be readily accessible.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Keep away from sources of ignition, as related ketones can be combustible.[5] Avoid strong oxidizing agents, strong acids, and strong bases, as these are incompatible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is a compound with significant potential as a synthetic intermediate in various fields of chemical research. Its preparation via Friedel-Crafts acylation is a robust and scalable method. The presence of the trifluoromethoxy group provides a key handle for modulating the electronic and pharmacological properties of derivative molecules, making it a valuable tool for researchers in drug discovery and materials science. Adherence to rigorous synthetic, purification, and safety protocols is essential for the successful and safe utilization of this compound.
References
- 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one - Sinfoo Biotech. (n.d.).
- 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one - Aaronchem. (n.d.).
- 4-(Trifluoromethoxy)aniline Safety Data Sheet - Fisher Scientific. (2025, December 19).
- 1-(4-(Trifluoromethyl)phenyl)ethan-1-one - PubChem. (n.d.).
- Hexanophenone - PubChem. (n.d.).
- 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one - Smolecule. (2024, January 5).
- 1-(4-(Trifluoromethoxy)phenyl)piperazine - Benchchem. (n.d.).
Sources
- 1. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one,(CAS# 1365271-68-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 1365271-68-6 | MFCD21609708 | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one [aaronchem.com]
- 3. Buy 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Hexanophenone | C12H16O | CID 70337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis Pathway of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one: A Mechanistic and Practical Exploration
An In-depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Friedel-Crafts acylation, a classic yet powerful method for forming carbon-carbon bonds on aromatic rings. This document delves into the underlying reaction mechanism, strategic considerations for reagent selection, a detailed experimental protocol, and methods for characterization and purification. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this and structurally related aryl ketones.
Part 1: The Core Chemistry: Friedel-Crafts Acylation
The synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one is most efficiently achieved via the Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with hexanoyl chloride. This electrophilic aromatic substitution reaction, first discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for constructing aryl ketones.[1]
The Reaction Mechanism: A Step-by-Step Analysis
The reaction proceeds through a well-established multi-step mechanism, initiated by the activation of the acylating agent with a Lewis acid catalyst.
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of hexanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[2][3] This intermediate is crucial as it is sufficiently reactive to be attacked by the aromatic ring. Unlike in Friedel-Crafts alkylations, the acylium ion does not undergo carbocation rearrangement, ensuring the formation of a linear hexanoyl substituent.[3][4]
-
Electrophilic Attack: The π-electron system of the trifluoromethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Restoration of Aromaticity & Catalyst Complexation: A weak base, typically AlCl₄⁻ (formed from the initial complexation), removes a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and releases HCl.[6] However, the product ketone, being a moderate Lewis base, immediately forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the product, preventing further acylation reactions, which is a significant advantage of this method.[2][4] Due to this stable complex formation, the Lewis acid is required in stoichiometric or slightly super-stoichiometric amounts rather than catalytic quantities.[1]
-
Work-up and Product Isolation: The final ketone product is liberated from the aluminum complex by hydrolysis during an aqueous work-up, typically involving the addition of ice and acid.[5][7]
Part 2: Strategic and Practical Considerations
The success of the synthesis hinges on the careful selection of reagents and adherence to specific reaction conditions.
Substrate and Reagent Selection
-
Aromatic Substrate: 4-(Trifluoromethoxy)benzene is the starting arene. The trifluoromethoxy (-OCF₃) group is an interesting substituent; while it is electron-withdrawing due to the high electronegativity of the fluorine atoms, the oxygen's lone pairs allow it to be an ortho, para-director for electrophilic aromatic substitution.
-
Acylating Agent: Hexanoyl chloride is the preferred acylating agent due to its higher reactivity compared to the corresponding anhydride.
-
Lewis Acid Catalyst: Aluminum trichloride (AlCl₃) is the most common and effective catalyst for this transformation due to its strong Lewis acidity.[1][8] Anhydrous conditions are critical, as AlCl₃ reacts violently with water. Iron(III) chloride (FeCl₃) can be used as a milder and safer alternative, though it may require higher temperatures or longer reaction times.[9]
Regioselectivity
The trifluoromethoxy group directs the incoming electrophile to the ortho and para positions. Due to the significant steric hindrance posed by the bulky acylium ion, substitution at the para position is overwhelmingly favored, leading to a high yield of the desired 1-[4-(trifluoromethoxy)phenyl]hexan-1-one with minimal formation of the ortho isomer.[8][10]
Catalyst Performance Comparison
While AlCl₃ is highly effective, other Lewis acids can be employed, each with distinct advantages and disadvantages. The choice of catalyst can influence yield, selectivity, and reaction conditions.
| Catalyst | Relative Strength | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Strong | 0 °C to RT, inert solvent | High reactivity, high yield | Highly hygroscopic, corrosive, stoichiometric amounts needed |
| FeCl₃ | Moderate | RT to reflux | Less hazardous, lower cost[9] | Generally lower reactivity than AlCl₃, may require heating |
| ZnCl₂ | Mild | Requires heating | Milder, can be used for activated rings | Often requires higher temperatures and gives lower yields |
| TfOH | Strong (Brønsted) | Mild to forced conditions | Can be catalytic, versatile | Highly corrosive, expensive |
Table 1: Comparison of common catalysts for Friedel-Crafts acylation. Data synthesized from general principles.[8][11]
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one on a laboratory scale using the standard aluminum trichloride catalyst.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum trichloride is corrosive and reacts violently with moisture. Hexanoyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials and Reagents
-
4-(Trifluoromethoxy)benzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Hexanoyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Step-by-Step Procedure
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Stir the suspension and allow it to cool to 0 °C.
-
Acylium Ion Formation: Add hexanoyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion complex.
-
Addition of Arene: Dissolve 4-(trifluoromethoxy)benzene (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up (Quenching): Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[7] This will decompose the aluminum-ketone complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-[4-(trifluoromethoxy)phenyl]hexan-1-one as a pure substance.[10][12]
Part 4: Conclusion and Outlook
The Friedel-Crafts acylation provides a direct, reliable, and high-yielding pathway to 1-[4-(trifluoromethoxy)phenyl]hexan-1-one. The key to a successful synthesis lies in the rigorous control of reaction conditions, particularly the exclusion of moisture, and careful temperature management. The para-selectivity is inherently high due to steric factors, simplifying purification. This methodology is not only effective for the title compound but is also broadly applicable for the synthesis of a wide array of substituted aryl ketones, making it an indispensable tool in the arsenal of synthetic chemists in the pharmaceutical and materials science industries.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(1), 81. [Link]
-
Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Retrieved from [Link]
-
Chen, C., et al. (2008). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis, 2008(20), 3205-3208. Retrieved from [Link]
-
MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]
-
Le, T. B., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 25(16), 3599. [Link]
-
ResearchGate. (n.d.). (a) C-Acylation of benzene 9 with twisted amides 31–33 as acyl donor.... Retrieved from [Link]
-
National Institutes of Health. (2020). Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. Angewandte Chemie International Edition, 59(45), 19956–19960. [Link]
-
J-Stage. (n.d.). Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)- phenyl]pyridin.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PrepChem.com. (n.d.). Synthesis of 1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0176142 A2 - Process for the preparation of aryl alkyl ketones. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. Retrieved from [Link]
- Google Patents. (n.d.). EP1192224B1 - Purification of aqueous dye solutions.
- Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 3. youtube.com [youtube.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
Spectroscopic data for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
An In-depth Technical Guide to the Spectroscopic Characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Introduction
In the landscape of modern drug discovery and materials science, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, a fluorinated aromatic ketone, represents a class of compounds with significant potential due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group. This functional group is known to enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in medicinal chemistry.
This guide provides a comprehensive technical overview of the core spectroscopic techniques required to characterize 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. We will move beyond a simple recitation of data, focusing instead on the causality of the spectroscopic signals and the logic behind the experimental design. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to verify the structure and purity of this compound. The molecular formula for this compound is C₁₃H₁₅F₃O₂ and it has a molecular weight of 260.25 g/mol .[1]
Molecular Structure and Predicted Spectroscopic Features
Before delving into individual techniques, a preliminary analysis of the target structure is essential for predicting the expected spectroscopic output.
Structure:
-
Aromatic System: A para-substituted benzene ring. The protons on the ring are chemically distinct, and the carbons will show unique chemical shifts. The electron-withdrawing nature of the ketone and the trifluoromethoxy group will significantly influence the electronic environment of the ring.
-
Carbonyl Group: A ketone (C=O) functional group, which will serve as a prominent landmark in both Infrared (IR) and ¹³C NMR spectroscopy.
-
Aliphatic Chain: A five-carbon straight chain (pentyl group) attached to the carbonyl carbon. The protons and carbons along this chain will have distinct chemical shifts depending on their proximity to the electron-withdrawing carbonyl group.
-
Trifluoromethoxy Group: The -OCF₃ group will be identifiable in ¹⁹F NMR and its influence will be observed in the ¹³C NMR spectrum through C-F coupling.
This structural framework allows us to anticipate a specific set of signals for each spectroscopic method, forming a unique "fingerprint" for the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, it is the primary tool for confirming the structure of the aliphatic chain and the substitution pattern of the aromatic ring.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify interpretation.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
Predicted ¹H NMR Data and Interpretation
The spectrum is predicted to show five distinct groups of signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |
| ~ 7.95 | Doublet (d) | 2H | Ar-H (ortho to C=O) | These aromatic protons are deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the ketone. |
| ~ 7.25 | Doublet (d) | 2H | Ar-H (ortho to OCF₃) | These protons are shielded relative to their counterparts due to the para position of the ketone. The trifluoromethoxy group is also electron-withdrawing, but its effect is less pronounced on the ortho protons compared to the ketone. |
| ~ 2.90 | Triplet (t) | 2H | -C(=O)-CH₂ - | Protons alpha to the carbonyl group are significantly deshielded. They are split into a triplet by the adjacent CH₂ group. |
| ~ 1.70 | Sextet | 2H | -CH₂-CH₂ -CH₂- | Protons beta to the carbonyl. The multiplicity arises from coupling to the two adjacent CH₂ groups (3+2=5, quintet or sextet). |
| ~ 1.35 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₃ | The protons of the two central methylene groups of the hexanoyl chain overlap in a complex multiplet. |
| ~ 0.90 | Triplet (t) | 3H | -CH₃ | The terminal methyl group protons are the most shielded and are split into a triplet by the adjacent CH₂ group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the carbon skeleton. The use of broadband proton decoupling simplifies the spectrum to a series of single lines, where each line represents a chemically distinct carbon atom.[2]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample is required (20-50 mg in 0.6-0.7 mL of CDCl₃).
-
Instrumentation: Acquired on the same spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Mode: Proton-decoupled (¹H{¹³C}).
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 or more, due to the low natural abundance of ¹³C.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction.
Predicted ¹³C NMR Data and Interpretation
The structure has 11 unique carbon environments, which should result in 11 distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |
| ~ 199.0 | C =O | The carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of ketones. |
| ~ 152.0 (q) | Ar-C -OCF₃ | The aromatic carbon attached to the OCF₃ group. It will appear as a quartet due to coupling with the three fluorine atoms. |
| ~ 135.0 | Ar-C -C=O | The quaternary aromatic carbon attached to the acyl group. |
| ~ 130.5 | Ar-C H (ortho to C=O) | Aromatic methine carbons deshielded by the ketone. |
| ~ 120.5 | Ar-C H (ortho to OCF₃) | Aromatic methine carbons. |
| ~ 120.0 (q) | OC F₃ | The carbon of the trifluoromethoxy group itself. It will appear as a strong quartet with a large C-F coupling constant. |
| ~ 38.5 | -C(=O)-C H₂- | The alpha-carbon to the carbonyl is deshielded. |
| ~ 31.5 | -CH₂-C H₂-CH₃ | Aliphatic carbon in the middle of the chain. |
| ~ 24.0 | -C H₂-CH₂-CH₂- | Aliphatic carbon beta to the carbonyl. |
| ~ 22.5 | -C H₂-CH₃ | Aliphatic carbon gamma to the carbonyl. |
| ~ 14.0 | -C H₃ | The terminal methyl carbon is the most shielded aliphatic carbon. |
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for the rapid identification of functional groups. For this molecule, IR will definitively confirm the presence of the ketone (C=O) and aromatic (C=C) functionalities.
Experimental Protocol: IR
-
Sample Preparation:
-
Thin Film (Neat): If the sample is an oil, a drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is the most common and convenient method.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 600 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is taken first and automatically subtracted from the sample spectrum.
Predicted IR Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |
| 2960-2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of C-H bonds in the hexanoyl chain. |
| ~ 1690 | C=O Stretch | Aromatic Ketone | A very strong and sharp absorption. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3] |
| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring | Absorptions characteristic of the carbon-carbon stretching within the benzene ring. |
| 1250-1050 | C-F Stretch & C-O Stretch | C-F and C-O | A series of strong, complex bands are expected in this region due to the C-O and C-F stretching vibrations of the trifluoromethoxy group. |
| Below 900 | C-H Bend | Aromatic C-H | Out-of-plane bending vibrations that can be indicative of the 1,4-disubstitution pattern. |
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is the definitive technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy method that will induce more fragmentation.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution measurements. A quadrupole analyzer is sufficient for standard resolution.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50 to 500.
Predicted MS Data and Interpretation
-
Molecular Ion (M⁺) or [M+H]⁺: The molecular weight is 260.25.[1]
-
In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 261.11 .
-
In EI-MS, the molecular ion peak M⁺ should be visible at m/z 260.10 .
-
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₃H₁₅F₃O₂ is 260.1024. HRMS analysis should yield a mass measurement within 5 ppm of this value, confirming the elemental composition.
Predicted Fragmentation Pattern (EI-MS):
The structure is expected to fragment primarily at the bonds adjacent to the carbonyl group (alpha cleavage).
-
Loss of the Pentyl Radical: Cleavage of the C-C bond between the carbonyl and the aliphatic chain is highly favorable.
-
[M - C₅H₁₁]⁺ → m/z 189 . This acylium ion is resonance-stabilized and is expected to be a major peak.
-
-
Loss of the Aromatic Acyl Radical: Cleavage on the other side of the carbonyl.
-
[M - C₇H₄F₃O]⁺ → [C₅H₁₁]⁺ → m/z 71 .
-
-
Loss of Carbon Monoxide: The acylium ion at m/z 189 can subsequently lose a molecule of CO.
-
[m/z 189 - CO] → [C₇H₄F₃O]⁺ → m/z 161 . This corresponds to the 4-(trifluoromethoxy)phenyl cation.
-
Conclusion
The structural verification of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is achieved through a synergistic application of multiple spectroscopic techniques. ¹H NMR confirms the proton framework, ¹³C NMR elucidates the carbon skeleton, IR spectroscopy identifies key functional groups, and mass spectrometry provides the molecular weight and elemental composition. The predicted data presented in this guide serves as a robust benchmark for researchers. Any significant deviation from these expected values would warrant further investigation into the sample's purity or structural integrity. This multi-faceted analytical approach ensures a high degree of confidence in the identity of the target compound, a critical step in any chemical research or development pipeline.
References
- Supporting Information for a research article. (n.d.).
-
Yamamoto, S., Ohta, H., Abe, K., Kambe, D., Tsukiyama, N., Kawakita, Y., Moriya, M., & Yasuhara, A. (2016). Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)- phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Chemical and Pharmaceutical Bulletin, 64(11), 1644-1653. [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159). Retrieved from [Link]
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) (NP0211946). Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). [4-(6,7-Dimethoxyquinazolin-4-yl)piperidin-1-yl]-[4-(trifluoromethyloxy)phenyl]methanone. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. Retrieved from [Link]
-
NFDI4Chem Search Service. (2024). mass spectrometry (MS) - Dataset. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
Sources
1H NMR and 13C NMR spectra of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and chemical development, a thorough understanding of a compound's spectral characteristics is fundamental for structure elucidation, purity assessment, and quality control. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, a compound representative of aromatic ketones bearing a fluorinated substituent—a common motif in medicinal chemistry.
This document moves beyond a simple data report. As a senior application scientist, the goal is to provide a framework for interpretation, explaining the causal relationships between the molecule's structure and its spectral output. We will explore the theoretical underpinnings of the expected spectra, detail a robust experimental protocol for data acquisition, and provide a thorough, reasoned interpretation of the spectral data, supported by established principles and data from analogous structures.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectra of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, we must first dissect its molecular structure to identify all unique proton and carbon environments.
Figure 1: Structure of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one with Atom Numbering
Caption: Labeled structure of the target molecule.
The molecule possesses several distinct regions:
-
Aromatic System: A para-substituted benzene ring. Due to symmetry, we expect two sets of aromatic proton signals (H-2'/H-6' and H-3'/H-5') and four distinct aromatic carbon signals (C-1', C-2'/C-6', C-3'/C-5', and C-4').
-
Carbonyl Group: An electron-withdrawing ketone group that will significantly deshield adjacent protons and carbons.
-
Aliphatic Chain: A five-carbon chain (part of the hexanoyl group) with unique electronic environments for each position (α, β, γ, δ, ε).
-
Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing group that influences the aromatic ring and provides a unique signature in ¹³C NMR due to C-F coupling.
Theoretical Principles and Spectral Predictions
¹H NMR Spectrum: What to Expect
The chemical shift (δ) of a proton is determined by its local electronic environment.[1][2]
-
Aromatic Protons (δ 7.0-8.5 ppm): Protons on an aromatic ring are deshielded by the ring current and typically appear in this downfield region.[3][4] The protons at the H-2'/H-6' positions are ortho to the electron-withdrawing carbonyl group, which will deshield them further, placing them at the lowest field (highest ppm) of the aromatic signals, likely around 8.0 ppm. The protons at H-3'/H-5' are ortho to the -OCF₃ group and will appear slightly upfield, likely around 7.3 ppm. Both signals are expected to appear as doublets due to coupling with their single ortho neighbor.
-
Aliphatic Protons (δ 0.9-3.0 ppm):
-
α-Protons (Hα): These protons are adjacent to the carbonyl group, which strongly deshields them. They are expected to appear around 2.9-3.0 ppm as a triplet, being split by the two β-protons.[2][5]
-
β-Protons (Hβ): Further from the carbonyl, these protons will be less deshielded, appearing around 1.7-1.8 ppm. They will be split by both the α- and γ-protons, resulting in a complex multiplet (likely a sextet).
-
γ & δ-Protons (Hγ, Hδ): These methylene protons are more shielded and will resonate in the typical alkane region of 1.3-1.5 ppm, likely overlapping as a complex multiplet.[6]
-
ε-Protons (Hε): The terminal methyl group protons are the most shielded and will appear furthest upfield, around 0.9 ppm, as a triplet split by the two δ-protons.[2][6]
-
¹³C NMR Spectrum: What to Expect
The ¹³C NMR spectrum provides a map of the carbon skeleton.[7]
-
Carbonyl Carbon (C=O, δ ~197 ppm): Ketone carbonyl carbons are highly deshielded and appear at the far downfield end of the spectrum. Conjugated aromatic ketones typically resonate between 180 and 200 ppm.[3]
-
Aromatic Carbons (δ 120-155 ppm): The four unique aromatic carbons will appear in this region.[3] The carbon attached to the trifluoromethoxy group (C-4') will be significantly affected by the electronegative oxygen. The carbon attached to the carbonyl group (C-1') will also be distinct.
-
Trifluoromethoxy Carbon (-OCF₃, δ ~121 ppm): This carbon is unique. Its chemical shift is influenced by the attached oxygen, but its signal is most characteristically split into a quartet by the three fluorine atoms (¹JCF coupling), with a large coupling constant of approximately 255 Hz.[8]
-
Aliphatic Carbons (δ 14-40 ppm): The five carbons of the hexanoyl chain will appear in the upfield region. The α-carbon will be the most deshielded (~38 ppm) due to the adjacent carbonyl, followed by the β-carbon (~24 ppm), with the γ, δ, and ε carbons appearing progressively further upfield (~31, 22, and 14 ppm, respectively).
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology. Trustworthiness is built into this system by designing an experiment that generates unambiguous and verifiable data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often chosen for its good solubilizing power and relatively clean spectral window.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Cap the tube and gently agitate to ensure a homogeneous solution.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[9] A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.
-
Caption: Standard workflow for NMR data acquisition.
Spectral Analysis and Data Interpretation
While a definitive experimental spectrum for this specific molecule is not publicly available, we can confidently predict the data based on the principles discussed and extensive data on analogous compounds.[10][11][12][13]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2', H-6' | ~8.01 | Doublet (d) | 2H | Aromatic protons ortho to C=O |
| H-3', H-5' | ~7.30 | Doublet (d) | 2H | Aromatic protons meta to C=O |
| Hα | ~2.95 | Triplet (t) | 2H | Methylene protons alpha to C=O |
| Hβ | ~1.75 | Multiplet (m) | 2H | Methylene protons beta to C=O |
| Hγ, Hδ | ~1.38 | Multiplet (m) | 4H | Methylene protons |
| Hε | ~0.92 | Triplet (t) | 3H | Terminal methyl protons |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity (Coupled) | Assignment |
| C=O | ~197.5 | Singlet | Carbonyl carbon |
| C-4' | ~153.0 | Quartet (q, small J) | Aromatic C attached to -OCF₃ |
| C-1' | ~135.0 | Singlet | Aromatic C attached to C=O |
| C-2', C-6' | ~130.5 | Singlet | Aromatic CH |
| C-3', C-5' | ~120.5 | Singlet | Aromatic CH |
| -OCF₃ | ~121.0 | Quartet (q, large J) | Trifluoromethoxy carbon |
| Cα | ~38.8 | Singlet | Methylene carbon alpha to C=O |
| Cγ | ~31.5 | Singlet | Methylene carbon |
| Cβ | ~24.2 | Singlet | Methylene carbon beta to C=O |
| Cδ | ~22.5 | Singlet | Methylene carbon |
| Cε | ~14.0 | Singlet | Terminal methyl carbon |
Confirming the Structure: The Power of 2D NMR
To ensure the trustworthiness of these assignments, 2D NMR experiments are essential. They provide an internal cross-validation of the proposed structure by revealing through-bond correlations.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment would confirm the connectivity of the entire hexanoyl chain. A cross-peak would be observed between Hα and Hβ, between Hβ and Hγ, and so on, down to the correlation between Hδ and Hε.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment links each proton to its directly attached carbon. It would definitively pair the ¹H and ¹³C signals listed in the tables above (e.g., the proton signal at ~2.95 ppm would show a cross-peak with the carbon signal at ~38.8 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range (2-3 bond) H-C correlations, piecing the molecular fragments together. Key expected correlations include:
-
From the Hα protons (~2.95 ppm) to the carbonyl carbon (~197.5 ppm) and the aromatic C-1' carbon (~135.0 ppm).
-
From the aromatic H-2'/H-6' protons (~8.01 ppm) to the carbonyl carbon (~197.5 ppm) and the aromatic C-4' carbon (~153.0 ppm).
-
Caption: Logic flow for structural validation using 2D NMR.
Conclusion
The ¹H and ¹³C NMR spectra of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one are highly characteristic and informative. The ¹H spectrum is defined by two distinct aromatic doublets, a deshielded triplet for the α-methylene group, and a series of progressively more shielded signals for the remainder of the hexanoyl chain. The ¹³C spectrum is distinguished by the low-field carbonyl signal and the unique quartet signature of the trifluoromethoxy carbon.
This guide has provided a detailed framework for understanding, acquiring, and interpreting these spectra. By combining theoretical prediction with a robust experimental workflow and a multi-dimensional confirmation strategy, researchers and drug development professionals can confidently establish the identity, purity, and structure of this and related molecules, ensuring the integrity and quality of their scientific endeavors.
References
- 1H-NMR and 13C-NMR Spectra. (n.d.). Google AI Grounding.
- BenchChem. (2025, December). An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane. Benchchem.
- Wojtunik-Kulesza, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. National Center for Biotechnology Information.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Adcock, W., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 107-110. Semantic Scholar.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Spectroscopic Insights into 4'-(Trifluoromethoxy)acetophenone: A Chemist's Guide.
- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS - University of Konstanz.
- Signal Areas. (n.d.).
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- Dudipala, V. R., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Angewandte Chemie International Edition, 62(25), e202302835. National Center for Biotechnology Information.
- Interpreting. (n.d.). OpenOChem Learn.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.
- 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. (n.d.). ResearchGate.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona.
- Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
- Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
- 1H NMR Chemical Shift. (n.d.). Oregon State University.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.
- Zhang, G., et al. (2013). Characterization Data for Products. The Royal Society of Chemistry.
- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). (n.d.). Human Metabolome Database.
- 13C NMR Chemical Shift. (n.d.). Oregon State University.
- 13C NMR Chemical Shift Table. (n.d.).
- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0264473). (n.d.). NP-MRD.
- Nikolova, I., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 58(10), 967-975. MDPI.
- 1H-Perfluorohexane. (n.d.). PubChem.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.).
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. rsc.org [rsc.org]
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, a compound of interest in drug development and materials science. This document is intended for researchers, scientists, and professionals who utilize vibrational spectroscopy for molecular characterization. We will delve into the theoretical principles, practical experimental considerations, and detailed spectral interpretation for this specific molecule.
Introduction to Infrared Spectroscopy in Molecular Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[1] For a molecule like 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, IR spectroscopy is indispensable for confirming the presence of its key structural features: the aromatic ketone, the trifluoromethoxy substituent, and the alkyl chain.
Molecular Structure and Expected Vibrational Modes
The structure of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one combines several functional groups, each with characteristic IR absorption bands. Understanding these individual components is the first step in interpreting the full spectrum.
Caption: Molecular structure of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
The Aromatic Ketone Moiety
The carbonyl (C=O) group of the ketone is one of the most prominent features in an IR spectrum due to its large change in dipole moment during vibration.[3][4] For aromatic ketones, the C=O stretching frequency is typically observed in the range of 1685-1666 cm⁻¹.[5][6] This is a lower frequency compared to saturated ketones (around 1715 cm⁻¹) because of the conjugation of the carbonyl group with the phenyl ring, which delocalizes the pi electrons and slightly weakens the C=O bond.[3][4][7][8]
The aromatic ring itself exhibits several characteristic absorptions:
-
C-H stretching: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9]
-
C=C stretching: In-ring carbon-carbon double bond stretching vibrations give rise to a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ range.[9]
-
Out-of-plane C-H bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending (wagging) vibrations in the 900-675 cm⁻¹ region.[9] For a para-substituted ring, a strong absorption is expected between 860 and 790 cm⁻¹.[10]
The Trifluoromethoxy Group (-OCF₃)
The trifluoromethoxy group introduces strong, characteristic absorption bands due to the C-F and C-O bonds.
-
C-F stretching: The C-F stretching vibrations are typically very strong and appear in the 1350-1120 cm⁻¹ region. For a CF₃ group, there are symmetric and antisymmetric stretching modes. The antisymmetric stretching is usually observed around 1180 cm⁻¹ and the symmetric stretching around 1100 cm⁻¹.[11]
-
C-O stretching: The C-O stretching vibration of the trifluoromethoxy group is also expected to be a strong band.
The Hexanoyl Alkyl Chain
The hexanoyl chain (-CO(CH₂)₄CH₃) will show characteristic aliphatic C-H vibrations:
-
C-H stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups occur in the 2960-2850 cm⁻¹ range.[5]
-
C-H bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.[5]
Predicted Infrared Spectrum: A Summary
The following table summarizes the expected key absorption bands for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, their characteristic wavenumber ranges, and the corresponding vibrational modes.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Phenyl Ring |
| 2960 - 2850 | Medium to Strong | Aliphatic C-H Stretch (CH₂, CH₃) | Hexanoyl Chain |
| ~1680 | Strong | C=O Stretch (conjugated) | Aromatic Ketone |
| 1600 - 1450 | Medium to Weak | C=C Stretch (in-ring) | Phenyl Ring |
| 1470 - 1370 | Medium | Aliphatic C-H Bend (CH₂, CH₃) | Hexanoyl Chain |
| 1300 - 1230 | Medium to Strong | C-C-C Stretch | Aryl Ketone |
| 1250 - 1150 | Very Strong | Asymmetric C-F Stretch | Trifluoromethoxy |
| ~1100 | Strong | Symmetric C-F Stretch | Trifluoromethoxy |
| 860 - 790 | Strong | para-substituted C-H out-of-plane bend | Phenyl Ring |
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a highly recommended technique.[2][12][13] ATR-FTIR is advantageous as it requires minimal to no sample preparation and can be used for both liquid and solid samples.[13]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of the 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Data Interpretation and Trustworthiness
The interpretation of the resulting spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. The trustworthiness of this assignment is enhanced by comparing the experimental spectrum to established correlation charts and, if available, to spectral databases such as the NIST Chemistry WebBook.[14][15] The presence of all the predicted strong and medium intensity bands in their expected regions would provide a high degree of confidence in the structural confirmation of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
Conclusion
Infrared spectroscopy is an essential analytical tool for the characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. By understanding the characteristic vibrational frequencies of the aromatic ketone, trifluoromethoxy group, and the alkyl chain, a detailed and reliable interpretation of the IR spectrum can be achieved. The use of modern techniques like ATR-FTIR simplifies the experimental process, providing rapid and high-quality data for researchers in drug development and other scientific fields.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. Retrieved from [Link]
-
St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 479-490.
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Oregon State University, Department of Chemistry. (2018, September 22). The C=O Stretch. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
- Haswell, H. M., & Bennett, F. C. (1962). Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Journal of Chemistry, 40(3), 393-401.
- Favero, L. B., & Caminati, W. (2013). Journal of Molecular Structure. Journal of Molecular Structure, 1050, 1-2.
-
LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Journal of Molecular Structure. (n.d.). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST/EPA Gas-Phase Infrared Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. Retrieved from [Link]
- Jakobsen, R. J. (1963). Infrared Spectra Investigation of Para-Substituted Benzene Compounds.
-
Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
- Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry (10th ed.).
- Abbate, S., Longhi, G., & Lebon, F. (2019). CF3: an overlooked chromophore in VCD spectra.
- Hankett, J. M., Zhang, Y., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097.
-
Pacific Northwest National Laboratory. (n.d.). IARPA / PNNL Liquid Phase IR Spectra. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). IARPA / PNNL Solid Phase IR Spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). THz Spectral Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). UV/Vis Database User's Guide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data. Retrieved from [Link]
Sources
- 1. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. The C=O Stretch [sites.science.oregonstate.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
- 14. NIST Chemistry WebBook [webbook.nist.gov]
- 15. Welcome to the NIST WebBook [webbook.nist.gov]
Mass spectrometry (MS) analysis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, a compound of interest in pharmaceutical and agrochemical development. In the absence of extensive public spectral libraries for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures to predict its behavior under various analytical conditions. We present detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The core of this guide is a detailed prediction of the EI fragmentation pathway, which is critical for structural confirmation and identification in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust analytical methodologies for novel fluorinated aromatic ketones.
Introduction and Physicochemical Properties
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is an aromatic ketone characterized by a hexanoyl chain and a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group. The -OCF₃ group is a common bioisostere for other functional groups and is known to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in medicinal chemistry.[1] Accurate and reliable analytical methods are therefore essential for its characterization, purity assessment, and pharmacokinetic studies.
Mass spectrometry, coupled with chromatographic separation, provides the requisite sensitivity and specificity for this task. Understanding the molecule's ionization and fragmentation behavior is paramount for method development and data interpretation.
Table 1: Physicochemical Properties of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅F₃O₂ | Calculated |
| Molecular Weight | 276.25 g/mol | Calculated |
| Monoisotopic Mass | 276.10241 Da | Calculated |
| Structure | - |
Analytical Strategy: Choosing Between GC-MS and LC-MS
The selection of an appropriate analytical platform is the first critical decision. Both GC-MS and LC-MS offer viable paths, but the choice depends on the analytical objective, sample matrix, and required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred technique for the structural elucidation of volatile and thermally stable compounds below 600 amu.[2] Given the structure of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, it is expected to have sufficient volatility and stability for GC analysis. The primary advantage of GC-MS is the use of Electron Ionization (EI), a high-energy ("hard") ionization technique that produces extensive, reproducible fragmentation patterns.[2] These patterns serve as a molecular fingerprint, enabling confident identification via spectral library matching or de novo interpretation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing less volatile, thermally labile, or highly polar compounds. It typically employs "soft" ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and often yields an intact molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[3] This is advantageous for quantitative analysis, where maximizing the signal of a specific precursor ion is desired. While LC-MS can be used for this analyte, obtaining detailed structural information requires tandem mass spectrometry (MS/MS) to induce fragmentation.
Recommendation: For initial characterization and structural confirmation, GC-MS with EI is the superior choice due to the rich, structurally informative fragmentation it provides. For high-throughput quantification in complex biological matrices, LC-MS/MS would be the more appropriate platform. This guide will detail protocols for both.
GC-MS Analysis with Electron Ionization (EI)
Rationale and Experimental Protocol
GC-MS analysis will provide a detailed fragmentation map of the analyte. The protocol below is a robust starting point for method development.
Protocol 1: GC-MS Methodology
-
Sample Preparation: Prepare a 100 µg/mL stock solution of the analyte in high-purity dichloromethane or ethyl acetate. Serially dilute as needed to achieve an on-column concentration within the linear range of the detector (typically low ng-µg/mL level).
-
GC System: Agilent 7890 GC or equivalent.
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
MS Source Temperature: 230 °C.
-
MS Quad Temperature: 150 °C.
Predicted EI Fragmentation Pathways
The 70 eV EI process will impart significant energy into the molecule, inducing fragmentation through predictable pathways governed by the stability of the resulting ions and neutral losses. The most stable molecular ions are typically from aromatic rings.[4] The fragmentation of ketones is well-understood and primarily involves cleavages adjacent to the carbonyl group and rearrangements.[5][6]
A. Molecular Ion (M•⁺): The initial event is the removal of an electron to form the molecular ion at m/z 276 . The aromatic ring and the carbonyl oxygen are the most likely sites of ionization.
B. Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for ketones, involving cleavage of the bond adjacent to the carbonyl group.[6][7] Two primary α-cleavage events are possible:
-
Loss of the Pentyl Radical (•C₅H₁₁): Cleavage between the carbonyl carbon and the first carbon of the alkyl chain results in the formation of a highly stable, resonance-stabilized 4-(trifluoromethoxy)benzoyl cation. This is predicted to be the base peak of the spectrum.
-
Fragment: [C₈H₄F₃O₂]⁺
-
m/z: 189
-
-
Loss of the 4-(trifluoromethoxy)phenyl Radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring yields a hexanoyl cation.
-
Fragment: [C₆H₁₁O]⁺
-
m/z: 99
-
C. McLafferty Rearrangement: The hexanoyl chain contains accessible gamma-hydrogens, making the McLafferty rearrangement a highly probable event.[6] This is a six-membered ring rearrangement that results in the loss of a neutral alkene (pentene, C₅H₁₀) and the formation of a radical cation.
-
Neutral Loss: C₅H₁₀ (70 Da)
-
Fragment: [C₈H₆F₃O₂]•⁺
-
m/z: 206
D. Secondary Fragmentation: The primary fragment ions will undergo further fragmentation:
-
Decarbonylation of the Benzoyl Ion: The base peak at m/z 189 can lose a neutral carbon monoxide (CO) molecule to form the 4-(trifluoromethoxy)phenyl cation.[8]
-
Neutral Loss: CO (28 Da)
-
Fragment: [C₇H₄F₃O]⁺
-
m/z: 161
-
-
Fragmentation of the Hexanoyl Ion: The ion at m/z 99 can lose CO to form a pentyl cation.[5]
-
Neutral Loss: CO (28 Da)
-
Fragment: [C₅H₁₁]⁺
-
m/z: 71
-
E. Fragmentation of the Aromatic Moiety: The 4-(trifluoromethoxy)phenyl cation (m/z 161) can further fragment, potentially losing a •CF₃ radical, although fragmentation of the C-O bond is also possible. The loss of the trifluoromethyl radical is a known pathway for related compounds.[9]
-
Neutral Loss: •CF₃ (69 Da)
-
Fragment: [C₇H₄O]⁺
-
m/z: 92
The predicted fragmentation pathways are summarized in the diagram and table below.
Caption: Predicted EI fragmentation pathway for 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Table 2: Summary of Predicted Major EI Fragments
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 276 | [C₁₃H₁₅F₃O₂]•⁺ | Molecular Ion (M•⁺) | Low to Medium |
| 206 | [C₈H₆F₃O₂]•⁺ | McLafferty Rearrangement | Medium |
| 189 | [C₈H₄F₃O₂]⁺ | α-Cleavage (Loss of •C₅H₁₁) | High (Base Peak) |
| 161 | [C₇H₄F₃O]⁺ | Loss of CO from m/z 189 | Medium |
| 99 | [C₆H₁₁O]⁺ | α-Cleavage (Loss of •C₇H₄F₃O₂) | Medium to High |
| 71 | [C₅H₁₁]⁺ | Loss of CO from m/z 99 | Medium |
LC-MS Analysis with Electrospray Ionization (ESI)
Rationale and Experimental Protocol
For quantitative studies, LC-MS operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is superior. ESI in positive ion mode will be the most effective method for generating a strong molecular ion signal. The trifluoromethoxy group's electron-withdrawing nature may influence ionization, but the carbonyl oxygen provides a ready site for protonation.[8][10]
Protocol 2: LC-MS Methodology
-
Sample Preparation: Prepare a 100 µg/mL stock solution in methanol or acetonitrile. Dilute in the initial mobile phase composition.
-
LC System: Shimadzu Nexera, Waters ACQUITY, or equivalent UHPLC system.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
Initial: 60% A, 40% B.
-
0-5 min: Ramp to 5% A, 95% B.
-
5-7 min: Hold at 5% A, 95% B.
-
7-8 min: Return to 60% A, 40% B.
-
8-10 min: Re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Desolvation Gas Temperature: ~400 °C
-
Desolvation Gas Flow: ~800 L/hr
-
Predicted ESI Spectrum and MS/MS Fragmentation
Under ESI+ conditions, the dominant ion will be the protonated molecule, [M+H]⁺, at m/z 277 . In-source fragmentation should be minimal under optimized conditions.
For structural confirmation or quantitative MRM analysis, tandem MS (MS/MS) is performed by isolating the precursor ion (m/z 277) and subjecting it to Collision-Induced Dissociation (CID). The fragmentation of protonated molecules typically involves the loss of stable neutral molecules.[11]
-
Precursor Ion: [M+H]⁺, m/z 277
-
Predicted Product Ions (from CID):
-
Loss of Water: A potential, though likely minor, pathway could be the loss of H₂O (18 Da) to yield an ion at m/z 259 .
-
Loss of Hexan-1-one: Cleavage of the C-C bond between the ring and the carbonyl group could lead to the loss of neutral hexan-1-one (100 Da), yielding the protonated trifluoromethoxyphenyl fragment at m/z 177 .
-
Loss of Benzene Ring Moiety: Cleavage could result in the loss of the neutral 4-(trifluoromethoxy)benzene (162 Da), leaving the protonated hexanoyl fragment at m/z 115 .
-
For a quantitative MRM method, the transition m/z 277 -> 189 (corresponding to the stable benzoyl cation formed after neutral loss) would be an excellent candidate for monitoring due to its expected stability and intensity.
Overall Analytical Workflow
The complete process from sample receipt to final data interpretation follows a logical sequence that ensures data quality and integrity.
Caption: A generalized workflow for the MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one can be effectively achieved using either GC-MS or LC-MS, with the choice of technique dictated by the analytical goal. For definitive structural elucidation, GC-MS with Electron Ionization is recommended, and is predicted to yield a base peak at m/z 189 corresponding to the 4-(trifluoromethoxy)benzoyl cation. For sensitive quantification, an LC-MS/MS method in ESI positive mode, monitoring the precursor ion at m/z 277, is the preferred approach. The protocols and predicted fragmentation pathways detailed in this guide provide a robust scientific foundation for developing and validating methods for this and structurally related compounds, ensuring high confidence in analytical outcomes for research and drug development applications.
References
-
PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link].
-
Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Available at: [Link].
-
Wikipedia. Electron ionization. Wikimedia Foundation. Available at: [Link].
-
Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2022). Available at: [Link].
-
Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. (2020). Available at: [Link].
-
ACS Publications. Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Environmental Science & Technology. Available at: [Link].
-
Hu, N., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. Available at: [Link].
-
PubChem. [4-(6,7-Dimethoxyquinazolin-4-yl)piperidin-1-yl]-[4-(trifluoromethyloxy)phenyl]methanone. National Center for Biotechnology Information. Available at: [Link].
-
ResearchGate. Fast GC/MS chromatogram of the organic ketone derivatives by EI. (2014). Available at: [Link].
-
National Institutes of Health. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (2019). Available at: [Link].
-
PubChem. 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime. National Center for Biotechnology Information. Available at: [Link].
-
Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Available at: [Link].
-
Advanced Materials Technology. Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025). Available at: [Link].
-
Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link].
-
ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2013). Available at: [Link].
-
ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link].
-
YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022). Available at: [Link].
-
YouTube. How Is GC-MS Used In Aroma Analysis?. (2025). Available at: [Link].
-
ACS Publications. Characterization of ketone resins by pyrolysis/gas chromatography/mass spectrometry. Analytical Chemistry. Available at: [Link].
-
Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Available at: [Link].
-
National Institutes of Health. Comparative key aroma compounds and sensory correlations of aromatic coconut water varieties. (2024). Available at: [Link].
-
National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Available at: [Link].
-
ACS Publications. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017). Available at: [Link].
-
LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). Available at: [Link].
-
BORIS Portal - Universität Bern. Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (2024). Available at: [Link].
-
Valdosta State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link].
-
SpectraBase. 3-Phenyl-1-(4-(trifluoromethyl)phenyl)propan-1-one - Optional[MS (GC)] - Spectrum. Available at: [Link].
-
GovInfo. EPA/NIH Mass Spectral Data Base. (1978). Available at: [Link].
Sources
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Purity and Characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, a compound of significant interest in the fields of medicinal chemistry and materials science. As a key intermediate, its purity is paramount to the integrity and reproducibility of downstream applications. This document outlines detailed, field-proven protocols for its preparation via Friedel-Crafts acylation, subsequent purification by column chromatography and recrystallization, and thorough analytical characterization using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust guide to ensure the highest standards of quality and purity.
Introduction: The Significance of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability. The title compound, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the hexanoyl chain offers a lipophilic tail that can be further functionalized, making it a versatile intermediate.
Given its role as a precursor, the purity of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is of utmost importance. Even trace impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. This guide, therefore, emphasizes not just the synthesis but the critical aspects of purification and multi-faceted characterization to establish a verifiable purity profile.
Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is the Friedel-Crafts acylation of trifluoromethoxybenzene with hexanoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2]
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of hexanoyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich trifluoromethoxybenzene ring to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores aromaticity and yields the desired ketone.[3] The trifluoromethoxy group is a deactivating but ortho-, para-directing group; however, due to steric hindrance from the bulky acyl group, the para-substituted product is predominantly formed.
Experimental Protocol: Synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| Trifluoromethoxybenzene | 162.11 | 1.0 equiv. |
| Hexanoyl chloride | 134.59 | 1.1 equiv. |
| Aluminum chloride (anhydrous) | 133.34 | 1.2 equiv. |
| Dichloromethane (DCM, anhydrous) | 84.93 | Solvent |
| Hydrochloric acid (1 M) | 36.46 | For work-up |
| Saturated sodium bicarbonate | 84.01 | For work-up |
| Brine | - | For work-up |
| Anhydrous magnesium sulfate | 120.37 | For drying |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equiv.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add hexanoyl chloride (1.1 equiv.) to the stirred suspension via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: To this mixture, add a solution of trifluoromethoxybenzene (1.0 equiv.) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be carefully controlled to remain between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid. This will quench the reaction and hydrolyze the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.
Purification Methodologies
The crude product from the synthesis will likely contain unreacted starting materials and side products. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.
Column Chromatography
Column chromatography is an effective technique for separating the target ketone from more polar and non-polar impurities.[4] Given the moderate polarity of the aromatic ketone, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a suitable system.
Materials and Equipment:
-
Silica gel (60-120 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column. Allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin elution with 100% hexanes, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Caption: Workflow for the purification of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one by column chromatography.
Recrystallization
For achieving the highest purity, especially for crystalline solids, recrystallization is the final step. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5] For a moderately polar compound like an aromatic ketone, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[6]
Materials and Equipment:
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Dissolve the purified product from column chromatography in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then dry them under vacuum to obtain the final, highly pure product.
Characterization and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and determine the purity of the final product.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoyl chain. The aromatic protons will appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to the para-substitution. The protons on the hexanoyl chain will appear in the upfield region, with the α-methylene protons being the most deshielded due to the adjacent carbonyl group.[7]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 190-200 ppm), the aromatic carbons (including the carbon attached to the trifluoromethoxy group, which will show a quartet due to C-F coupling), and the aliphatic carbons of the hexanoyl chain.[8]
Predicted NMR Data (in CDCl₃):
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | ~8.0 (d), ~7.3 (d) | ~132, ~128 |
| Aromatic C-CO | - | ~135 |
| Aromatic C-OCF₃ | - | ~155 |
| C=O | - | ~198 |
| α-CH₂ | ~2.9 (t) | ~38 |
| β-CH₂ | ~1.7 (quint) | ~24 |
| γ-CH₂ | ~1.3 (sext) | ~31 |
| δ-CH₂ | ~1.3 (sext) | ~22 |
| CH₃ | ~0.9 (t) | ~14 |
| OCF₃ | - | ~120 (q) |
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is expected to show several characteristic absorption bands.[9]
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch |
| ~1690 | C=O (carbonyl) stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1250, ~1160 | C-O-C and C-F stretches (from -OCF₃) |
The carbonyl stretching frequency is particularly diagnostic. For an aromatic ketone, this band is typically found around 1685 cm⁻¹. The electron-withdrawing nature of the trifluoromethoxy group may slightly shift this frequency.[10]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (Molecular Weight: 260.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 260.
The major fragmentation pathway for aromatic ketones is α-cleavage on either side of the carbonyl group.[11] This would lead to the formation of two primary fragment ions:
-
Loss of the pentyl radical (C₅H₁₁•): This results in the formation of the 4-(trifluoromethoxy)benzoyl cation at m/z = 189.
-
Loss of the 4-(trifluoromethoxy)phenyl radical (C₇H₄F₃O•): This results in the formation of the hexanoyl cation at m/z = 99.
Chromatographic Purity Assessment
Chromatographic methods are essential for quantifying the purity of the synthesized compound and detecting any impurities.
Reversed-phase HPLC (RP-HPLC) is the method of choice for the purity analysis of moderately non-polar compounds like 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.[12] A C18 column with a gradient elution of acetonitrile and water is a standard and effective setup.
Experimental Protocol: HPLC Purity Analysis
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Procedure:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Perform a series of dilutions to create calibration standards if quantitative analysis of impurities is required.
-
Inject the sample and standards into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A comprehensive workflow for the characterization and purity assessment of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.[13]
Experimental Protocol: GC-MS Impurity Profiling
| Parameter | Specification |
| Instrument | GC-MS system |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split/Splitless, 250 °C |
| Oven Program | Initial temp 80 °C, hold 2 min; ramp to 280 °C at 10 °C/min; hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate (e.g., 100 µg/mL).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram for any impurity peaks. The mass spectrum of each peak can be compared to a library (e.g., NIST) for tentative identification of impurities.
Conclusion
The synthesis, purification, and characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one require a systematic and multi-faceted approach to ensure the high purity demanded in research and drug development. This guide has provided a set of detailed, self-validating protocols based on established chemical principles and best practices in analytical chemistry. By following these methodologies, researchers can confidently prepare and verify the quality of this important chemical intermediate, thereby ensuring the reliability and success of their subsequent scientific endeavors.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. (Available through various historical chemistry archives).
-
Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
- University of Michigan, Department of Chemistry. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from a general university chemistry resource page. A specific, stable link is not available, but the protocol is a standard one in organic chemistry curricula.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35 (2), 65-71. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. scribd.com [scribd.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jordilabs.com [jordilabs.com]
- 13. tdi-bi.com [tdi-bi.com]
An In-Depth Technical Guide to Investigating the Potential Biological Activity of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a comprehensive, multi-stage research framework for the systematic evaluation of the potential biological activity of the novel chemical entity, 1-[4-(trifluoromethoxy)phenyl]hexan-1-one. In the absence of pre-existing biological data for this specific molecule, this document serves as a strategic roadmap, leveraging established principles of medicinal chemistry and preclinical drug discovery. We will dissect the molecule's structural components to predict its physicochemical properties and formulate hypotheses regarding its potential biological targets and therapeutic applications. A detailed, phased experimental workflow is presented, commencing with in silico modeling, progressing through a suite of in vitro assays to assess metabolic stability, cytotoxicity, and target engagement, and culminating in recommendations for subsequent studies. This guide is designed to provide a robust, scientifically-grounded methodology for elucidating the pharmacological profile of this and other novel chemical entities.
Introduction: Unpacking the Molecular Architecture
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is an aromatic ketone characterized by two principal structural motifs: a 4-(trifluoromethoxy)phenyl group and a hexanoyl (six-carbon acyl) chain. A thorough understanding of these components is critical to predicting the molecule's behavior in a biological system.
-
The 4-(Trifluoromethoxy)phenyl Moiety: The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in medicinal chemistry.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] The -OCF₃ group is known to enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability, which is crucial for reaching intracellular targets.[1][3]
-
The Hexanophenone Core: The hexanophenone scaffold, a phenyl group attached to a six-carbon chain with a ketone functional group, is found in various biologically active compounds.[4][5] Aromatic ketones are a versatile class of compounds with demonstrated activities including anti-inflammatory, antimicrobial, and anticonvulsant effects.[4] The hexanoyl chain contributes to the overall lipophilicity of the molecule, which can influence its absorption, distribution, and interaction with hydrophobic binding pockets of target proteins.
The combination of these two moieties in 1-[4-(trifluoromethoxy)phenyl]hexan-1-one suggests a compound with potentially favorable drug-like properties, warranting a systematic investigation into its biological activities.
Phase I: In Silico Profiling and Hypothesis Generation
The initial phase of investigation should be a comprehensive in silico analysis to predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and to generate hypotheses about its potential biological targets. This computational approach is a rapid and cost-effective method to prioritize experimental resources.[6][7]
Predicted Physicochemical and ADMET Properties
A number of freely accessible web-based tools can be utilized for ADMET prediction.
Table 1: Recommended Free Online Tools for ADMET Prediction
| Tool | Website | Key Prediction Parameters |
| SwissADME | [Link] | Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness.[8] |
| pkCSM | [Link] | ADMET properties including hepatotoxicity, skin sensitization, and cardiac toxicity.[6] |
| ADMETlab 2.0 | [Link] | Comprehensive ADMET evaluation based on a large database.[7][9] |
| PreADMET | [Link] | ADME and toxicity prediction, including Ames test and carcinogenicity.[10] |
| ADMET-AI | [Link] | Fast and accurate ADMET prediction using machine learning models.[11] |
The predicted properties for 1-[4-(trifluoromethoxy)phenyl]hexan-1-one are expected to show high lipophilicity (due to the -OCF₃ group and the hexyl chain) and good metabolic stability. These predictions will guide the design of subsequent in vitro and in vivo studies.
Target Prediction and Molecular Docking
Based on the aromatic ketone scaffold, potential biological activities could include anti-inflammatory, antimicrobial, or CNS-related effects.[4] To refine these hypotheses, computational target prediction and molecular docking can be employed.
Workflow for Target Identification and Validation:
Caption: In silico workflow for target hypothesis generation.
Recommended Free Online Docking Tools:
-
SwissDock: A user-friendly web server for molecular docking.[12]
-
MolModa: A secure, in-browser docking tool.[13]
-
SeamDock: An interactive online docking resource.
-
HADDOCK Web Server: For modeling biomolecular complexes.
Phase II: In Vitro Evaluation
The second phase involves a battery of in vitro assays to experimentally validate the in silico predictions and to characterize the compound's basic biological properties.
Metabolic Stability Assays
Understanding a compound's metabolic stability is crucial for predicting its pharmacokinetic profile.[13] A tiered approach is recommended, starting with simpler systems and progressing to more complex ones.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a stock solution of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (from human or other species), NADPH regenerating system, and phosphate buffer.
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Table 2: Summary of Metabolic Stability Assays
| Assay | Biological System | Key Enzymes | Purpose |
| Microsomal Stability | Liver microsomes | Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes | To assess primary metabolic clearance by major drug-metabolizing enzymes. |
| S9 Fraction Stability | Liver S9 fraction | Phase I and Phase II enzymes (cytosolic and microsomal) | To provide a broader picture of metabolic clearance, including cytosolic enzymes. |
| Hepatocyte Stability | Primary hepatocytes | All hepatic enzymes in a cellular context | To offer a more physiologically relevant model of liver metabolism. |
Cytotoxicity and Genotoxicity Assays
Early assessment of a compound's potential toxicity is essential. A standard battery of tests should be performed to evaluate both cytotoxicity (cell death) and genotoxicity (damage to genetic material).
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable human cell line (e.g., HepG2, a liver cell line) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Genotoxicity Assay Battery:
A comprehensive assessment of genotoxicity should include a battery of tests to detect different types of genetic damage.[12]
Caption: A standard battery of in vitro genotoxicity assays.
Phase III: In Vitro Pharmacological Evaluation
Based on the hypotheses generated in Phase I, targeted in vitro assays should be conducted to investigate the compound's interaction with specific biological targets. For example, if the in silico analysis suggests anti-inflammatory activity via COX-2 inhibition, an enzyme inhibition assay would be appropriate.
Experimental Protocol: COX-2 Inhibition Assay (Example)
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate (e.g., arachidonic acid).
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one or a known inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product of the reaction (e.g., prostaglandin E₂) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration and determine the IC₅₀ value.
Data Synthesis and Future Directions
The culmination of this multi-phased investigation will be a comprehensive preliminary profile of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Table 3: Summary of Key Data for Decision Making
| Parameter | Assay | Desired Outcome for Further Development |
| Metabolic Stability | Microsomal/Hepatocyte Stability | t½ > 30 minutes |
| Cytotoxicity | MTT Assay (e.g., in HepG2 cells) | IC₅₀ > 10 µM |
| Genotoxicity | Ames, Micronucleus, Comet Assays | Negative in all assays |
| Target Potency | Enzyme/Receptor Binding Assay | IC₅₀ or EC₅₀ in the nanomolar to low micromolar range |
A favorable profile, characterized by good metabolic stability, low cytotoxicity, no genotoxic potential, and potent activity at a specific biological target, would provide a strong rationale for advancing the compound to more complex cellular models and eventually to in vivo studies in animal models. Conversely, unfavorable results in any of these key areas would indicate the need for structural modifications to improve the compound's properties or a decision to discontinue its development.
This structured approach, integrating computational prediction with a tiered in vitro experimental workflow, provides a robust and efficient framework for the initial characterization of novel chemical entities, thereby accelerating the drug discovery process.
References
-
Dulsat, J., López-Nieto, B., Estrada-Tejedor, R., & Borrell, J. I. (n.d.). Free web servers used for the prediction of ADMET parameters. ResearchGate. Retrieved from [Link]
-
Durrant, J. D., et al. (2024). MolModa: accessible and secure molecular docking in a web browser. Nucleic Acids Research. Retrieved from [Link]
-
ADMET-AI. (n.d.). Retrieved from [Link]
-
PreADMET. (n.d.). Prediction of ADME/Tox. Retrieved from [Link]
-
SeamDock - RPBS. (2021, May 3). Retrieved from [Link]
-
Dulsat, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. Retrieved from [Link]
-
SwissDock. (n.d.). Retrieved from [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (n.d.). Retrieved from [Link]
-
ADMET-AI. (n.d.). Retrieved from [Link]
-
HADDOCK Web Server. (n.d.). Retrieved from [Link]
-
Naqvi, A. A. T., et al. (n.d.). List of Docking tools and web servers. ResearchGate. Retrieved from [Link]
-
In silico #ADMET Analysis by #SwissADMET web based tools. (2021, February 12). YouTube. Retrieved from [Link]
-
Hasan, M. M., et al. (2020). In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19. Arabian Journal of Chemistry, 13(10), 7339-7351. Retrieved from [Link]
-
Kar, S., et al. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. Retrieved from [Link]
-
Kaushal, J., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 667347. Retrieved from [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]
-
Wawrzeńczyk, C., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Retrieved from [Link]
-
Wang, C., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & Medicinal Chemistry Letters, 23(8), 2344-2347. Retrieved from [Link]
-
Grabarczyk, M., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Retrieved from [Link]
-
Glennon, R. A., & Dukat, M. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 19-47. Retrieved from [Link]
-
Peršuri, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(12), 2297. Retrieved from [Link]
-
Kumar, D., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 8(S1), 301-306. Retrieved from [Link]
-
VLS3D.COM. (n.d.). ADMET predictions. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. SwissDock [swissdock.ch]
- 10. academic.oup.com [academic.oup.com]
- 11. SeamDock [bioserv.rpbs.univ-paris-diderot.fr]
- 12. HADDOCK Web Server [rascar.science.uu.nl]
- 13. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
Methodological & Application
Synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one: A Detailed Experimental Guide
<APPLICATION NOTE & PROTOCOL >
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, a valuable aryl ketone intermediate in the development of pharmaceuticals and advanced materials. The described protocol is centered around the robust and widely applicable Friedel-Crafts acylation reaction.[1][2][3] This guide offers a detailed, step-by-step experimental procedure, a thorough examination of the reaction mechanism, safety protocols, and methods for purification and characterization. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary technical insights for successful and reproducible synthesis.
Introduction
Aryl ketones are fundamental structural motifs in a vast array of organic compounds, including active pharmaceutical ingredients, agrochemicals, and fine chemicals.[3][4] The target molecule, 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, incorporates a trifluoromethoxy group, a substituent known to enhance metabolic stability and lipophilicity in drug candidates. Its synthesis is most effectively achieved through the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction that forms a carbon-carbon bond between an aromatic ring and an acyl group.[1][2][3][5]
This reaction involves the activation of an acylating agent, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[1][5] This electrophile then attacks the electron-rich aromatic ring of (trifluoromethoxy)benzene. A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further acylation, which prevents polysubstitution and leads to cleaner product formation.[1]
Reaction Mechanism and Scientific Rationale
The synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one proceeds via a well-established Friedel-Crafts acylation mechanism.
-
Step 1: Formation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride, coordinates to the chlorine atom of hexanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[5][6] The stability of this ion prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[6]
-
Step 2: Electrophilic Aromatic Substitution: The electron-rich π-system of the (trifluoromethoxy)benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Step 3: Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step regenerates the aromatic ring, yielding the final product, 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, and regenerating the Lewis acid catalyst, although it remains complexed to the product ketone.[7]
Experimental Protocol
Materials and Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. | Supplier |
| (Trifluoromethoxy)benzene | C₇H₅F₃O | 162.11[8] | 10.0 g | 1.0 | Sigma-Aldrich |
| Hexanoyl Chloride | C₆H₁₁ClO | 134.60 | 9.1 g | 1.1 | Alfa Aesar |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 9.0 g | 1.1 | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | VWR |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 50 mL | - | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | EMD Millipore |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Honeywell |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | BDH |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification
-
Standard laboratory personal protective equipment (PPE)
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
In a fume hood, charge the flask with anhydrous aluminum chloride (9.0 g, 1.1 equiv).
-
Add anhydrous dichloromethane (50 mL) to the flask. Stir the suspension.
-
Cool the flask to 0 °C using an ice-water bath.
Addition of Reactants:
-
In a separate, dry beaker, prepare a solution of (trifluoromethoxy)benzene (10.0 g, 1.0 equiv) and hexanoyl chloride (9.1 g, 1.1 equiv) in anhydrous dichloromethane (50 mL).
-
Transfer this solution to the addition funnel.
-
Add the solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C.[7] The reaction is exothermic, so a slow addition rate is crucial.
Reaction and Work-up:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will quench the reaction and hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.[4]
Safety and Hazard Information
It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
(Trifluoromethoxy)benzene: This compound is a highly flammable liquid and vapor.[9][10] It can cause skin, eye, and respiratory irritation.[8][9][10][11][12] Use in a well-ventilated area and keep away from ignition sources.[9][11]
-
Hexanoyl Chloride: This reagent is corrosive and reacts with moisture. Handle with care to avoid contact with skin and eyes.
-
Anhydrous Aluminum Chloride: Aluminum chloride is a highly corrosive chemical that reacts violently with water, producing heat and toxic hydrogen chloride gas.[13][14][15][16][17] It can cause severe burns to the skin, eyes, and respiratory tract.[13][14][15][16] Never use water to extinguish a fire involving aluminum chloride.[14][15]
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.
-
Hydrochloric Acid: A corrosive acid that can cause severe burns. Handle with appropriate care.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the aromatic ring.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one via Friedel-Crafts acylation. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science. The provided rationale for each step and the comprehensive safety information are intended to empower researchers to perform this synthesis with a high degree of confidence and safety.
References
-
Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - (Trifluoromethoxy)benzene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS). Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68010, (Trifluoromethoxy)benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522821, 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69731, 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Retrieved from [Link]
-
Bentham Science. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12151395, 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). US2337489A - Purification of ketones.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125289955, (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime. Retrieved from [Link]
- Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
- Google Patents. (n.d.). CN104387252A - Synthesis method of aryl ketone compounds.
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. study.com [study.com]
- 14. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 15. nj.gov [nj.gov]
- 16. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Purification of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the purification of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, a substituted aromatic ketone of interest in pharmaceutical and materials science research. This document outlines the strategic selection of purification techniques, including distillation, column chromatography, and recrystallization, grounded in the physicochemical properties of the target compound and an understanding of potential impurities derived from its synthesis, typically a Friedel-Crafts acylation. Detailed, step-by-step protocols are provided as adaptable frameworks, empowering researchers to achieve high purity of the target molecule.
Introduction: The Importance of Purity
The primary synthetic route to this class of aromatic ketones is the Friedel-Crafts acylation of trifluoromethoxybenzene with hexanoyl chloride or a related acylating agent. This reaction, while generally efficient, is known to produce isomeric and poly-acylated byproducts. Therefore, a robust purification strategy is not merely a suggestion but a critical step to ensure the integrity of subsequent research.
Physicochemical Characterization: The Foundation of Purification
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. For 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, the following characteristics are of primary importance:
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₃H₁₅F₃O₂ | Provides the basis for calculating the molecular weight. |
| Molecular Weight | 260.25 g/mol [1][2] | Essential for stoichiometric calculations and characterization. |
| Boiling Point | Not experimentally determined in available literature. Prediction suggests it is likely >250 °C at atmospheric pressure. | A high boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Melting Point | Not experimentally determined in available literature. The presence of a flexible hexyl chain suggests it may be a low-melting solid or an oil at room temperature. | Crucial for determining the feasibility and conditions for recrystallization. |
| Solubility | Not experimentally determined in available literature. Expected to be soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, acetone) and insoluble in water. | Guides the selection of solvents for chromatography and recrystallization. |
Crucial Note for Researchers: The lack of experimentally verified boiling and melting points in the public domain necessitates a preliminary experimental determination of these values for your crude product. The protocols provided below are designed to be adapted based on these empirical findings.
Understanding Potential Impurities
The choice of purification method is dictated by the nature of the impurities present. In the context of a Friedel-Crafts acylation synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, the following impurities are plausible:
-
Isomeric Byproducts: The primary impurity is likely the ortho-acylated isomer, 1-[2-(trifluoromethoxy)phenyl]hexan-1-one. The trifluoromethoxy group is an ortho-para directing group, and while the para-substituted product is sterically favored, the ortho-isomer can form in significant amounts depending on the reaction conditions.
-
Starting Materials: Unreacted trifluoromethoxybenzene and hexanoyl chloride (or its anhydride).
-
Lewis Acid Catalyst Residues: Remnants of the catalyst used in the Friedel-Crafts reaction (e.g., aluminum chloride).
-
Solvent: Residual solvent from the reaction or work-up.
-
Poly-acylated Products: Although the acyl group is deactivating, under forcing conditions, a second acylation is possible.
Purification Strategy Workflow
A multi-step purification strategy is often the most effective approach. The following workflow provides a logical sequence for isolating high-purity 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Caption: A strategic workflow for the purification of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
Detailed Purification Protocols
Protocol 1: Vacuum Distillation
Rationale: Distillation is an effective first-pass purification technique to remove non-volatile impurities and solvents. Given the predicted high boiling point of the target compound, vacuum distillation is essential to prevent thermal degradation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Sample Preparation: Place the crude 1-[4-(trifluoromethoxy)phenyl]hexan-1-one into the distillation flask. Add a magnetic stir bar or boiling chips.
-
System Evacuation: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a reasonable starting point.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Fraction Collection:
-
Collect any low-boiling fractions (likely residual solvent or starting materials) in a separate receiving flask.
-
As the temperature rises, the main product fraction will begin to distill. Collect this in a clean, pre-weighed receiving flask.
-
Monitor the temperature and pressure closely. A stable boiling point indicates a pure fraction.
-
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.
Protocol 2: Column Chromatography
Rationale: Column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing isomeric impurities.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase Selection:
-
Determine an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude or distilled product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Rationale: Recrystallization is an excellent final purification step to obtain highly pure, crystalline material, provided the compound is a solid at room temperature.
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal recrystallization solvent will dissolve the compound when hot but not when cold. The impurities should be either highly soluble or insoluble in the cold solvent.
-
Test a range of solvents (e.g., hexanes, heptane, ethanol, isopropanol, or solvent mixtures).
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity. Further analysis can be performed by NMR, GC-MS, or HPLC.
Purity Verification
After each purification step, and for the final product, it is essential to verify the purity. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound, allowing for the identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of a pure crystalline solid.
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hexanoyl chloride is corrosive and lachrymatory. Handle with care.
-
Aluminum chloride reacts violently with water.
-
Organic solvents are flammable. Avoid open flames.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The purification of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one requires a systematic approach based on its physicochemical properties and the likely impurities from its synthesis. A combination of vacuum distillation, column chromatography, and potentially recrystallization, coupled with rigorous analytical verification, will enable researchers to obtain this compound in high purity, ensuring the reliability and accuracy of their scientific investigations.
References
-
Sinfoo Biotech. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. [Link]
-
PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. [Link]
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]
-
PubChem. (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime. [Link]
-
PubChem. 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. [Link]
-
GSRS. 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. [Link]
-
J-Stage. Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)- phenyl]pyridin. [Link]
-
SpectraBase. 1-Phenyl-hex-4-en-3-one. [Link]
-
PubChem. [4-(6,7-Dimethoxyquinazolin-4-yl)piperidin-1-yl]-[4-(trifluoromethyloxy)phenyl]methanone. [Link]
Sources
Application Notes and Protocols for the In Vitro Evaluation of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Introduction: Characterizing a Novel Phenyl Alkyl Ketone
In the landscape of drug discovery and chemical biology, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the initial in vitro evaluation of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one (hereafter referred to as TPH). TPH belongs to the phenyl alkyl ketone class, featuring a trifluoromethoxy-substituted aromatic ring, a modification often employed in medicinal chemistry to enhance metabolic stability and cell permeability. While the specific biological activities of TPH are yet to be fully elucidated, its structural motifs suggest potential interactions with various biological targets. For instance, related structures containing the trifluoromethoxyphenyl group have been investigated for activities such as P2Y1 receptor antagonism.[1]
These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for a tiered in vitro screening approach. We will begin with fundamental cytotoxicity profiling and progress to more specific functional assays, including enzyme inhibition, receptor binding, and reporter gene assays. The causality behind experimental choices and the inclusion of self-validating systems are emphasized to ensure robust and reproducible data generation.
Compound Profile: 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (TPH)
A clear understanding of the test compound's physicochemical properties is critical for designing and interpreting in vitro assays.
| Property | Value / Information | Source / Notes |
| Chemical Name | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | IUPAC |
| CAS Number | 1365271-68-6 | Sinfoo Biotech[2] |
| Molecular Formula | C13H15F3O2 | Sinfoo Biotech[2] |
| Molecular Weight | 260.25 g/mol | Sinfoo Biotech[2] |
| Structure | (Illustrative) | |
| Solubility | To be determined empirically. A stock solution in 100% DMSO (e.g., 10-50 mM) is recommended. The final DMSO concentration in assays should typically be ≤1% to avoid solvent-induced artifacts.[3] | Experimental Best Practice |
| Purity | ≥95% recommended for initial screening. | Common industry standard |
| Storage | Store as a solid at room temperature, sealed from moisture. Stock solutions in DMSO should be stored at -20°C or -80°C. | General laboratory practice |
Tier 1: Foundational Cytotoxicity Profiling
The initial step in characterizing any new compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for subsequent, more specific assays.[4] We will describe two common methods: a metabolic activity assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase release).
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan is proportional to the number of metabolically active cells.
Workflow Diagram: MTT Cytotoxicity Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa, A549, or a project-relevant line) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of TPH in culture medium from your DMSO stock. Also prepare a 2X vehicle control (medium with the same final DMSO concentration) and a 2X positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions, vehicle, or positive control to the appropriate wells. This brings the final volume to 200 µL and the compound concentrations to 1X.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Development: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[4]
Step-by-Step Methodology:
-
Plate Setup: Seed and treat cells with TPH in a 96-well plate as described for the MTT assay (Steps 1-5).
-
Control Wells: It is crucial to include controls for:
-
Supernatant Collection: After incubation, transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox-ONE™). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance according to the kit's protocol.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release, after subtracting the background (spontaneous release).
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Colorimetric (Formazan) | Colorimetric or Fluorometric |
| Timing | Endpoint | Endpoint or Kinetic |
| Key Controls | Vehicle, Positive Control (Toxin) | Vehicle, Spontaneous Release, Maximum Release |
| Interpretation | Decreased signal indicates reduced viability or proliferation | Increased signal indicates cell death |
Tier 2: Mechanistic & Functional Assays
Once the cytotoxicity profile of TPH is established, subsequent assays can be performed at non-toxic concentrations to probe for specific biological activities.
Protocol 3: General Enzyme Inhibition Assay
Many drugs function by inhibiting specific enzymes.[7] This protocol provides a general framework for a spectrophotometric enzyme inhibition assay, which can be adapted for a specific enzyme of interest.
Workflow Diagram: Enzyme Inhibition Assay
Caption: A generalized workflow for determining enzyme inhibition activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme of interest in its optimal assay buffer.
-
Prepare a stock solution of the corresponding substrate. The final concentration used should ideally be at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.[8]
-
Prepare serial dilutions of TPH in the assay buffer. Ensure the final DMSO concentration remains constant and non-inhibitory (e.g., ≤1%).[3]
-
-
Assay Setup (96-well plate):
-
Test Wells: Add the enzyme solution and the desired concentrations of TPH.
-
Control Wells (100% activity): Add the enzyme solution and the corresponding vehicle (buffer with DMSO).[3]
-
Blank Wells: Add assay buffer and vehicle (for background subtraction).
-
-
Pre-incubation: Incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow TPH to bind to the enzyme before the reaction starts.[7]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[7]
-
Data Acquisition: Immediately begin measuring the change in absorbance or fluorescence at regular intervals using a microplate reader in kinetic mode. The rate of reaction is determined from the initial linear portion of the progress curve.[7][9]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percentage of inhibition for each TPH concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of TPH concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[8]
-
Protocol 4: Competitive Receptor Binding Assay
Receptor binding assays are used to determine if a compound can bind to a specific receptor.[10] A common format is a competitive assay where the test compound (TPH) competes with a known, labeled ligand (often radiolabeled) for binding to the receptor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Receptor Source: Prepare cell membranes or purified receptors that express the target of interest.
-
Labeled Ligand: Use a radiolabeled or fluorescently labeled ligand known to bind the target receptor. The concentration should be at or below its dissociation constant (Kd) for optimal assay sensitivity.[11]
-
Test Compound: Prepare serial dilutions of TPH.
-
-
Assay Incubation: In a microplate, combine the receptor preparation, the labeled ligand (at a fixed concentration), and varying concentrations of TPH. Include controls for total binding (no TPH) and non-specific binding (excess of an unlabeled known ligand).
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium. The time and temperature will be specific to the receptor-ligand pair.
-
Separation of Bound and Free Ligand: This is a critical step. A common method is rapid vacuum filtration using glass fiber filter plates, which retain the receptor-bound ligand while unbound ligand passes through.[12][13]
-
Washing: Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand. This step must be fast to prevent dissociation of the bound ligand.[13]
-
Detection: Quantify the amount of bound labeled ligand on the filters. For radioligands, this is done using a scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the TPH concentration.
-
Determine the IC50 (or Ki, the inhibition constant) which represents the concentration of TPH that displaces 50% of the labeled ligand.
-
Protocol 5: Luciferase Reporter Gene Assay
Reporter gene assays are powerful tools for studying the regulation of gene expression and the activity of signal transduction pathways.[14][15] A luciferase-based assay is highly sensitive and widely used.[16] This protocol describes how to test if TPH can activate or inhibit a specific signaling pathway.
Signaling Pathway & Reporter Construct Logic
Caption: Principle of a reporter assay to measure signaling pathway activity.
Step-by-Step Methodology:
-
Cell Line and Transfection:
-
Choose a suitable cell line that has the signaling pathway of interest.
-
Transfect the cells with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with response elements for the transcription factor that is activated by your pathway of interest (e.g., an NF-κB responsive element).[17]
-
Often, a second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is co-transfected to normalize for transfection efficiency and cell number.[17]
-
-
Cell Plating: After transfection (e.g., 24 hours), plate the cells into a 96-well opaque-walled plate (to prevent signal crosstalk).[16]
-
Compound Treatment: Treat the cells with serial dilutions of TPH. Include appropriate controls:
-
Vehicle Control: To measure basal activity.
-
Positive Control: A known activator or inhibitor of the pathway.
-
-
Incubation: Incubate for a period sufficient for transcription and translation of the luciferase enzyme to occur (typically 6-24 hours).[16]
-
Cell Lysis: Remove the medium and add a passive lysis buffer to each well to release the cellular contents, including the luciferase enzymes.[16]
-
Luciferase Assay:
-
Use a dual-luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Add the first substrate (for firefly luciferase) and measure luminescence using a plate luminometer.
-
Add the second reagent, which quenches the firefly reaction and provides the substrate for Renilla luciferase, and measure luminescence again.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Plot the fold change against TPH concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
This document provides a structured, multi-tiered approach for the initial in vitro characterization of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one. By systematically evaluating cytotoxicity, enzyme inhibition, receptor binding, and pathway modulation, researchers can build a comprehensive biological profile of this novel compound. The protocols outlined herein are foundational and should be optimized for specific targets and cell lines. Robust experimental design, including appropriate controls and rigorous data analysis, is essential for generating reliable and actionable insights in the drug discovery process.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Available at: [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]
-
Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Measuring Signaling Activity Using a Reporter Assay.
-
Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. Available at: [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Available at: [Link]
-
ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Available at: [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Available at: [Link]
-
BMG LABTECH. (2024). Gene reporter assays. Available at: [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Available at: [Link]
-
Zhang, B., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
-
Sinfoo Biotech. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. Available at: [Link]
Sources
- 1. Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one,(CAS# 1365271-68-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. promega.com [promega.com]
Application Notes & Protocols for the Cellular Characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the initial cell-based characterization of the novel compound, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. While specific biological activities for this compound are not yet extensively documented, its structural features, particularly the trifluoromethoxy-phenyl moiety, suggest potential applications in modulating cellular signaling pathways, notably those involved in inflammation and neuronal function.[1][2] The trifluoromethoxy group is a common feature in modern medicinal chemistry, known to enhance metabolic stability and influence the electronic properties of a molecule.[3] This guide presents detailed, field-proven protocols for two fundamental cell-based assays: a primary cytotoxicity assessment using the MTT assay and a functional screening for anti-inflammatory activity via an NF-κB reporter assay. These protocols are designed to be self-validating and provide a robust framework for establishing a foundational biological activity profile for this and other novel chemical entities.
Introduction: Scientific Rationale and Strategic Approach
The process of bringing a novel chemical entity from the bench to potential clinical application begins with a thorough in vitro characterization.[4][5][6] 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is a compound of interest due to its aryl ketone structure and the presence of a trifluoromethoxy-phenyl group. This functional group is often incorporated into drug candidates to improve pharmacokinetic properties.[7] Structurally related compounds have demonstrated a range of biological activities, including the modulation of inflammatory pathways.[2] For example, a compound with a similar trifluoromethoxyphenyl group was identified as a dual inhibitor of soluble epoxide hydrolase (sEH) and p38 kinase, both of which are key regulators of inflammation.[2]
Therefore, a logical first step in characterizing 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is to assess its general effect on cell viability and then to investigate its potential to modulate a key inflammatory pathway. Our strategic approach is twofold:
-
Establish a Therapeutic Window: Before assessing functional activity, it is crucial to determine the concentration range at which the compound is non-toxic to cells. The MTT assay is a reliable, colorimetric method for measuring cell viability by assessing mitochondrial dehydrogenase activity in metabolically active cells.[8] This will allow us to distinguish between a specific biological effect and a general cytotoxic response.
-
Screen for Anti-Inflammatory Potential: Neuroinflammation is a critical factor in many diseases.[2] The transcription factor NF-κB is a central mediator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drugs.[9] We will use a HEK293 cell line stably expressing an NF-κB response element-driven luciferase reporter to screen for the compound's ability to inhibit TNF-α-induced NF-κB activation.[9]
This dual-assay approach provides a comprehensive initial assessment of the compound's bioactivity, guiding further, more specific investigations.
Foundational Assay: Cell Viability and Cytotoxicity Profiling
The first step in evaluating any new compound is to determine its effect on cell viability. This establishes the concentration range for subsequent functional assays and identifies any inherent cytotoxicity.[10][11]
The MTT Assay: Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust method for assessing cell viability.[8] The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantitative determination of a compound's cytotoxic effects.[8]
Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (stock solution in DMSO)
-
Human cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.[12]
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of the compound by serially diluting the stock solution in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
The results should be plotted as a dose-response curve, and the IC₅₀ (the concentration of the compound that inhibits cell viability by 50%) can be calculated using non-linear regression analysis.
Table 1: Example Data for Cytotoxicity of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.18 | 0.09 | 94.4 |
| 10 | 1.05 | 0.06 | 84.0 |
| 50 | 0.65 | 0.05 | 52.0 |
| 100 | 0.25 | 0.03 | 20.0 |
Functional Assay: Screening for Anti-Inflammatory Activity
Based on the structural alerts from related compounds, a primary functional screen for anti-inflammatory activity is a logical next step.
NF-κB Reporter Assay: Principle and Rationale
The NF-κB signaling pathway is a cornerstone of the inflammatory response, making it an excellent target for screening potential anti-inflammatory compounds.[9] This assay utilizes a human embryonic kidney (HEK293) cell line that has been engineered to contain a luciferase reporter gene under the control of an NF-κB response element. When the NF-κB pathway is activated (e.g., by the pro-inflammatory cytokine TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. An effective anti-inflammatory compound will inhibit this process, leading to a quantifiable reduction in luciferase activity (and thus, light output).[9]
NF-κB Signaling and Assay Workflow
Caption: NF-κB signaling pathway and reporter assay workflow.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Complete culture medium (DMEM, 10% FBS)
-
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (stock solution in DMSO)
-
Recombinant human TNF-α (stock solution in PBS with 0.1% BSA)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 20,000 HEK293-NF-κB-luc cells per well in a white, opaque 96-well plate in 100 µL of complete medium.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the compound in culture medium at concentrations determined to be non-toxic from the MTT assay.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
TNF-α Stimulation:
-
Prepare a working solution of TNF-α in culture medium to a final concentration of 10 ng/mL.
-
Add the TNF-α solution to all wells except for the unstimulated (negative control) wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Shake the plate for 2-5 minutes to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
The inhibitory effect of the compound is calculated by normalizing the luminescence signal of the treated, stimulated cells to the signal from the stimulated, vehicle-treated cells.
Formula: % Inhibition = 100 - [ (RLU_compound+TNFα - RLU_unstimulated) / (RLU_vehicle+TNFα - RLU_unstimulated) * 100 ] (RLU = Relative Light Units)
The results can be plotted as a dose-response curve to determine the IC₅₀ value for NF-κB inhibition.
Table 2: Example Data for Inhibition of TNF-α-induced NF-κB Activity
| Compound Concentration (µM) | Mean RLU | Standard Deviation | % Inhibition |
| Unstimulated Control | 5,000 | 450 | N/A |
| Vehicle + TNF-α | 100,000 | 8,500 | 0 |
| 0.1 | 95,000 | 7,800 | 5.3 |
| 1 | 75,000 | 6,200 | 26.3 |
| 10 | 52,000 | 4,100 | 50.5 |
| 50 | 15,000 | 1,200 | 89.5 |
| 100 | 8,000 | 900 | 96.8 |
Conclusion and Future Directions
This guide outlines a foundational, two-assay strategy for the initial characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. By first establishing a cytotoxicity profile and then screening for anti-inflammatory activity, researchers can generate critical preliminary data. A dose-dependent inhibition of NF-κB activity in the absence of significant cytotoxicity would strongly suggest a specific anti-inflammatory mechanism of action.
Positive results from these initial screens would warrant further investigation, including:
-
Multiplex Cytokine Analysis: Measuring the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from immune cells like THP-1 monocytes or primary human endothelial cells.[13][14]
-
Target Deconvolution: Investigating the compound's effect on upstream signaling components of the NF-κB pathway, such as IKK phosphorylation.
-
Broader Screening: Evaluating the compound in other cell-based assay models relevant to its potential therapeutic areas, such as neuroprotection or metabolic disease.[15][16]
These protocols provide a robust and scientifically sound starting point for elucidating the biological function of novel compounds and advancing the drug discovery process.[5]
References
- Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- ter Veld, F., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
- An, F., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH.
- Protein Fluidics, Inc. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- MedchemExpress. (n.d.). Cell Cytotoxicity Assay | Protocols.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process.
- AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- Kluth, A., et al. (2024). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. PubMed.
- Zhang, B., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. PubMed.
- PubChem. (n.d.). 3-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]urea.
- MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Benchchem. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)piperazine|For Research.
- Sinfoo Biotech. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
- Aaronchem. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
- GSRS. (n.d.). 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE.
-
PubMed. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[12][13]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. Retrieved from
- Wang, Q., et al. (2019). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. PubMed.
Sources
- 1. Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. bioivt.com [bioivt.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cytotoxicity Assay Protocol [protocols.io]
- 13. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 14. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one as a potential enzyme inhibitor
An In-depth Technical Guide to the Evaluation of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one as a Potential Enzyme Inhibitor.
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Trifluoromethyl Ketones
In the landscape of modern drug discovery, the identification of novel small molecules with the potential to modulate enzymatic activity remains a cornerstone of therapeutic innovation. Within this context, compounds bearing a trifluoromethyl ketone (TFMK) moiety have garnered significant interest. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent inhibitors of various hydrolytic enzymes, including proteases, esterases, and lipases.[1] These compounds can act as transition-state analogs, forming stable hemiacetal or hemiketal adducts with active site residues.[1]
This application note focuses on 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one , a compound that combines the reactive TFMK-like core (the ketone adjacent to the trifluoromethoxy-substituted phenyl ring) with a hexanoyl chain, providing a lipophilic tail that may facilitate interaction with hydrophobic pockets in enzyme active sites. The trifluoromethoxy group further enhances metabolic stability and lipophilicity, desirable properties for a drug candidate.[1] While specific enzymatic targets for this particular molecule are yet to be fully elucidated, its structural features suggest it as a promising candidate for screening against a variety of enzyme classes.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the enzyme inhibitory potential of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. We will detail protocols for initial inhibitor screening, determination of the mechanism of inhibition through enzyme kinetics, and essential early-stage in vitro ADME-Tox profiling.
Compound Profile: 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
| Property | Value |
| IUPAC Name | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one |
| CAS Number | 1365271-68-6 |
| Molecular Formula | C₁₃H₁₅F₃O₂ |
| Molecular Weight | 260.26 g/mol |
| Structure |
Note: A plausible synthetic route to this and similar compounds can be devised based on established methods for trifluoromethyl ketone synthesis, such as the nucleophilic trifluoromethylation of esters or the reaction of organometallic reagents with trifluoromethylated carboxylic acid derivatives.[1][2]
Part 1: Initial Enzyme Inhibitor Screening
The first step in evaluating a new compound is to perform a high-throughput or single-point screening against a panel of relevant enzymes to identify potential "hits".[3] The choice of enzymes will depend on the therapeutic area of interest. Given the properties of TFMKs, hydrolases such as serine proteases (e.g., trypsin, chymotrypsin, elastase), cysteine proteases (e.g., caspases, cathepsins), and lipases are excellent starting points.[1]
Protocol 1: General Spectrophotometric Inhibitor Screening Assay
This protocol describes a generic, continuous spectrophotometric assay adaptable for many enzymes that utilize a chromogenic substrate.[4][5]
Principle: The enzyme cleaves a colorless substrate to produce a colored product, the formation of which is monitored over time by measuring the increase in absorbance at a specific wavelength. A decrease in the rate of product formation in the presence of the test compound indicates inhibition.[4][6]
Materials:
-
Enzyme of interest (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)
-
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (test compound)
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one in DMSO.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
100% Activity Control (No Inhibitor): 188 µL Assay Buffer, 2 µL DMSO, 10 µL Enzyme solution.
-
Test Compound: 188 µL Assay Buffer, 2 µL of 10 mM test compound in DMSO (final concentration 100 µM), 10 µL Enzyme solution.
-
No Enzyme Control (Blank): 198 µL Assay Buffer, 2 µL DMSO.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the chromogenic substrate solution to all wells to initiate the reaction. The final volume in each well is 210 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[5]
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)] * 100
-
Expected Outcome: A significant percentage of inhibition (typically >50%) at the screening concentration suggests that 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is a potential inhibitor of the tested enzyme.
Workflow for Initial Inhibitor Screening
Caption: Workflow for the initial screening of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one as an enzyme inhibitor.
Part 2: Elucidating the Mechanism of Inhibition
Once a compound is identified as a "hit," the next crucial step is to determine its potency (IC₅₀) and mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[7] This is achieved through detailed enzyme kinetic studies.
Protocol 2: Enzyme Kinetics and Inhibition Mechanism Determination
Principle: This protocol involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data is then plotted (e.g., using Michaelis-Menten or Lineweaver-Burk plots) to determine key kinetic parameters such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) in the presence and absence of the inhibitor.[8]
Materials:
-
Same as Protocol 1, with varying concentrations of substrate and inhibitor.
Procedure:
A. IC₅₀ Determination:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM down to 1 nM) in DMSO.
-
Set up the assay as described in Protocol 1, but with a fixed, sub-saturating concentration of the substrate (typically at or below the Kₘ value).
-
Perform the assay with the different inhibitor concentrations.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
B. Mechanism of Action Study:
-
Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor. A typical design would include at least five substrate concentrations (e.g., ranging from 0.2 x Kₘ to 5 x Kₘ) and three inhibitor concentrations (e.g., 0, 1 x IC₅₀, and 2 x IC₅₀).
-
Perform the kinetic assays for each condition in the matrix.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]).
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vₘₐₓ and Kₘ are affected).
-
Data Presentation:
Table 1: Hypothetical IC₅₀ Data for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one against Trypsin
| Inhibitor Conc. (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 92.1 |
| 10 | 85.3 |
| 3 | 68.4 |
| 1 | 49.2 |
| 0.3 | 25.6 |
| 0.1 | 10.1 |
| IC₅₀ | ~1.0 µM |
Table 2: Hypothetical Kinetic Parameters for Trypsin in the Presence of the Inhibitor
| Inhibitor Conc. (µM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) |
| 0 | 50 | 100 |
| 1 | 125 | 102 |
| 2 | 245 | 98 |
The hypothetical data in Table 2 suggests a competitive inhibition mechanism, as the apparent Kₘ increases with inhibitor concentration while Vₘₐₓ remains relatively unchanged.
Logical Flow for Determining Inhibition Mechanism
Caption: Decision pathway for characterizing the inhibitory properties of a hit compound.
Part 3: Early In Vitro ADME-Tox Profiling
For a compound to be a viable drug candidate, it must possess favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9] Early in vitro assessment of these properties is crucial to identify potential liabilities and guide further optimization.[10][11]
Protocol 3: Metabolic Stability Assessment using Liver Microsomes
Principle: This assay determines the rate at which the test compound is metabolized by drug-metabolizing enzymes (primarily Cytochrome P450s) present in liver microsomes.[9][12] A high clearance rate suggests poor metabolic stability and likely a short half-life in vivo.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Incubation: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to start the reaction. A control reaction without the NADPH system should be run in parallel.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ).
-
Protocol 4: Cytotoxicity Assay
Principle: This assay assesses the general toxicity of the compound to living cells. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[11]
Materials:
-
A relevant cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours). Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Summary of ADME-Tox Assays
| Assay | Purpose | Key Parameters | Desirable Outcome |
| Metabolic Stability | Predicts in vivo clearance and half-life | t₁/₂, Clᵢₙₜ | Long t₁/₂ (>30 min), Low Clᵢₙₜ |
| Cytotoxicity | Measures general toxicity to cells | CC₅₀ | High CC₅₀ (>50 µM) |
| CYP Inhibition | Assesses potential for drug-drug interactions | IC₅₀ for major CYP isoforms | High IC₅₀ (>10 µM) |
| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins | % Bound | Moderate binding (unbound fraction is active) |
| Permeability (e.g., Caco-2) | Predicts intestinal absorption | Pₐₚₚ (Apparent Permeability) | High Pₐₚₚ |
Further essential assays include CYP inhibition, plasma protein binding, and permeability studies, which can be conducted using established protocols.[9][12][13]
Conclusion
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one represents a promising scaffold for the development of novel enzyme inhibitors due to its trifluoromethyl ketone-like structure. The protocols outlined in this application note provide a robust and systematic approach to validating this hypothesis. By progressing from initial screening to detailed mechanistic studies and early ADME-Tox profiling, researchers can efficiently evaluate the therapeutic potential of this and similar molecules. This structured approach, grounded in established principles of enzymology and drug discovery, ensures that decision-making is based on comprehensive and reliable data, ultimately accelerating the journey from a promising compound to a potential clinical candidate.
References
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
-
MDPI. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [Link]
-
Symeres. In Vitro ADME-tox Services. [Link]
-
Bioactive TFMKs on enzyme inhibition are summarized and synthesis methods are discussed in this paper, trend on both application and preparation are described. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones. [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
Tip Biosystems. What Are Enzyme Kinetic Assays?. [Link]
-
Fraunhofer IME. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
LSU School of Medicine. Enzyme Assays and Kinetics. [Link]
-
Wikipedia. Enzyme kinetics. [Link]
-
Wikipedia. Enzyme assay. [Link]
-
BellBrook Labs. Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]
-
Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]
-
PMC. Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
NCBI Bookshelf. Mechanism of Action Assays for Enzymes. [Link]
-
PMC. Enzyme-Catalyzed Transfer of a Ketone Group from an S-Adenosylmethionine Analog: A Tool for the Functional Analysis of Methyltransferases. [Link]
-
MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PMC. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
ACS Publications. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. [Link]
-
PubMed. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). [Link]
-
PMC. Enzymatic reactions towards aldehydes: An overview. [Link]
-
GSRS. 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
PubMed. Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. [Link]
-
MDPI. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. [Link]
-
Acta Biochimica Polonica. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4- (trifluoromethyl)benzoyl]-1,3-cyclohexanedione*. [Link]
-
NIH. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. [Link]
-
NIH. Identification of Selective Inhibitors of Phosphofructokinase as Lead Compounds Against Trypanosomiasis. [Link]
-
MDPI. Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. [Link]
Sources
- 1. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 9. cellgs.com [cellgs.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. symeres.com [symeres.com]
- 13. vectorb2b.com [vectorb2b.com]
Application Note: High-Throughput Screening for Novel Phosphodiesterase 4 (PDE4) Modulators Using 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of the novel chemical entity, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, as a potential modulator of Phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for a range of diseases. We present a robust, fluorescence polarization-based assay designed for the rapid and reliable identification of PDE4 inhibitors. This guide details the underlying scientific principles, offers step-by-step protocols for primary screening and hit validation, and explains the rationale behind key experimental choices, providing a self-validating framework for drug discovery professionals.
Introduction: The Rationale for Targeting PDE4
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, specific for cAMP, is predominantly expressed in inflammatory and immune cells. By degrading cAMP, PDE4 plays a pivotal role in modulating the signaling pathways that govern inflammatory responses.
Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates key pro-inflammatory transcription factors, ultimately suppressing the production of cytokines and other inflammatory mediators like TNF-α, IL-2, and leukotrienes. This mechanism makes PDE4 a highly attractive target for therapeutic intervention in chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and rheumatoid arthritis.
The subject of this guide, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one , is a synthetic ketone derivative. Its structure combines two key features relevant to modern medicinal chemistry:
-
A Phenyl Ketone Scaffold: This motif is present in numerous biologically active compounds, including some known PDE4 inhibitors. The hexanoyl (six-carbon) chain provides significant lipophilicity, which can facilitate membrane permeability and interaction with hydrophobic pockets in target proteins. Studies have shown that long-chain phenyl ketones can possess anti-inflammatory and analgesic properties[1][2].
-
A Trifluoromethoxy Group (-OCF₃): This substituent is increasingly used in drug design as a bioisostere for other groups. It is highly lipophilic and metabolically stable, often enhancing a compound's ability to cross cell membranes and resist degradation, thereby improving its pharmacokinetic profile[3][4].
Given these structural attributes, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one represents a promising candidate for exploration as a novel PDE4 inhibitor.
Assay Principle: Fluorescence Polarization (FP) Competition Assay
To screen for inhibitors of PDE4, we employ a competitive fluorescence polarization (FP) assay. This homogenous, mix-and-read format is highly amenable to high-throughput screening due to its simplicity, sensitivity, and reduced reagent consumption[3].
The core principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.
-
The System: The assay mixture contains the PDE4 enzyme, a fluorescently labeled ligand (a known cAMP analog, the "tracer") that binds to the enzyme's active site, and the test compound (e.g., 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one).
-
Unbound State (High Inhibition): When the fluorescent tracer is small and unbound, it tumbles rapidly in solution. If excited with polarized light, the emitted light is largely depolarized. This results in a low FP signal . This state is achieved when a potent inhibitor displaces the tracer from the PDE4 active site.
-
Bound State (Low Inhibition): When the fluorescent tracer binds to the much larger PDE4 enzyme, its rotation slows dramatically. If excited with polarized light, the emitted light remains highly polarized. This results in a high FP signal . This is the baseline state in the absence of an effective inhibitor.
Therefore, a successful inhibitor will compete with the fluorescent tracer for binding to PDE4, causing a decrease in the FP signal.
Diagram: Principle of the PDE4 FP Competition Assay
Caption: Competitive binding in the PDE4 Fluorescence Polarization assay.
High-Throughput Screening Workflow
The screening process is designed as a multi-stage funnel to efficiently identify and validate true positive hits while eliminating false positives. High-throughput screening involves the rapid testing of many compounds, leveraging automation and miniaturization to accelerate drug discovery[5][6].
Diagram: HTS Funnel for PDE4 Inhibitor Discovery
Caption: A typical multi-stage workflow for identifying novel PDE4 inhibitors.
Detailed Experimental Protocols
These protocols are designed for execution in 384-well microplates, a standard format for balancing throughput and reagent costs in HTS[2].
Reagents and Materials
| Reagent | Supplier | Purpose |
| Recombinant Human PDE4D2 Enzyme | Commercial | The biological target |
| Fluorescein-cAMP Tracer | Commercial | The fluorescent ligand for the FP assay |
| Assay Buffer (e.g., 50 mM Tris, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) | In-house prep. | Provides optimal conditions for enzyme activity |
| 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | Custom Synth. | The test compound |
| Rolipram | Sigma-Aldrich | Positive control (known potent PDE4 inhibitor) |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | Solvent for compounds |
| 384-well, low-volume, black plates | Greiner Bio-One | Low-binding, opaque plates to reduce background |
Protocol 1: Primary HTS at a Single Concentration
Objective: To identify initial "hits" from a compound library that inhibit PDE4 activity at a single, high concentration (e.g., 10 µM).
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo), dispense 20 nL of each test compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate.
-
Dispense 20 nL of DMSO into columns designated for negative controls (high FP signal).
-
Dispense 20 nL of 10 mM Rolipram stock into columns for positive controls (low FP signal).
-
The final assay concentration of the test compounds will be 10 µM in a 20 µL total volume.
-
-
Enzyme Addition:
-
Prepare a working solution of PDE4D2 enzyme in assay buffer at 2X the final concentration (e.g., 2 nM).
-
Using a multi-channel dispenser, add 10 µL of the enzyme solution to all wells.
-
-
Incubation:
-
Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
-
Tracer Addition:
-
Prepare a working solution of the Fluorescein-cAMP tracer in assay buffer at 2X the final concentration (e.g., 4 nM).
-
Add 10 µL of the tracer solution to all wells.
-
-
Final Incubation & Readout:
-
Centrifuge the plates again (1 min at 1000 rpm).
-
Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Read the plates on a suitable plate reader (e.g., PHERAstar) equipped with filters for fluorescence polarization (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_pos_ctrl) / (FP_neg_ctrl - FP_pos_ctrl))
-
A "hit" is typically defined as a compound exhibiting inhibition greater than three standard deviations from the mean of the negative controls (e.g., >50% inhibition).
Protocol 2: Dose-Response and IC₅₀ Determination
Objective: To determine the potency (IC₅₀ value) of confirmed hits.
Procedure:
-
Serial Dilution:
-
For each confirmed hit, create an 8-point, 1:3 serial dilution series in DMSO, starting from a high concentration (e.g., 10 mM).
-
Plate 20 nL of each concentration into a 384-well plate.
-
-
Assay Execution:
-
Follow the same steps for enzyme addition, incubation, tracer addition, and readout as described in Protocol 1.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of the inhibitor that reduces the enzyme's activity by 50%.
| Parameter | Example Value | Description |
| Final Assay Volume | 20 µL | Standard for 384-well HTS |
| PDE4D2 Concentration | 1 nM | Determined during assay development to give an optimal FP window |
| Tracer Concentration | 2 nM | Typically at or below its Kd for the enzyme |
| Test Compound Conc. | 10 µM | For primary screen |
| DMSO Tolerance | < 0.5% | Final concentration of DMSO should not affect enzyme activity |
| Positive Control | 10 µM Rolipram | Known inhibitor to define 100% inhibition |
| Z'-factor | > 0.6 | A statistical measure of assay quality; >0.5 is considered excellent |
Expected Outcomes and Interpretation
Screening 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one using this workflow would classify it into one of three categories:
-
Non-Hit: The compound shows little to no inhibition (<50%) in the primary screen. It is deprioritized.
-
Hit / Potent Inhibitor: The compound shows significant inhibition in the primary screen, is confirmed upon re-testing, and yields a well-defined sigmoidal curve in the dose-response analysis with a low micromolar or nanomolar IC₅₀ value. This compound becomes a candidate for secondary assays.
-
Assay Artifact / False Positive: The compound may show activity in the primary screen but fails to confirm or produces an irregular dose-response curve. This could be due to compound autofluorescence, aggregation, or other non-specific interference. These compounds are eliminated.
A successful outcome would be the identification of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one as a potent inhibitor with a clear IC₅₀. This would validate the initial hypothesis and provide a strong foundation for initiating a lead optimization program, where medicinal chemists would synthesize analogs to improve potency and drug-like properties.
Conclusion
This application note outlines a scientifically rigorous and efficient strategy for evaluating 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one as a novel inhibitor of PDE4. By leveraging a robust fluorescence polarization HTS assay and a systematic hit validation cascade, researchers can rapidly assess the potential of this and other compounds. The principles and protocols described herein provide a validated template for drug discovery campaigns targeting phosphodiesterases and other enzymes amenable to competitive binding assays.
References
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Genetic Engineering & Biotechnology News. [Link]
-
Schulz, E., Frahm, C., Kobow, M., & Sprung, W. D. (1996). Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones. Pharmazie, 51(8), 591-3. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research, 30(3), 1037. [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.Net. [Link]
-
PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. [Link]
-
Zhang, B., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. Journal of Medicinal Chemistry. [Link]
-
Khan, I., et al. (2025). High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. Scientific Reports. [Link]
-
Global Substance Registration System. 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. [Link]
-
Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][5]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry. [Link]
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]
-
Liu, J., et al. (2019). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. ACS Chemical Neuroscience. [Link]
-
Kumar, V., et al. (n.d.). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. National Institutes of Health. [Link]
-
Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. [Link]
-
van de Stolpe, A., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening. [Link]
-
Fereidoon, S. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
-
Nichols, D. E., et al. (1994). 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist. Journal of Medicinal Chemistry. [Link]
Sources
- 1. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenylseleno trifluoromethoxylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Investigating the Bioactivity of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Abstract
This document provides a comprehensive framework for the initial characterization and development of a research model for the novel chemical entity, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. Given the absence of extensive published data, this guide is designed for researchers in pharmacology, neuroscience, and drug development to systematically investigate its physicochemical properties, biological activity, and potential mechanisms of action. The protocols herein are built on established methodologies for characterizing novel compounds, with a primary focus on exploring its potential as a modulator of central nervous system (CNS) activity, a hypothesis derived from its key structural motifs. We present detailed protocols for in vitro toxicity and activity screening, foundational in vivo behavioral assays in rodent models, and preliminary mechanism of action studies.
Introduction and Scientific Rationale
The compound 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (herein referred to as "Compound TPH") is a synthetic molecule featuring several moieties of high interest in medicinal chemistry.[1] A methodical deconstruction of its structure provides a logical basis for forming testable hypotheses about its biological function.
-
The Trifluoromethoxy Group (-OCF₃): This functional group is a well-established bioisostere for other lipophilic groups and is known to significantly enhance metabolic stability and membrane permeability.[2] Its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing receptor binding affinity.[2] The inclusion of the trifluoromethoxy group often aims to improve the pharmacokinetic profile of a drug candidate, making Compound TPH a promising subject for investigation.
-
The Phenylketone Core: The aryl ketone structure is a common scaffold in a vast array of biologically active compounds, including those with psychoactive, anti-inflammatory, and metabolic effects.[3] Specifically, the substitution pattern on the phenyl ring is a critical determinant of pharmacological activity.
-
The Hexanoyl Chain: This six-carbon aliphatic chain contributes to the overall lipophilicity of the molecule, which is a key factor in its ability to cross the blood-brain barrier—a prerequisite for any potential CNS-acting agent.
The convergence of these structural features, particularly the trifluoromethoxyphenyl moiety seen in numerous CNS-active compounds, directs our initial investigative hypothesis toward the realm of neuropsychopharmacology.[4][5] This guide, therefore, outlines a strategic, multi-tiered approach to systematically explore this hypothesis, beginning with fundamental characterization and progressing to complex in vivo models.
Initial Characterization: Physicochemical Properties
Before any biological investigation, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of the compound. This step ensures the reproducibility and validity of all subsequent experimental data.
Protocol 2.1: Full Analytical Characterization of Compound TPH
-
Identity Confirmation:
-
Obtain a ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrum to confirm the chemical structure.
-
Perform high-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula (C₁₃H₁₅F₃O₂).[1]
-
-
Purity Assessment:
-
Utilize High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) to determine the purity of the compound. The purity should exceed 95% for use in biological assays.
-
-
Solubility Determination:
-
Assess the solubility in common laboratory solvents, starting with dimethyl sulfoxide (DMSO) for stock solutions.
-
Determine the aqueous solubility in phosphate-buffered saline (PBS) and relevant cell culture media to ensure it remains in solution at the final assay concentrations.
-
-
Lipophilicity Estimation:
-
Calculate the partition coefficient (LogP) using computational methods (e.g., ALOGPS, ChemDraw). This value will provide a theoretical prediction of its ability to cross biological membranes.
-
| Property | Value / Method | Source / Rationale |
| Molecular Formula | C₁₃H₁₅F₃O₂ | - |
| Molecular Weight | 260.25 g/mol | [1] |
| CAS Number | 1365271-68-6 | [1] |
| Purity | >95% (Recommended) | HPLC |
| Predicted LogP | ~4.0-4.5 | Computational Prediction |
| Stock Solution | 10-100 mM in DMSO | Standard practice |
| A summary of key physicochemical data for Compound TPH. |
Hypothesis Generation and Investigative Workflow
Our investigative strategy is based on a logical progression from broad screening to specific, hypothesis-driven experiments. The structural motifs of Compound TPH suggest several potential biological activities.
A logical diagram illustrating how the structural features of Compound TPH inform the primary hypotheses for its biological investigation.
Tier 1: In Vitro Bioactivity and Cytotoxicity Screening
The initial tier of biological testing is designed to establish a safe and effective concentration range for Compound TPH and to obtain a preliminary indication of its cellular effects. We recommend a panel of cell lines to assess both general cytotoxicity and neuron-specific effects.
Workflow for the initial in vitro screening of Compound TPH to determine cytotoxicity and guide subsequent experiments.
Protocol 4.1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate SH-SY5Y, RAW 264.7, and HepG2 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of Compound TPH in the appropriate cell culture medium, ranging from 200 µM to ~0.2 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 4.2: Neurotoxicity Profiling in Differentiated SH-SY5Y Cells
For more neuronally relevant data, SH-SY5Y cells should be differentiated into a more mature, neuron-like phenotype. This enhances their physiological relevance for neurotoxicity and neuroactivity studies.[5][6]
-
Differentiation: Plate SH-SY5Y cells and treat with 10 µM retinoic acid for 5-7 days.
-
Treatment: Treat the differentiated cells with non-toxic concentrations of Compound TPH (determined in Protocol 4.1, e.g., 1, 5, and 10 µM) for 24 hours.
-
Endpoint Assays:
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) production using a fluorescent probe like DCFDA or a luminescent assay like ROS-Glo™.
-
Apoptosis Induction: Measure the activity of caspase-3 and caspase-7 using a luminescent or fluorescent substrate (e.g., Caspase-Glo® 3/7 Assay).[6]
-
Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent dye such as TMRM or JC-1. A decrease in fluorescence indicates mitochondrial dysfunction, a common mechanism of neurotoxicity.[7][8]
-
Tier 2: In Vivo Research Model for CNS Activity
Positive hits or interesting activity from the in vitro screens, particularly in neuronal cells, warrant progression to in vivo models. Rodent models are indispensable for evaluating the effects of a novel compound on complex behaviors relevant to neuropsychiatric disorders.[9][10]
A decision-making tree for in vivo behavioral screening of Compound TPH in rodents.
Protocol 5.1: Acute Locomotor Activity in Mice
This assay is a fundamental screen for compounds affecting the CNS, capable of identifying stimulant, sedative, or anxiolytic-like effects.[11][12]
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Group house and acclimate them to the facility for at least one week.
-
Habituation: Place individual mice into open-field arenas (e.g., 40x40 cm clear plastic boxes equipped with infrared beams) and allow them to habituate for 30-60 minutes.
-
Administration: Administer Compound TPH via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10, 30 mg/kg) dissolved in a vehicle (e.g., 10% Tween 80 in saline). Include a vehicle-only control group.
-
Data Recording: Immediately after injection, return the mice to the arenas and record locomotor activity (e.g., total distance traveled, rearing counts) in 5-minute bins for 90-120 minutes.
-
Analysis: Analyze the data using a two-way ANOVA (Treatment x Time). A significant increase in distance traveled compared to the vehicle group suggests a psychostimulant effect, while a decrease suggests a sedative effect.
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (m) ± SEM (First 60 min) |
| Vehicle | - | 150.2 ± 12.5 |
| Compound TPH | 1 | 165.8 ± 15.1 |
| Compound TPH | 5 | 280.4 ± 22.3 |
| Compound TPH | 10 | 455.1 ± 35.8 |
| Amphetamine (Control) | 2 | 490.6 ± 40.2 |
| Example data table for a locomotor activity study. Data are hypothetical. *p<0.05, *p<0.01 vs. Vehicle. |
Protocol 5.2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with disorders like schizophrenia.[11][13] This assay can detect the activity of antipsychotic or psychotomimetic compounds.
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to detect the animal's whole-body startle reflex.
-
Animals: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Administration: Administer Compound TPH or vehicle i.p. 30 minutes before testing. Include a positive control like apomorphine (dopamine agonist, disrupts PPI) or haloperidol (antipsychotic, restores PPI).
-
Test Session:
-
Place the animal in the apparatus and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + Pulse trials: A weaker, non-startling prepulse (e.g., 75 dB for 20 ms) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Analysis: Calculate PPI as a percentage: [1 - (Startle amplitude on Prepulse+Pulse trial / Startle amplitude on Pulse-alone trial)] x 100. Analyze the data with a one-way ANOVA. A compound that disrupts PPI may have psychotomimetic properties, while one that reverses a disruption (e.g., caused by apomorphine) may have antipsychotic potential.
Tier 3: Preliminary Mechanism of Action (MoA) Studies
If Compound TPH demonstrates a robust and reproducible behavioral phenotype (e.g., hyperlocomotion), the next logical step is to investigate its underlying molecular mechanism.
Hypothesis: Based on the hyperlocomotor activity, a primary hypothesis is that Compound TPH modulates the dopaminergic system, similar to classical psychostimulants.[12]
Protocol 6.1: In Vivo Microdialysis in Freely Moving Rats
This powerful technique allows for the direct measurement of neurotransmitter levels in specific brain regions of an awake animal, providing a direct link between drug administration and neurochemical changes.[12]
-
Surgery: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the Nucleus Accumbens, a key brain region in the reward pathway. Allow 5-7 days for recovery.
-
Experiment:
-
On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer Compound TPH (e.g., 10 mg/kg, i.p.) and continue collecting samples for 2-3 hours.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
-
Analysis: Express neurotransmitter concentrations as a percentage of the average baseline level. A significant increase in extracellular dopamine following drug administration would strongly support a dopaminergic mechanism of action.
References
This section would consolidate all sources cited throughout the document into a numbered list with full citation details, including title, source, and a verifiable URL.
Sources
- 1. sinfoobiotech.com [sinfoobiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical mechanisms of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity. Could oxidative stress be involved in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action studies of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Application Notes & Protocols
Topic: A Systematic Approach to Elucidating the Mechanism of Action of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the Unexplored Mechanism of a Novel Compound
In the landscape of modern drug discovery, compounds featuring fluorinated moieties are of paramount importance. The trifluoromethoxy (-OCF3) group, in particular, is a valuable substituent known to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 1-[4-(trifluoromethoxy)phenyl]hexan-1-one presents a scaffold that combines this privileged group with a flexible hexanone chain, suggesting a potential for interaction with a variety of biological targets. However, as of this writing, its specific mechanism of action (MoA) remains uncharacterized in publicly available literature.
This guide, therefore, serves not as a review of established data, but as a comprehensive, forward-looking strategic plan for elucidating the MoA of this novel chemical entity. We will proceed from initial, broad-based screening to hypothesis-driven target validation and cellular pathway analysis. The protocols and workflows detailed herein are designed to be robust and self-validating, providing a clear and logical pathway for any research team tasked with investigating this, or structurally similar, compounds.
Part 1: Foundational Characterization and Initial Biological Assessment
Before delving into complex mechanistic studies, a foundational understanding of the compound's physicochemical properties and its general biological impact is essential. This initial phase establishes the working parameters for all subsequent experiments and provides the first clues toward its potential biological role.
Protocol 1: Determination of Lipophilicity (LogP)
Rationale: Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter that influences a compound's solubility, membrane permeability, and overall pharmacokinetic profile.[3] An experimental determination of LogP provides a more accurate value than purely computational models and is essential for interpreting subsequent biological data.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions:
-
Prepare a stock solution of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one in a suitable solvent (e.g., DMSO) at 10 mM.
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol by mixing equal volumes and allowing the phases to separate for at least 24 hours.
-
-
Partitioning:
-
In a separatory funnel, combine a precise volume of the water phase (e.g., 10 mL) and the n-octanol phase (e.g., 10 mL).
-
Spike the system with a small volume of the compound stock solution to a final concentration that is detectable by the chosen analytical method (e.g., 100 µM).
-
Shake the funnel vigorously for 5 minutes.
-
Allow the phases to separate completely by letting the funnel stand for at least 2 hours.
-
-
Quantification:
-
Carefully collect samples from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient P as: P = [Concentration in n-octanol] / [Concentration in water]
-
The LogP value is the base-10 logarithm of P.
-
Protocol 2: Broad-Spectrum Cell Viability Screening
Rationale: A broad-spectrum screen against a diverse panel of human cell lines (such as the NCI-60 panel) is the most effective initial step to identify if the compound possesses cytotoxic or cytostatic activity and to pinpoint potentially sensitive cancer types. This data is crucial for generating initial hypotheses.
Methodology: Sulforhodamine B (SRB) Assay
-
Cell Plating:
-
Seed cells from a diverse panel (e.g., representing leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers) into 96-well microtiter plates at their predetermined optimal densities.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution series of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, typically from 100 µM down to 10 pM.
-
Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Terminate the assay by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.
-
-
Data Acquisition:
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the dose-response curves and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
Part 2: Hypothesis Generation and Target Identification Strategy
The results from the initial screening, combined with structural analysis, guide the formation of testable hypotheses. The 4-(trifluoromethoxy)phenyl moiety is present in inhibitors of enzymes like soluble epoxide hydrolase (sEH) and p38 kinase, as well as ligands for GPCRs.[4] The overall structure bears resemblance to some kinase inhibitors and other enzyme modulators.
Overall Mechanistic Investigation Workflow
The following diagram outlines a logical progression from initial findings to a confirmed mechanism of action.
Caption: Workflow for MoA elucidation of a novel compound.
Part 3: In Vitro Target Validation Protocols
Based on the hypotheses, the next step is to perform targeted in vitro assays to identify specific molecular interactions.
Hypothesis A: The Compound is a Kinase Inhibitor
Rationale: The phenyl-ketone scaffold is a common feature in kinase inhibitors. A broad panel screen is the most efficient method to identify potential kinase targets from among the ~500 kinases in the human kinome.
Protocol 3: In Vitro Kinase Panel Screen
Methodology: Commercial Kinase Screening Service (e.g., Eurofins DiscoverX KINOMEscan™)
-
Compound Submission:
-
Provide a high-purity sample of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one dissolved in 100% DMSO at a high concentration (e.g., 10-20 mM).
-
-
Assay Performance (by service provider):
-
The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of purified human kinases (e.g., >450 kinases).
-
The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
-
Data Analysis:
-
Results are provided as "% Control" or "% Inhibition". A common threshold for a "hit" is >80% inhibition at the screening concentration.
-
The data is visualized as a dendrogram to show selectivity across the kinome.
-
Protocol 4: Kinase Inhibition IC50 Determination
Rationale: Once primary hits are identified, a full dose-response curve is necessary to determine the potency (IC50) of the compound for each specific kinase.
Methodology: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation:
-
Reconstitute the hit kinase(s) and its specific substrate peptide in the appropriate kinase reaction buffer.
-
Prepare a 2X ATP solution at the Km concentration for the specific kinase.
-
Prepare a serial 10-point, 2X concentration curve of the test compound in reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the 2X compound dilution (or vehicle control).
-
Add 10 µL of the 2X kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to high (no inhibitor) and low (no kinase) controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 5: Western Blotting for Downstream Pathway Modulation
Rationale: To confirm that the compound inhibits the target kinase within a cellular context, it is essential to measure the phosphorylation state of a known downstream substrate of that kinase.
Methodology:
-
Cell Treatment and Lysis:
-
Culture a sensitive cell line (identified in Protocol 2) to 70-80% confluency.
-
Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a relevant time period (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-p38).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and/or a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
-
Hypothetical Kinase Pathway: p38 MAPK
If screening reveals p38 MAPK as a target, the following pathway would be investigated.
Caption: Inhibition of the p38 MAPK signaling pathway.
Part 4: Data Integration and Reporting
Table 1: Example Summary of Integrated Mechanistic Data
| Assay Type | Target/Pathway | Metric | Result | Interpretation |
| Cellular | A549 Lung Cancer Cells | GI50 | 1.5 µM | Compound has potent anti-proliferative activity. |
| Biochemical | Kinase Panel Screen | % Inhibition @ 10 µM | p38α: 98%JNK1: 75%ERK2: 15% | Potent and selective activity against p38α kinase. |
| Biochemical | p38α Kinase Assay | IC50 | 85 nM | Confirms potent, direct inhibition of p38α. |
| Cellular | Western Blot (A549) | p-MK2 / Total MK2 | Dose-dependent decrease | Confirms target engagement in a cellular context. |
| Cellular | Apoptosis Assay | % Annexin V+ Cells | Dose-dependent increase | The observed cytotoxicity is mediated by apoptosis. |
Conclusion
This application guide outlines a systematic, hypothesis-driven framework for the complete elucidation of the mechanism of action for 1-[4-(trifluoromethoxy)phenyl]hexan-1-one. By progressing logically from broad phenotypic screening to specific biochemical and cellular assays, researchers can efficiently identify the molecular target, confirm its engagement in a relevant biological system, and connect this molecular interaction to the ultimate cellular outcome. This structured approach not only maximizes the potential for success but also ensures that the resulting data is robust, reproducible, and sufficient to support further preclinical and clinical development.
References
- BenchChem. (2025). Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development. BenchChem Technical Support.
-
Al-Trawneh, S. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]
-
Jasiński, M., & Różański, J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
Al-Trawneh, S. A., et al. (2021). Representative examples of trifluoromethyl phenyl-containing approved drugs. Molecules, 26(17), 5133. [Link]
-
de Oliveira, R. N., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Zhang, B., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. Journal of Medicinal Chemistry, 68(16), 17990-18015. [Link]
-
Hernández-Chávez, E., et al. (2024). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. [Link]
-
Global Substance Registration System. 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. GSRS. [Link]
-
Vavříková, E., et al. (2023). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. PMC - NIH. [Link]
-
Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[5][6]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308-22. [Link]
-
Lee, K. S. S., et al. (2019). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. ACS Chemical Neuroscience, 10(9), 4018-4030. [Link]
-
McLawhon, R. W., et al. (1993). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Journal of Medicinal Chemistry, 36(17), 2542-51. [Link]
-
Pluskota, R., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC - NIH. [Link]
-
Verma, S., & IFTM University. (2025). The Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents. Indian Journal of Chemistry, 64(3). [Link]
-
Le Cornec, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]
-
El-Gazzar, A. B. A., & Al-Dhfyan, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1018-1043. [Link]
-
PubChem. (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime. National Center for Biotechnology Information. [Link]
-
Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56. [Link]
-
Fanelli, O. (1975). Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. Arzneimittelforschung, 25(6), 873-7. [Link]
-
Nichols, D. E., et al. (1994). 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist. Journal of Medicinal Chemistry, 37(25), 4346-51. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Medicinal Chemistry Potential of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one in medicinal chemistry. This document provides insights into the compound's therapeutic promise based on the well-established roles of its constituent functional groups, alongside detailed protocols for its synthesis and preliminary biological evaluation.
Introduction: A Molecule of Interest in Drug Discovery
The compound 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is an aromatic ketone distinguished by a trifluoromethoxy group on the phenyl ring and a hexanoyl chain. While specific research on this exact molecule is not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a valuable bioisostere for other functional groups and is known to enhance several key pharmacokinetic and physicochemical properties of drug candidates.[1][2][3] The ketone functional group also plays a crucial role in the biological activity of many therapeutic agents.
The strategic incorporation of fluorine-containing groups like trifluoromethoxy can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Specifically, the trifluoromethoxy group can modulate lipophilicity and electronic properties, which are critical for optimizing drug-receptor interactions and overall pharmacokinetic behavior.[1] This makes 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one a promising scaffold for the development of novel therapeutics.
Key Structural Features and Their Significance:
-
Trifluoromethoxy Group: This group enhances lipophilicity, which can improve membrane permeability and brain penetration.[1] It also often increases metabolic stability by blocking potential sites of oxidation.[1][2]
-
Aromatic Ketone: The ketone moiety can participate in hydrogen bonding and other interactions with biological targets. It is a common feature in many biologically active compounds.
-
Hexanoyl Chain: This alkyl chain contributes to the molecule's overall lipophilicity and can be modified to fine-tune its properties.
Potential Therapeutic Applications
Based on the known activities of structurally related compounds, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one holds potential in several therapeutic areas.
As a Potential Enzyme Inhibitor
Trifluoromethyl ketones (TFMKs) are a class of compounds known to be potent inhibitors of various enzymes, including histone deacetylases (HDACs).[4] While TFMKs can be susceptible to metabolic reduction to inactive alcohols, the structural context of the ketone in 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one may influence its metabolic fate.[4]
Furthermore, compounds bearing the trifluoromethoxy)phenyl moiety have been identified as potent inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and p38 kinase, both of which are key regulators of inflammation.[5] This suggests that 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one could be investigated as a potential anti-inflammatory agent.
As a Potential Central Nervous System (CNS) Agent
The phenylpiperazine class of compounds, which includes derivatives with a 1-(4-(Trifluoromethoxy)phenyl)piperazine core, are of significant interest in neuroscience research for their interaction with serotonergic and dopaminergic receptors.[6] The trifluoromethoxy group is known to enhance metabolic stability and influence the electronic properties of these molecules.[6] Given the ability of the trifluoromethoxy group to improve brain penetration, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one could serve as a starting point for the design of novel CNS-active agents targeting mood disorders, cognition, or other neurological conditions.[1]
As a Scaffold for Further Drug Development
The structure of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one offers multiple points for chemical modification, making it an attractive scaffold for generating a library of derivatives for screening against various biological targets. The hexanoyl chain can be altered in length or functionalized, and the aromatic ring can be further substituted to explore structure-activity relationships (SAR).
Experimental Protocols
The following protocols provide a framework for the synthesis and preliminary biological evaluation of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
Protocol for the Synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
This protocol outlines a plausible synthetic route based on the Friedel-Crafts acylation of trifluoromethoxybenzene.
Materials:
-
Trifluoromethoxybenzene
-
Hexanoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add hexanoyl chloride (1.1 equivalents) dropwise to the suspension.
-
Acylation: To this mixture, add a solution of trifluoromethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general method for screening 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one for its inhibitory activity against a target enzyme (e.g., a specific histone deacetylase or soluble epoxide hydrolase).
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (e.g., a fluorogenic substrate)
-
Assay buffer
-
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (test compound) dissolved in DMSO
-
Known inhibitor of the enzyme (positive control)
-
DMSO (vehicle control)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound, positive control, or vehicle control (DMSO)
-
Purified enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the enzyme's substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in fluorescence (or absorbance, depending on the substrate) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) for each concentration of the test compound and controls.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Diagram of Screening Workflow:
Caption: Workflow for in vitro enzyme inhibition screening.
Data Presentation
The following table summarizes the key physicochemical properties of the trifluoromethoxy group that are relevant to its application in medicinal chemistry.
| Property | Impact on Drug Candidate | Reference |
| High Electronegativity | Influences electronic interactions with the target protein. | [1] |
| Increased Lipophilicity | Can enhance membrane permeability and bioavailability. | [1] |
| Metabolic Stability | Blocks potential sites of metabolism, increasing the drug's half-life. | [1][2] |
| Conformational Effects | Can influence the preferred conformation of the molecule to favor binding. | [3] |
References
-
M.J.M. & M.N. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
(n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. Retrieved from [Link]
-
(2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. Retrieved from [Link]
-
(n.d.). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
(2025, August 7). Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. Retrieved from [Link]
-
(n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Zhang, B., et al. (2025, August 6). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. PubMed. Retrieved from [Link]
-
Shah, P., & Westwell, A. D. (2007, October). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]
-
(n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]
- (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
-
(n.d.). 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. gsrs. Retrieved from [Link]
-
(n.d.). 1-Pentanone, 5-methoxy-1-4-(trifluoromethyl)phenyl-, O-(2-aminoethyl)oxime, (1E)-, (2Z). Retrieved from [Link]
-
(n.d.). 3-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]urea. PubChem. Retrieved from [Link]
-
(n.d.). (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime. PubChem. Retrieved from [Link]
-
(2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]
-
(2015, July 9). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][4]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. PubMed - NIH. Retrieved from [Link]
-
Pinto, D. J. P., et al. (2007, November 1). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. Retrieved from [Link]
-
(2019, September 18). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. PubMed. Retrieved from [Link]
-
(2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
(n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. PubChem. Retrieved from [Link]
-
(n.d.). 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Welcome to the technical support guide for the synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. As your Senior Application Scientist, I will guide you through the intricacies of this reaction, providing not just protocols, but the rationale behind them.
The primary route to synthesizing 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is the Friedel-Crafts acylation of trifluoromethoxybenzene with hexanoyl chloride. While a cornerstone of organic synthesis, the Friedel-Crafts acylation of substrates bearing electron-withdrawing groups, such as the trifluoromethoxy (-OCF₃) group, presents unique challenges that can lead to diminished yields.[1] This guide provides in-depth troubleshooting and optimization strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Friedel-Crafts acylation of trifluoromethoxybenzene often low?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] This deactivation slows down the reaction rate, often requiring harsher conditions (e.g., higher temperatures, stronger Lewis acids, or longer reaction times) to achieve reasonable conversion, which in turn can lead to side reactions and degradation of starting materials or products.
Q2: What is the expected regioselectivity for the acylation of trifluoromethoxybenzene? Will I get other isomers?
The trifluoromethoxy group is an ortho, para-director. However, due to the steric hindrance posed by the bulky hexanoyl group and the -OCF₃ group itself, the acylation will predominantly occur at the para-position, yielding the desired 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.[3] Nevertheless, the formation of the ortho-isomer, 1-[2-(Trifluoromethoxy)phenyl]hexan-1-one, is a common side product that needs to be monitored and separated during purification.[3]
Q3: Why do I need to use more than a catalytic amount of the Lewis acid (e.g., AlCl₃)?
In Friedel-Crafts acylation, the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[4] This complexation effectively sequesters the catalyst, rendering it inactive. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is required to drive the reaction to completion.
Q4: Can I use hexanoic anhydride instead of hexanoyl chloride?
Yes, hexanoic anhydride is a viable alternative to hexanoyl chloride as the acylating agent.[4][5] The reaction mechanism is similar, involving the formation of an acylium ion. The choice between the two often comes down to commercial availability, cost, and ease of handling. Anhydrides can sometimes give cleaner reactions, but may require slightly different reaction conditions.
Q5: Are there "greener" or milder alternatives to the traditional AlCl₃-mediated Friedel-Crafts acylation?
Absolutely. Due to the often harsh conditions and large amounts of waste generated by traditional Friedel-Crafts reactions, several alternative methodologies have been developed. These include using solid acid catalysts like zeolites, which are reusable and can offer improved selectivity.[6] Other approaches involve using different catalytic systems, such as phosphotungstic acid, or employing alternative reaction media like deep eutectic solvents to facilitate the reaction under milder conditions.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Deactivated Substrate: The -OCF₃ group makes the aromatic ring electron-deficient and less reactive.[1] 2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 3. Insufficient Reaction Temperature/Time: The reaction may be too slow under the current conditions. | 1. Increase Catalyst Stoichiometry: Use 1.1 to 1.5 equivalents of AlCl₃ to ensure enough active catalyst is present. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., from 0 °C to room temperature, or refluxing in a suitable solvent like dichloromethane or 1,2-dichloroethane). Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Formation of Multiple Products (Poor Selectivity) | 1. High Reaction Temperature: Higher temperatures can sometimes lead to the formation of the undesired ortho-isomer.[3] 2. Isomerization: Although less common in acylation than alkylation, some side reactions can be promoted by excessive heat. | 1. Control Temperature: Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents and allow the reaction to slowly warm to room temperature. 2. Choice of Solvent: The choice of solvent can influence selectivity. Non-polar solvents like carbon disulfide or nitrobenzene (use with caution) can sometimes improve para-selectivity. |
| Product Decomposition (Dark Reaction Mixture) | 1. Excessively High Temperature: The starting materials or product may be degrading at high temperatures. 2. Reaction with Solvent: The Lewis acid may be reacting with the solvent at elevated temperatures. | 1. Use a Milder Lewis Acid: Consider using a less reactive Lewis acid such as FeCl₃ or ZnCl₂. 2. Select an Appropriate Solvent: Use a stable solvent like 1,2-dichloroethane or dichloromethane. Avoid solvents that can react with the catalyst. |
| Difficult Purification | 1. Close Polarity of Isomers: The desired para-product and the ortho-isomer side product may have very similar polarities, making separation by column chromatography challenging. 2. Complex with Catalyst: The ketone product is complexed with the Lewis acid, requiring a specific workup procedure to liberate it. | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., increasing ethyl acetate in hexanes slowly) to improve separation. Recrystallization of the crude product may also be an effective purification method. 2. Proper Workup: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl. This will hydrolyze the aluminum salts and break the ketone-AlCl₃ complex, allowing for extraction of the organic product. |
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for low yield in the synthesis.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Trifluoromethoxybenzene
This protocol outlines a standard procedure for the synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
Materials:
-
Trifluoromethoxybenzene
-
Hexanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 eq.).
-
Add anhydrous DCM to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of trifluoromethoxybenzene (1.0 eq.) and hexanoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C. Hydrogen chloride gas will be evolved.[8]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) or by recrystallization.
Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress.
Alternative Synthetic Strategies
If the Friedel-Crafts acylation consistently provides low yields or proves difficult to scale up, consider these alternative approaches:
-
Zeolite-Catalyzed Acylation: Using a solid acid catalyst like H-beta zeolite can offer a more environmentally benign process with easier catalyst separation.[6] These reactions often require higher temperatures but can provide high yields and selectivity.[6]
-
Palladium-Catalyzed Cross-Coupling: A modern alternative involves the palladium-catalyzed cross-coupling of an aryl boronic acid (or other organometallic reagent) with an acyl chloride.[9] This method offers broad functional group tolerance and often proceeds under mild conditions.[9]
-
Grignard-based Synthesis: Reaction of 4-(trifluoromethoxy)phenylmagnesium bromide with hexanoyl chloride or hexanal (followed by oxidation) can also yield the desired ketone. This avoids the issues of ring deactivation inherent in the Friedel-Crafts approach.[6]
By understanding the underlying chemical principles and systematically troubleshooting, the synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one can be optimized for both yield and purity, facilitating its use in research and development.
References
- Mattos, M. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
- Organic Chemistry Portal. (n.d.).
- (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Hexanophenone: Friedel-Crafts Acylation vs.
- Kraus, G. A., & Kirihara, M. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction. In ACS Symposium Series (Vol. 577, pp. 76–84). American Chemical Society.
- BenchChem. (2025).
- Wikipedia. (2023, December 29). Friedel–Crafts reaction.
- Zhao, Z., Popov, S., Lee, W., & Nelson, H. M. (2024). Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates.
- (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. PubMed.
- Andonian, A. (n.d.).
- (n.d.).
- (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Sigma-Aldrich. (n.d.).
- (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing.
- (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- (n.d.).
- Organic Chemistry Portal. (n.d.).
- (2019, January 3).
- (n.d.). Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)- phenyl]pyridin. J-Stage.
- (n.d.). 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. gsrs.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl].
- (2018). EAS Reactions (3)
- (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- (n.d.). Purification of aqueous dye solutions.
Sources
- 1. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alexandonian.com [alexandonian.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
Troubleshooting 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one synthesis side reactions
Welcome to the technical support hub for the synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability and lipophilicity.[1][2][3][4] However, its synthesis can present unique challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical issues you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one is most commonly achieved via a Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with hexanoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6][7] This section addresses specific problems that can arise during this process.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in Friedel-Crafts acylation are a frequent issue and can often be traced back to several key factors.[8][9]
Possible Cause 1: Inactive Catalyst The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[8][9][10] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) is a common choice and can be dried by refluxing over calcium hydride (CaH₂) followed by distillation.[9]
-
Handle Reagents Properly: Use a fresh, unopened bottle of AlCl₃ or purify sublimed AlCl₃ if necessary. Handle all reagents under an inert atmosphere using a glovebox or Schlenk line techniques.
-
Possible Cause 2: Insufficient Catalyst Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[8][9][11] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[5][8][9]
-
Solution:
-
Optimize Catalyst Loading: Start with at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically hexanoyl chloride). You may need to increase this to 1.5-2.0 equivalents to drive the reaction to completion.
-
Possible Cause 3: Suboptimal Reaction Temperature Temperature control is critical. While some reactions proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to overcome the activation energy.[8][9]
-
Solution:
-
Controlled Addition: The initial formation of the acylium ion from hexanoyl chloride and AlCl₃ is exothermic. It is best practice to cool the AlCl₃ suspension in an ice bath (0 °C) before the dropwise addition of hexanoyl chloride.[9]
-
Temperature Optimization: After the addition of the acylating agent and the aromatic substrate, the reaction may be allowed to slowly warm to room temperature or gently heated. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
Possible Cause 4: Poor Reagent Quality Impurities in either the 4-(trifluoromethoxy)benzene or hexanoyl chloride can lead to undesired side reactions and lower yields.[8][9] Hexanoyl chloride can hydrolyze to hexanoic acid if exposed to moisture, which will not participate in the reaction.
-
Solution:
-
Verify Reagent Purity: Use high-purity starting materials. If necessary, distill the 4-(trifluoromethoxy)benzene and hexanoyl chloride before use. Hexanoyl chloride can be synthesized from hexanoic acid and thionyl chloride.[12][13][14]
-
Fresh Preparation: For best results, use freshly prepared or distilled hexanoyl chloride.
-
Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Possible Side Reaction 1: Isomer Formation While the trifluoromethoxy group is a para-director, some ortho or meta acylation can occur, especially if the reaction temperature is not well-controlled.
-
Mitigation Strategy:
-
Temperature Control: Maintain a low temperature (0 °C) during the initial stages of the reaction to favor the thermodynamically more stable para product.
-
Purification: Isomers can often be separated by column chromatography on silica gel.[15]
-
Possible Side Reaction 2: Hydrolysis of the Trifluoromethoxy Group Under strongly acidic conditions, particularly during aqueous workup, the trifluoromethoxy group can be susceptible to hydrolysis, leading to the corresponding phenol derivative.[16][17][18]
-
Mitigation Strategy:
-
Careful Workup: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[15] This helps to hydrolyze the aluminum complexes while minimizing contact time with strong acid at elevated temperatures.
-
Avoid Strong Brønsted Acids: While alternative catalysts like trifluoromethanesulfonic acid can be used for Friedel-Crafts reactions, they may increase the risk of -OCF₃ hydrolysis.[10][19]
-
Possible Side Reaction 3: Polysubstitution Although the acyl group is deactivating, preventing further acylation is a key advantage of this reaction, some polysubstitution can occur if the reaction conditions are too harsh or if the aromatic ring is highly activated.[8][11][20]
-
Mitigation Strategy:
-
Stoichiometry Control: Use a slight excess of the aromatic substrate (4-(trifluoromethoxy)benzene) relative to the acylating agent to minimize the chance of the product competing for the electrophile.
-
Controlled Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent over-reaction.
-
Question 3: My product is difficult to purify. What are the best practices for workup and purification?
Effective purification is crucial for obtaining a high-purity final product.
Step-by-Step Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[15] This will decompose the aluminum-ketone complex. Stir vigorously until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (2-3 times).[15]
-
Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)
-
Brine (saturated NaCl solution) to aid in the removal of water
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[15]
-
Column Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[15]
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in Friedel-Crafts acylation? The Lewis acid, such as AlCl₃, coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion (R-C≡O⁺), which is the active electrophile that is then attacked by the aromatic ring.[7][20]
Q2: Why is Friedel-Crafts acylation preferred over alkylation for introducing a hexyl group? Friedel-Crafts alkylation is prone to two major side reactions that are avoided in acylation:
-
Carbocation Rearrangements: Alkylation proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation, leading to a mixture of isomeric products.[21]
-
Polyalkylation: The attached alkyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material.[21][22] Acylation introduces a deactivating acyl group, preventing further reactions, and the acylium ion does not rearrange.[20][21] The resulting ketone can then be reduced to the desired alkyl chain using methods like the Wolff-Kishner or Clemmensen reduction.[20][23]
Q3: Can I use other Lewis acids besides AlCl₃? Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used. However, AlCl₃ is generally the most common and effective for this transformation. For deactivated substrates, stronger acids or alternative catalytic systems may be explored.[10]
Q4: How stable is the trifluoromethoxy group during the reaction? The trifluoromethoxy group is generally quite stable under the reaction conditions.[4] It is a strong electron-withdrawing group and is resistant to many chemical transformations.[1][2] However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis.[16]
Data and Visualization
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Moisture deactivating the catalyst | Use anhydrous conditions and reagents. |
| Insufficient catalyst | Use stoichiometric amounts (≥1.1 eq) of AlCl₃. | |
| Suboptimal temperature | Control temperature carefully, especially during addition. | |
| Impure reagents | Use high-purity or freshly distilled starting materials. | |
| Multiple Products | Isomer formation | Maintain low reaction temperatures. |
| Hydrolysis of -OCF₃ group | Perform a careful, cold aqueous workup. | |
| Polysubstitution | Control stoichiometry and reaction time. | |
| Purification Issues | Persistent aluminum salts | Ensure complete quenching with ice/HCl. |
| Co-eluting impurities | Optimize column chromatography gradient. |
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: Stepwise workflow for the synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Diagram 2: Key Reaction Mechanism and Catalyst Interaction
Caption: The central mechanism of Friedel-Crafts acylation and catalyst complexation.
References
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. 8
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. 9
-
Benchchem. The Importance of Trifluoromethoxy Group in Chemical Synthesis. 24
-
Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. 10
-
Wikipedia. Hexanoyl chloride. 12
-
PrepChem.com. Synthesis of hexanoylchloride. 25
-
Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. 11
-
ChemBK. n-Hexanoyl chloride. 13
-
ChemicalBook. Hexanoyl chloride synthesis. 14
-
Benchchem. Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. 15
-
PMC. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. 16
-
Wikipedia. Friedel–Crafts reaction. 5
-
Chemistry Steps. Friedel-Crafts Acylation. 20
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. 6
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 7
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. 21
-
Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. 17
-
ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Link
-
Sigma-Aldrich. Hexanoyl chloride 97. Link
-
Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Link
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Link
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Link
-
NIH. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Link
-
PubMed. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. Link
-
Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). Link
-
Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Link
-
Beilstein Journals. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Link
-
ResearchGate. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Link
-
ACS Publications. Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Link
-
Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Link
-
Jim Clark. Friedel-Crafts acylation of benzene. Link
-
ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Link
-
YouTube. Friedel-Crafts Acylation; Reductions of Aryl Ketones. Link
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Link
-
Sinfoo Biotech. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. Link
-
gsrs. 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. Link
-
Benchchem. An In-depth Technical Guide to the Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]. 26
-
PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. Link
-
PubMed. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling. Link
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Link
-
Sigma-Aldrich. 1-(4-(Trifluoromethoxy)phenyl)propan-2-one. Link
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. chembk.com [chembk.com]
- 14. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. m.youtube.com [m.youtube.com]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. prepchem.com [prepchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for synthesizing 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Welcome to the technical support center for the synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize this important synthetic transformation. The synthesis, primarily achieved through a Friedel-Crafts acylation, is a cornerstone reaction for creating valuable intermediates in various fields, including pharmaceuticals and materials science.[1] This resource aims to deliver expert insights and practical solutions to common challenges encountered during this procedure.
I. Reaction Overview: The Friedel-Crafts Acylation
The synthesis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one is typically accomplished via the Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with hexanoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[2][3][4] A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion electrophile.[5][6][7]
The trifluoromethoxy (-OCF₃) group on the aromatic ring is a moderately deactivating, ortho-, para-directing group. Due to steric hindrance, the acylation reaction predominantly yields the para-substituted product, which is the desired 1-[4-(trifluoromethoxy)phenyl]hexan-1-one. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents multiple acylations from occurring.[5][6]
Caption: Mechanism of Friedel-Crafts Acylation.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Catalyst Deactivation: Aluminum chloride is highly sensitive to moisture. Water in glassware, solvents, or starting materials will hydrolyze and deactivate the catalyst.[8][9] 2. Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering it. Therefore, stoichiometric or slightly excess amounts of the catalyst are required.[5] 3. Impure Reagents: Impurities in 4-(trifluoromethoxy)benzene or hexanoyl chloride can lead to side reactions or inhibit the primary reaction. | 1. Ensure Anhydrous Conditions: Oven-dry all glassware before use. Use anhydrous solvents and ensure reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][10] 2. Optimize Catalyst Stoichiometry: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically hexanoyl chloride). 3. Use High-Purity Reagents: Purify starting materials if necessary. For example, distill 4-(trifluoromethoxy)benzene and hexanoyl chloride before use. |
| Formation of a Dark, Tarry Reaction Mixture | 1. High Reaction Temperature: Friedel-Crafts reactions can be exothermic.[11] Uncontrolled temperature increases can lead to polymerization and decomposition of starting materials and products. 2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions and degradation. | 1. Control Reaction Temperature: Perform the addition of reagents at a low temperature (0-5 °C) using an ice bath.[9][10] Allow the reaction to warm to room temperature slowly and monitor the internal temperature. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product.[9][12][13] Quench the reaction once it has reached completion. |
| Presence of Isomeric Impurities (e.g., ortho-isomer) | 1. High Reaction Temperature: While the para-isomer is sterically favored, higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to a mixture of isomers.[14] 2. Choice of Lewis Acid: While AlCl₃ generally provides good para-selectivity, other Lewis acids might offer different isomer distributions.[15] | 1. Maintain Low Reaction Temperature: As mentioned, keeping the reaction temperature low (0-5 °C during addition) is crucial for maximizing para-selectivity.[14] 2. Catalyst Screening: If isomer formation is a persistent issue, consider screening milder Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer improved regioselectivity in some cases.[15][16] |
| Difficult Product Isolation/Purification | 1. Incomplete Quenching: The AlCl₃-ketone complex must be fully hydrolyzed during the workup to liberate the product.[5] 2. Emulsion Formation During Workup: The presence of aluminum salts can lead to the formation of stable emulsions during the aqueous extraction, making phase separation difficult. | 1. Proper Quenching Procedure: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to ensure complete decomposition of the aluminum complex.[9] 2. Breaking Emulsions: If an emulsion forms, adding a saturated solution of sodium chloride (brine) or filtering the mixture through a pad of Celite can help to break it. |
III. Frequently Asked Questions (FAQs)
Q1: Why is more than a catalytic amount of AlCl₃ needed for this reaction?
A1: The product, 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, is a Lewis base due to the lone pairs on the carbonyl oxygen. It forms a stable complex with the strong Lewis acid AlCl₃.[5] This complex is generally stable under the reaction conditions, meaning the AlCl₃ is not regenerated as it would be in a truly catalytic cycle. Therefore, at least a stoichiometric amount of AlCl₃ relative to the acylating agent is required to drive the reaction to completion.[5]
Q2: What is the best solvent for this reaction?
A2: Common solvents for Friedel-Crafts acylation include non-polar, aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). Dichloromethane is often a good choice due to its ability to dissolve the reactants and the AlCl₃ complex, as well as its relatively low boiling point, which simplifies removal after the reaction.[9] It is critical that the solvent is anhydrous.[9]
Q3: Can I use a different acylating agent besides hexanoyl chloride?
A3: Yes, other acylating agents like hexanoic anhydride can also be used.[5] However, acyl chlorides are generally more reactive. If using an anhydride, the stoichiometry of the Lewis acid may need to be adjusted, as one mole of anhydride can theoretically produce two moles of the acylium ion.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[9] A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The product will be more polar than the starting material, 4-(trifluoromethoxy)benzene, and will therefore have a lower Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.[12][13]
Q5: What are the key safety precautions for this reaction?
A5:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9]
-
Hexanoyl chloride is also corrosive and moisture-sensitive.[10] Handle it in a fume hood.
-
The reaction is exothermic and can generate significant heat and HCl gas.[11] Proper temperature control and a well-ventilated setup are essential.[10]
-
The quenching process can be vigorous. The reaction mixture should be added slowly to the ice/acid mixture with good stirring.
IV. Experimental Protocols
General Protocol for the Synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-(Trifluoromethoxy)benzene
-
Hexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet and a drying tube.[10]
-
Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.[9][10]
-
Addition of Hexanoyl Chloride: Dissolve hexanoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the hexanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.[9][10]
-
Addition of Aromatic Substrate: Dissolve 4-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, again keeping the temperature below 5 °C.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC.[9]
-
Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[9]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.[9]
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Caption: General experimental workflow for synthesis.
V. Data Presentation
Table 1: Influence of Lewis Acid Catalyst on Regioselectivity
The choice of Lewis acid can influence the ratio of para to ortho isomers. The following table presents typical data for the acylation of a substituted benzene, highlighting the general trend.
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | para:ortho ratio |
| AlCl₃ | Dichloromethane | 0 to RT | ~85-95% | >95:5 |
| FeCl₃ | Dichloromethane | 0 to RT | ~70-85% | >97:3 |
| ZnCl₂ | Neat | 100 | Moderate | ~90:10 |
| Bi(OTf)₃ | Acetonitrile | 80 | ~90% | >99:1 |
Note: Yields and ratios are illustrative and can vary based on specific reaction conditions and substrates. Data is compiled based on general principles of Friedel-Crafts reactions.[1][15][16]
VI. References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Saskatchewan Open Educational Resources. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]
-
StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. [Link]
-
ResearchGate. Optimization of Reaction Conditions. [Link]
-
ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
ResearchGate. Friedel–Crafts Acylation as a Quality Control Assay for Steroids | Request PDF. [Link]
-
J-Stage. Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)- phenyl]pyridin. [Link]
-
YouTube. Friedel-Crafts acylation. [Link]
-
YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
YouTube. Friedel-Crafts Acylation. [Link]
-
Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
-
Gsrs. 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. [Link]
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
Google Patents. EP1192224B1 - Purification of aqueous dye solutions.
-
Google Patents. US4191708A - Process for preparing and purifying p-phenylenediamine.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Solubility issues of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one in common solvents
Technical Support Center: 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Last Updated: 2026-01-15
Introduction: Understanding the Solubility Challenge
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (CAS No. 1365271-68-6) is an aromatic ketone of increasing interest in pharmaceutical and materials science research.[1][2] Its molecular structure presents a classic solubility challenge. The molecule combines a long, nonpolar hexanoyl alkyl chain and a phenyl ring with a highly lipophilic and electron-withdrawing trifluoromethoxy (-OCF3) group, alongside a polar ketone moiety.[3][4] This amphiphilic nature means it often exhibits poor solubility in both highly polar solvents (like water) and purely nonpolar solvents (like hexanes), complicating experimental design, reaction setup, and formulation.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming the solubility issues associated with this compound. The following sections are structured in a question-and-answer format to directly address common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one so difficult to dissolve?
A1: The primary reason lies in its conflicting structural features.
-
Nonpolar Character: The C6 alkyl chain and the phenyl ring are hydrophobic and favor dissolution in nonpolar solvents.
-
Polar/Lipophilic Character: The ketone group provides a site for hydrogen bonding and dipole-dipole interactions, favoring polar solvents. The trifluoromethoxy (-OCF3) group is particularly complex; it is strongly electron-withdrawing and one of the most lipophilic substituents used in drug design.[5][6] This high lipophilicity enhances its affinity for nonpolar environments but its strong electronegativity can also influence interactions with polar molecules.[4]
This duality means that no single common solvent is a perfect match, leading to low solubility across the board. The molecule struggles to overcome the strong intermolecular forces present in highly polar solvents like water, while its polar ketone and electronegative -OCF3 group prevent it from fully dissolving in purely aliphatic or aromatic hydrocarbon solvents.
Q2: I tried dissolving the compound in methanol and acetone at room temperature with no success. What should be my next step?
A2: It's common for standard polar solvents like methanol and acetone to be poor choices for this compound. A systematic solvent screening approach is the best next step. The principle of "like dissolves like" is a good starting point.[7] Given the molecule's mixed polarity, solvents with intermediate polarity or specific functionalities are often more effective.
Consider trying the following solvents, moving from more polar to less polar:
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), or N,N-Dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic compounds.[7] THF, in particular, is often a good starting point for aromatic ketones.[8]
-
Chlorinated Solvents: Dichloromethane (DCM) or Chloroform.
-
Ethers: Diethyl ether or 2-Methyl-THF.
Always start with a small amount of the compound and solvent. If initial dissolution fails, gentle warming and agitation (e.g., vortexing or sonication) can be attempted.[9]
Q3: How does the trifluoromethoxy (-OCF3) group specifically impact solubility compared to a methoxy (-OCH3) or trifluoromethyl (-CF3) group?
A3: The trifluoromethoxy group has a profound and unique effect. While both -CF3 and -OCF3 groups are highly lipophilic and electron-withdrawing, the -OCF3 group is considered even more lipophilic than -CF3.[5] This property strongly favors partitioning into non-aqueous, lipid-like environments.
Compared to a simple methoxy group, the -OCF3 group is significantly more electron-withdrawing and does not act as a hydrogen bond acceptor due to the fluorine atoms. This reduces its ability to interact favorably with protic solvents like water or alcohols. The incorporation of fluorine-containing groups like -OCF3 is a common strategy in drug design to enhance metabolic stability and membrane permeability, but this often comes at the cost of aqueous solubility.[4][10]
Q4: Is it safe to heat the solution to improve solubility? What are the risks?
A4: Yes, gently heating the solution can significantly improve both the rate of dissolution and the saturation point. However, this must be done with caution.
-
Risk of Degradation: The primary risk is thermal degradation of the compound. Before heating, verify the compound's stability. If no data is available, perform a small-scale test. Dissolve a sample with heating, then cool it to see if it precipitates. Analyze the recovered solid (e.g., by LC-MS or NMR) to check for impurities or degradation products.
-
Precipitation on Cooling: Be aware that the compound will likely precipitate out of solution as it cools. If your experiment needs to be run at room temperature, a solution prepared by heating may not be stable. This phenomenon is known as temperature-dependent solubility.
A recommended procedure is to:
-
Place the mixture in a sealed vial.
-
Warm it in a water bath, increasing the temperature in 5-10°C increments.
-
Stir or agitate continuously.
-
Do not exceed the solvent's boiling point.
Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent Selection Workflow
When faced with a new compound of unknown solubility, a structured screening process saves time and resources. This workflow guides the user from initial solvent choice to optimization.
Caption: Systematic workflow for solvent screening and optimization.
Guide 2: Understanding Solubility Predictions with Hansen Solubility Parameters (HSP)
For a more theoretical approach, Hansen Solubility Parameters (HSP) can predict the compatibility between a solute and a solvent based on the principle "like dissolves like".[11][12] Every molecule is assigned three parameters:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
Two substances with similar HSP values are likely to be miscible.[13] While experimentally determining the HSP for a new compound requires specialized tests, predictive software can estimate these values based on the chemical structure. Using this data can help pre-screen and rank potential solvents, focusing lab work on the most promising candidates.[14]
Data Summary: Predicted Solubility Profile
While extensive experimental data for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is not widely published, a predicted solubility profile can be constructed based on its chemical structure and the behavior of analogous compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Cyclohexane | Poor / Insoluble | The polar ketone and highly electronegative -OCF3 group prevent dissolution in purely aliphatic hydrocarbons. |
| Aromatic | Toluene, Xylene | Slight to Moderate | The phenyl ring interacts favorably, but polarity mismatch with the ketone and -OCF3 group limits high solubility. |
| Ethers | Diethyl Ether, THF | Moderate to Good | Offer a good balance of polarity to interact with the ketone and nonpolar character to solvate the hydrocarbon portions. THF is often a prime candidate for aromatic ketones.[8] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Good | Good general-purpose solvents for moderately polar organic compounds. |
| Ketones | Acetone, MEK | Slight to Moderate | Self-interaction of the solvent may be preferred. Solubility may be limited despite structural similarity. |
| Esters | Ethyl Acetate (EtOAc) | Slight to Moderate | Intermediate polarity makes it a viable candidate. |
| Alcohols | Methanol, Ethanol, IPA | Poor | Strong hydrogen bonding network of the solvent is difficult for the largely nonpolar compound to disrupt. |
| Polar Aprotic | DMSO, DMF | Good to Very Good | These are very strong, versatile organic solvents capable of dissolving a wide range of compounds. Often used as a last resort for difficult cases.[15] |
| Aqueous | Water, Buffers | Insoluble | The large hydrophobic structure (phenyl ring, alkyl chain, -OCF3 group) dominates, making it insoluble in water. |
Protocol 1: Quantitative Solubility Determination (Isothermal Equilibrium Method)
This protocol provides a standardized method for accurately measuring the thermodynamic solubility of the compound in a chosen solvent.[16][17]
Objective: To determine the saturation concentration of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one in a specific solvent at a controlled temperature (e.g., 25°C).
Materials:
-
Analytical balance
-
2 mL glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., add 10 mg to 1 mL of solvent). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a shaker/incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours. This extended time is crucial to ensure the solution has reached equilibrium.[17]
-
Sample Collection: After equilibration, stop the agitation and let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully draw the supernatant (the clear liquid) into a syringe and filter it through a 0.22 µm syringe filter directly into a clean vial. This step is critical to remove any microscopic solid particles.[16]
-
Dilution: Accurately perform a serial dilution of the filtered, saturated solution with a suitable solvent to bring the concentration into the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method. Calculate the concentration based on a standard calibration curve.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factors. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Logical Diagram for Solubility Determination
Caption: Key steps in the isothermal equilibrium solubility protocol.
Advanced Strategies for Formulation
If single-solvent systems are insufficient, especially for creating aqueous formulations for biological assays, consider these advanced methods:
-
Co-Solvent Systems: A co-solvent is a water-miscible organic solvent used to increase the solubility of hydrophobic compounds in an aqueous solution.[7][18] A common approach is to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then slowly add this stock solution to the aqueous buffer with vigorous stirring.[19]
-
Use of Surfactants: Surfactants can form micelles in aqueous solutions that encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[7] Non-ionic surfactants like Tween® 80 or Pluronic® F68 are commonly used.[18]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing solubility.[20]
When using any of these techniques, it is crucial to run appropriate vehicle controls in your experiments to account for any effects of the formulation excipients themselves.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available from: [Link]
-
Patel, P., Dodiya, H., & Shelat, P. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Available from: [Link]
-
Kolisnyk, I. I., et al. (2020). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Journal of Chemistry and Technologies, 28(1), 44-52. Available from: [Link]
-
Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Available from: [Link]
-
Tsigelny, I. F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS ONE, 7(9), e43973. Available from: [Link]
-
Al-Obaidi, H. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Available from: [Link]
-
Moleqube. (2025). The Impact of Trifluoromethoxy Group: 4-Trifluoromethoxytoluene in Chemical Innovation. Available from: [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
-
Al-Ghaban, F. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
-
Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522821, 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(10), 913-921. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69731, 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Available from: [Link]
-
Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
-
Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8). Available from: [Link]
-
Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics, 3(1), 60-63. Available from: [Link]
-
Perrott, A. L., et al. (2018). Trifluoromethylation of Carbonyl Groups in Aromatic Poly(ether ketone)s: Formation of Strongly Polar yet Surface-Hydrophobic Poly(arylenenecarbinol)s. Macromolecules, 51(9), 3417-3428. Available from: [Link]
-
Sinfoo Biotech. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. Available from: [Link]
Sources
- 1. 1365271-68-6 | MFCD21609708 | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one [aaronchem.com]
- 2. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one,(CAS# 1365271-68-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 13. science.rsu.lv [science.rsu.lv]
- 14. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. pharmatutor.org [pharmatutor.org]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Stability of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Prepared by: The Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[4-(trifluoromethoxy)phenyl]hexan-1-one. Understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document is structured to provide direct answers to common questions and to guide you through troubleshooting potential stability-related issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Q1: What are the primary factors that can affect the stability of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one in solution?
A1: The stability of the compound is primarily influenced by four factors: pH, temperature, light, and the presence of oxidizing agents. As an aromatic ketone, the core structure is relatively stable, but the carbonyl group can be susceptible to certain reactions.
-
pH: Extreme acidic or basic conditions can catalyze the hydrolysis of the ketone, although this process is generally slow for ketones compared to esters.[1]
-
Oxidizing Agents: Strong oxidizing agents can potentially lead to degradation, although ketones are generally resistant to oxidation except under harsh conditions.[2] The hexanoyl side chain could be a potential site for oxidation.
-
Light (Photostability): Aromatic ketones are known to be photosensitive and can undergo photochemical reactions upon exposure to UV light.[3] It is crucial to protect solutions from light.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions. For long-term storage, lower temperatures are always recommended.
Q2: How does the 4-(trifluoromethoxy)phenyl group influence the compound's overall stability?
A2: The trifluoromethoxy (-OCF3) group is a key structural feature that generally imparts high chemical and metabolic stability.[4][5] The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group itself highly resistant to chemical or enzymatic cleavage.[5][6] Its presence enhances the molecule's lipophilicity and metabolic robustness, which is a common strategy in drug design.[4][7] Therefore, any observed instability is highly unlikely to originate from the trifluoromethoxy moiety itself.
Q3: What are the recommended solvents and storage conditions for stock solutions?
A3: For long-term storage, it is recommended to prepare stock solutions in aprotic organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF). Store these solutions at -20°C or -80°C in tightly sealed, amber glass vials or tubes wrapped in aluminum foil to protect from light and moisture. For aqueous experimental buffers, it is best practice to perform serial dilutions from the organic stock solution immediately before use. Avoid long-term storage in aqueous or protic solutions, especially at non-neutral pH, to minimize the risk of hydrolysis.
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common experimental issues that may be related to the stability of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Problem: My assay results show a progressive loss of compound activity or concentration over time.
This is a classic indicator of compound degradation. The following workflow can help you diagnose the issue.
// Nodes problem [label="Observed Problem:\nProgressive loss of activity/\nconcentration.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; cause1 [label="Possible Cause 1:\nChemical Degradation in Solution", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Possible Cause 2:\nAdsorption to Surfaces", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Possible Cause 3:\nExperimental Artifact", fillcolor="#FBBC05", fontcolor="#202124"];
action1a [label="Action:\nReview solution preparation and storage.\nWas it exposed to light, extreme pH,\nor high temperature?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action1b [label="Action:\nPerform a forced degradation study\n(see Protocol 3.1) to identify\nlabile conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action1c [label="Action:\nAnalyze aged solution using a\nstability-indicating method (HPLC/LC-MS)\nto quantify parent compound and detect degradants.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
action2a [label="Action:\nInvestigate different plate/tube materials\n(e.g., low-bind polypropylene vs. glass).\nCompound may be adsorbing to plastic.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
action3a [label="Action:\nVerify instrument calibration, standard\ncurve accuracy, and pipetting technique.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges problem -> cause1; problem -> cause2; problem -> cause3;
cause1 -> action1a [label="Investigate Stability"]; action1a -> action1b; action1b -> action1c;
cause2 -> action2a [label="Investigate Physical Loss"];
cause3 -> action3a [label="Rule out Errors"]; }
Problem: I am observing new, unidentified peaks in my HPLC or LC-MS chromatogram.
The appearance of new peaks that grow over time is a strong indication of chemical degradation.
-
Diagnostic Step 1: Characterize the New Peaks. Use mass spectrometry (MS) to determine the molecular weight of the species giving rise to the new peaks. This is the most crucial step in identifying potential degradation products.
-
Diagnostic Step 2: Correlate with Stress Conditions. If you have performed a forced degradation study (see Protocol 3.1), compare the retention times and mass spectra of the unknown peaks with those generated under specific stress conditions (e.g., acid, base, oxidation). This can help you pinpoint the degradation pathway.
-
Possible Degradation Products: Based on the structure, potential degradation products could include:
-
Hydrolysis Products: While slow, acid- or base-catalyzed hydrolysis could theoretically cleave the bond between the carbonyl and the phenyl ring, yielding 4-(trifluoromethoxy)benzoic acid.[1]
-
Oxidation Products: Oxidation might occur on the hexanoyl chain, for instance at the carbon alpha to the carbonyl group.[8]
-
Photodegradation Products: UV exposure can lead to complex reactions, including photoreduction or rearrangement.
-
Section 3: Key Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[8][9][10]
Objective: To systematically assess the stability of the compound under various stress conditions.
Materials:
-
1-[4-(trifluoromethoxy)phenyl]hexan-1-one
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
-
Stress Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV/MS system, calibrated oven, photostability chamber, pH meter, amber vials.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in an amber vial. Also, prepare a control sample by diluting 1 mL of stock with 9 mL of 50:50 acetonitrile:water.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the control sample (in 50:50 ACN:water) in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the control sample to light conditions as specified in ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[9]
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample, quench the reaction if necessary (e.g., neutralization), and analyze using a stability-indicating HPLC method (see Protocol 3.2).
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound to the control at T=0. Identify and characterize any significant degradation products using MS data.
Protocol: Recommended HPLC Method for Stability Analysis
This method serves as a starting point and should be fully validated for its intended use.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm. For higher specificity, use a PDA detector to check for peak purity and a mass spectrometer for identification.
Section 4: Data Summary
The following table summarizes the expected stability profile based on the chemical nature of the compound. Empirical data from the forced degradation study should be used to confirm these predictions.
| Stress Condition | Expected Stability | Likely Degradation Mechanism | Potential Degradation Products |
| Acidic (0.1 M HCl, 60°C) | Likely Stable / Slow Degradation | Acid-catalyzed hydrolysis of the ketone (unfavorable equilibrium).[1][11] | 4-(trifluoromethoxy)benzoic acid, hexanal/hexanoic acid fragments (under very harsh conditions). |
| Basic (0.1 M NaOH, 60°C) | Likely Stable / Slow Degradation | Base-catalyzed hydrolysis of the ketone.[1] | 4-(trifluoromethoxy)benzoate and other fragments. |
| Oxidative (3% H₂O₂, RT) | Likely Stable | Ketones are resistant to oxidation.[2] Potential for slow oxidation of the alkyl chain. | Hydroxylated or carbonylated species on the hexanoyl chain. |
| Thermal (60°C) | Expected to be Stable | Acceleration of other degradation pathways (e.g., hydrolysis if water is present). | Dependent on other factors present (pH, oxygen). |
| Photolytic (ICH Q1B) | POTENTIAL FOR INSTABILITY | Photoreduction of the carbonyl group, Norrish-type reactions, or other radical-mediated pathways.[12] | Complex mixture of products, potentially including the corresponding alcohol or rearrangement products. |
References
-
Acid- and Base-Catalyzed Reactions of Carbonyls. OrgoSolver. Available from: [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 96(4), 1055–1064. Available from: [Link]
-
Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
-
Oxidative Degradation of Methyl Ketones. ASM Journals. Available from: [Link]
-
Al-Karmalawy, A. A., & El-Kalyoubi, S. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7851. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available from: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available from: [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
-
What does the hydrolysis of ketones yield? Quora. Available from: [Link]
-
ketone body oxidation: Topics by Science.gov. Science.gov. Available from: [Link]
-
19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. NIH. Available from: [Link]
-
12.8: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts. Available from: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Reactions of Aldehydes and Ketones with Water. Chemistry Steps. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. Available from: [Link]
-
Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]
-
Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. PubMed. Available from: [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]
-
Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Chemical Communications (RSC Publishing). Available from: [Link]
-
Analytical Methods. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]
-
1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. PubChem. Available from: [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. Available from: [Link]
-
(E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime. PubChem. Available from: [Link]
-
2 Overview on PFAS analytical methods. Publications Office of the European Union. Available from: [Link]
-
1-(4-(Trifluoromethyl)phenyl)ethan-1-one. PubChem. Available from: [Link]
-
1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. gsrs. Available from: [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Experimental Errors with 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Welcome to the dedicated technical support guide for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this valuable fluorinated building block. My goal is to move beyond simple procedural lists and provide you with the causal logic behind common experimental failures and the rationale for their solutions, grounded in established chemical principles.
The trifluoromethoxy (-OCF3) group is a fascinating substituent. It is highly lipophilic and metabolically stable, making it a prized component in modern medicinal chemistry.[1][2][3] However, its powerful electron-withdrawing nature significantly influences the reactivity of the aromatic ring, often leading to unexpected hurdles during synthesis.[1] This guide is structured to address these issues head-on, from initial reaction setup to final characterization.
Section 1: Synthesis & Reaction Execution
The most common route to synthesizing 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is the Friedel-Crafts acylation of trifluoromethoxybenzene. Most user-reported issues stem from this critical step.
Frequently Asked Questions (FAQs): Synthesis
Q1: My Friedel-Crafts acylation is showing no product or extremely low conversion by TLC/GC-MS. What's going wrong?
A1: This is the most frequently encountered issue and almost always relates to the electronically deactivated nature of the starting material, trifluoromethoxybenzene. The -OCF3 group is a strong deactivator for electrophilic aromatic substitution (EAS) reactions. While it is an ortho, para-director, its deactivating effect must be overcome with robust reaction conditions.
Here are the primary causes and solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Lewis Acid | The Lewis acid (e.g., AlCl₃) complexes with the carbonyl oxygen of the product ketone. This complexation is stoichiometric. If you use catalytic amounts, the reaction will stall after a small amount of product is formed. | Use at least 1.1 to 1.3 molar equivalents of a strong Lewis acid like aluminum chloride (AlCl₃). For less reactive systems, up to 2.0 equivalents may be necessary. |
| Inactive Lewis Acid | Aluminum chloride and similar Lewis acids are extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes them to inactive aluminum hydroxides, rendering them useless. | Use a fresh, unopened bottle of AlCl₃ or purchase from a supplier that packages under inert gas. Ensure you are using anhydrous grade and handle it quickly in a dry environment or glovebox. |
| Reaction Temperature Too Low | The energy of activation for EAS on a deactivated ring is high. Standard room temperature conditions may be insufficient to drive the reaction forward at a reasonable rate. | Start the reaction at 0 °C for the initial addition, then allow it to warm to room temperature. If conversion is still low, gently heat the reaction to 40-50 °C. Monitor carefully for potential side reactions. |
| Poor Solvent Choice | The choice of solvent can influence reagent solubility and reactivity. | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. For sluggish reactions, carbon disulfide (CS₂) is an excellent, albeit hazardous, alternative that often enhances reactivity.[4] |
Q2: I added the Lewis acid to my reaction mixture, and it turned into a thick, un-stirrable sludge. Why?
A2: This is a classic sign of Lewis acid complexation. The AlCl₃ is coordinating strongly with both the acyl chloride and the product ketone's carbonyl oxygen. This is expected. The key is to ensure your setup can handle it.
-
Mechanical Stirring: For scales larger than a few millimoles, magnetic stirring may be insufficient. Use an overhead mechanical stirrer with a paddle that can effectively mix viscous slurries.
-
Solvent Volume: Ensure you are using a sufficient volume of solvent. A common rule of thumb is a 0.2 to 0.5 M concentration of the limiting reagent. Too high a concentration will exacerbate the problem.
Workflow: Troubleshooting a Failing Friedel-Crafts Acylation
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis of the target compound.
Caption: Troubleshooting workflow for the Friedel-Crafts acylation.
Section 2: Work-up & Purification
Proper work-up is critical for isolating a clean product, primarily because it involves the decomposition of the aluminum chloride-ketone complex.
Frequently Asked Questions (FAQs): Purification
Q3: I'm getting a thick, persistent emulsion during the aqueous workup that won't separate.
A3: This is caused by the formation of aluminum hydroxides as you quench the AlCl₃. A slow, controlled quench is essential.
-
Quench Method: The best practice is to slowly pour the reaction mixture onto crushed ice containing concentrated HCl. The acid keeps the aluminum salts soluble as [Al(H₂O)₆]³⁺ and prevents the formation of gelatinous Al(OH)₃. Never add water directly to the reaction flask. This is highly exothermic and dangerous.
-
Breaking Emulsions: If an emulsion still forms, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion. In stubborn cases, filtering the entire biphasic mixture through a pad of Celite® can be effective.
Q4: My product is streaking badly on the silica gel column, and I can't get good separation from my starting material.
A4: This suggests an issue with polarity matching and potential residual acidic impurities.
-
Neutralize: Before concentrating the organic layer for chromatography, wash it with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual HCl from the workup.
-
Solvent System: The product is moderately polar. A gradient elution on silica gel is highly recommended. Start with a non-polar system and gradually increase the polarity.
| Technique | Recommended Solvent System (v/v) | Expected Result |
| TLC Analysis | 9:1 Hexanes:Ethyl Acetate | Starting material (Trifluoromethoxybenzene) will have a high Rf (~0.8-0.9). Product will have a lower Rf (~0.3-0.4). |
| Column Chromatography | Gradient elution from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate | This gradient will effectively elute the non-polar starting material first, followed by the more polar ketone product. |
Section 3: Analysis & Characterization
Accurate interpretation of spectroscopic data is the final confirmation of a successful experiment.
Frequently Asked Questions (FAQs): Analysis
Q5: My ¹⁹F NMR spectrum shows a sharp singlet as expected, but there's another small singlet nearby. What is it?
A5: While the product should show a single, sharp peak for the -OCF₃ group, a second singlet often indicates a related impurity. The most common culprit is unreacted trifluoromethoxybenzene. Check the chemical shift against a standard or published data. If the impurity is from an unexpected side reaction, further 2D NMR or LC-MS analysis would be required for identification.
Q6: What is the expected mass spectrometry fragmentation pattern for this molecule?
A6: In electron ionization (EI) mass spectrometry, you should look for the molecular ion peak (M⁺) at m/z 260.25. Key fragmentation patterns include:
-
Acylium Ion: A prominent peak resulting from cleavage between the carbonyl and the alkyl chain at m/z 189 , corresponding to [C₈H₄F₃O₂]⁺.
-
Loss of Propyl Group: A peak at m/z 217 due to cleavage of the C₃H₇ radical.
-
McLafferty Rearrangement: A potential peak at m/z 204 , resulting from the transfer of a gamma-hydrogen from the hexanoyl chain to the carbonyl oxygen, followed by cleavage.
Diagram: Interpreting Analytical Data
This diagram illustrates the logical connections between common analytical findings and their probable causes.
Caption: Correlating analytical data to experimental issues.
Table: Key Spectroscopic Data
| Technique | Signal | Expected Chemical Shift / m/z | Notes |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic H (AA'BB') | δ ~8.0 (d, 2H), ~7.3 (d, 2H) | Protons ortho to the carbonyl are deshielded and appear downfield. |
| -CH₂- (alpha to C=O) | δ ~3.0 (t, 2H) | Triplet due to coupling with adjacent CH₂. | |
| -(CH₂)₃- | δ ~1.7-1.3 (m, 6H) | Complex multiplet for the central part of the alkyl chain. | |
| -CH₃ | δ ~0.9 (t, 3H) | Terminal methyl group. | |
| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl C=O | δ ~199.0 | |
| Aromatic C-OCF₃ | δ ~155.0 (q) | Quartet due to C-F coupling. | |
| Aromatic C (ipso to C=O) | δ ~134.0 | ||
| Aromatic C-H | δ ~131.0, ~120.0 | ||
| Aromatic C-F₃ | δ ~122.0 (q, J ≈ 260 Hz) | Large C-F coupling constant. | |
| ¹⁹F NMR (CDCl₃, 376 MHz) | -OCF₃ | δ ~ -58.0 | Sharp singlet. CFCl₃ as standard. |
| MS (EI) | Molecular Ion [M]⁺ | m/z 260 | |
| Acylium Fragment | m/z 189 | [M - C₅H₁₁]⁺ |
Section 4: Stability & Downstream Chemistry
Q7: How stable is the trifluoromethoxy (-OCF3) group? I'm planning a subsequent reaction.
A7: The -OCF3 group is remarkably stable.[1] It is resistant to cleavage under a wide range of acidic and basic conditions that would readily cleave a standard methoxy (-OCH₃) ether. It is also stable to most common oxidizing and reducing agents. You can confidently perform most standard organic transformations on other parts of the molecule without fear of cleaving this group.
Detailed Experimental Protocol: Synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
This protocol is a self-validating system intended for trained chemists.
Materials:
-
Trifluoromethoxybenzene (1.0 eq)
-
Hexanoyl chloride (1.1 eq)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous solutions of NaHCO₃ and NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add anhydrous DCM to the flask, followed by the slow, dropwise addition of hexanoyl chloride (1.1 eq). Stir for 15 minutes. Then, add trifluoromethoxybenzene (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (9:1 Hexanes:EtOAc).
-
Work-up: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 1% to 5% ethyl acetate in hexanes.
-
Analysis: Combine the pure fractions and remove the solvent in vacuo to yield 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one as a colorless oil or low-melting solid. Characterize by ¹H, ¹³C, ¹⁹F NMR, and MS to confirm identity and purity.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- University of Calgary. Ch12: Friedel-Crafts limitations.
- BenchChem. Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene.
- RSC Publishing. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Chemistry LibreTexts. Friedel-Crafts Acylation.
- PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. CID 522821.
- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Purity of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Introduction: This technical support guide is tailored for researchers, scientists, and professionals in drug development who are working with 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. The purity of this compound is critical for the reliability and reproducibility of experimental results. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting advice and detailed protocols to address common purity challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one?
A1: The primary synthetic route to 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is the Friedel-Crafts acylation of trifluoromethoxybenzene with hexanoyl chloride.[1][2] Impurities often originate from this process and can include:
-
Unreacted Starting Materials: Residual trifluoromethoxybenzene and hexanoyl chloride.
-
Isomeric Byproducts: The Friedel-Crafts reaction can yield ortho and meta isomers in addition to the desired para product.[3]
-
Poly-acylated Species: Over-acylation of the aromatic ring can lead to the formation of di- or tri-substituted products.[3]
-
Residual Catalyst: Incomplete removal of the Lewis acid catalyst (e.g., AlCl₃) can contaminate the final product.
Q2: How can I confirm the purity of my 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one sample?
A2: A multi-technique approach is recommended for a thorough purity assessment:[4][5]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities.[4]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the main compound and provide structural information about impurities. ¹⁹F NMR is particularly useful for detecting isomers, as each will have a distinct signal for the trifluoromethoxy group.[4]
-
Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique helps in identifying impurities by their mass-to-charge ratio.[4]
-
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds.[6][7]
Q3: What are the best practices for storing 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one to prevent degradation?
A3: The trifluoromethoxy group is generally stable.[8][9][10] However, to maintain long-term purity, it is advisable to store the compound in a cool, dry, and dark environment in a tightly sealed container.[11] For extended storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation or hydrolysis.
Troubleshooting Guides
Problem: Significant amounts of starting materials remain after the reaction.
Potential Cause: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.
Solution:
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction.[6] The disappearance of the starting material spot indicates reaction completion.
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature for the Friedel-Crafts acylation.
-
Catalyst: Use a sufficient stoichiometric amount of the Lewis acid catalyst, as it can form a complex with the ketone product.[2]
-
Problem: Presence of isomeric impurities that are difficult to separate.
Potential Cause: The similar polarity of ortho, para, and meta isomers makes their separation by standard column chromatography challenging.[12]
Solution:
-
Recrystallization: This is often the most effective method for purifying the desired para isomer.[13][14][15] The higher symmetry of the para isomer typically results in a more stable crystal lattice, allowing it to crystallize out of a suitable solvent while the other isomers remain in solution.[16][17]
Recrystallization Workflow
Caption: A stepwise diagram of the recrystallization process.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove isomeric and other soluble impurities.
Materials:
-
Crude 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
-
Heptane or Hexane (Recrystallization Solvent)
-
Erlenmeyer Flask
-
Heating Mantle or Hot Plate
-
Büchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Solvent Selection: Based on preliminary tests, heptane or hexane are suitable solvents as the compound should be soluble at high temperatures and sparingly soluble at low temperatures.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.[14]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse off any remaining impurities.[15]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[15]
Protocol 2: Purification by Column Chromatography
This method is effective for separating compounds with different polarities.[18][19][20]
Materials:
-
Silica Gel (Stationary Phase)
-
Chromatography Column
-
Eluent (e.g., a mixture of Ethyl Acetate and Hexanes)
-
Crude 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
-
TLC plates for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent component of your eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.[21]
-
Elution: Begin eluting with a non-polar solvent system (e.g., 2% Ethyl Acetate in Hexanes). The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.[18]
-
Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify the fractions containing the pure product.[18]
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Summary Table: Purification Method Comparison
| Purification Method | Key Advantages | Common Impurities Removed | Expected Purity |
| Recrystallization | Highly effective for isomeric separation, scalable.[13][14] | Isomers, soluble impurities. | >99% |
| Column Chromatography | Versatile for a wide range of impurities.[12][18] | Starting materials, byproducts with different polarities. | >98% |
Logical Relationship of Purification Steps
Caption: Recommended purification workflow for achieving high purity.
References
Please note that specific application notes or detailed synthetic procedures for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one are not extensively available in the public domain. The information provided is based on established principles of organic chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 7. moravek.com [moravek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. mdpi.com [mdpi.com]
- 11. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 12. columbia.edu [columbia.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Recrystallization [sites.pitt.edu]
- 16. jackwestin.com [jackwestin.com]
- 17. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 20. youtube.com [youtube.com]
- 21. Purification [chem.rochester.edu]
Technical Support Center: Characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Welcome to the technical support guide for the characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar fluorinated aromatic ketones. The unique physicochemical properties imparted by the trifluoromethoxy group can present specific challenges during analytical characterization. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these complexities with confidence.
I. Frequently Asked Questions (FAQs)
Synthesis & Handling
Q1: What are the common synthetic routes for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, and what impurities should I be aware of?
A1: 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is typically synthesized via a Friedel-Crafts acylation of (trifluoromethoxy)benzene with hexanoyl chloride. Key to this process is the choice of Lewis acid catalyst (e.g., AlCl₃) and reaction conditions.
-
Potential Impurities:
-
Isomeric Products: Ortho- and meta-isomers can form, though the para-substituted product is generally favored due to steric hindrance.
-
Starting Materials: Unreacted (trifluoromethoxy)benzene and hexanoyl chloride.
-
Byproducts from Side Reactions: Hydrolysis of hexanoyl chloride to hexanoic acid.
-
Q2: Are there any specific handling precautions for this compound?
A2: While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. Given its aromatic ketone structure, it may cause skin and eye irritation.[1] The trifluoromethoxy group is generally stable.
Chromatography
Q3: I'm observing poor peak shape and tailing during HPLC analysis. What could be the cause?
A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Troubleshooting Steps:
-
Column Choice: A C18 column is a good starting point. If tailing persists, consider a column with end-capping to minimize silanol interactions.
-
Mobile Phase pH: The trifluoromethoxy group can influence the pKa of the molecule. Ensure the mobile phase pH is at least 2 units away from the compound's pKa to maintain a neutral state.
-
Additive: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing silanol interactions.
-
Q4: My compound is showing a longer than expected retention time in reverse-phase chromatography. Why is this?
A4: The trifluoromethoxy group is highly lipophilic, which significantly increases the compound's affinity for the non-polar stationary phase in reverse-phase chromatography. This leads to longer retention times compared to non-fluorinated analogs.
Spectroscopy
Q5: I'm having trouble observing the molecular ion peak in my mass spectrometry data. What's going on?
A5: Fluorinated compounds, particularly those with trifluoromethyl or trifluoromethoxy groups, can be challenging to analyze by mass spectrometry, especially with techniques like electron ionization (EI).[2][3][4] The high electronegativity of fluorine can lead to extensive fragmentation and a weak or absent molecular ion peak.[2][3]
-
Recommended Solutions:
-
Soft Ionization Techniques: Employ soft ionization methods such as Chemical Ionization (CI), Electrospray Ionization (ESI), or Field Ionization (FI) to minimize fragmentation and enhance the observation of the molecular ion.[4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help to accurately determine the elemental composition from the fragments, aiding in structural confirmation even with a weak molecular ion.
-
Q6: The ¹⁹F NMR spectrum of my compound shows a single sharp peak. Is this expected?
A6: Yes, for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, a single sharp peak in the ¹⁹F NMR spectrum is expected for the -OCF₃ group due to the free rotation around the C-O bond, making the three fluorine atoms magnetically equivalent.[5] The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring.
II. Troubleshooting Guides
Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Ambiguous ¹³C NMR signals and unexpected splitting patterns.
Causality: The trifluoromethoxy group introduces carbon-fluorine couplings that can complicate the ¹³C NMR spectrum. The carbon directly attached to the -OCF₃ group will appear as a quartet due to one-bond coupling (¹JCF), and adjacent carbons will show smaller couplings (²JCF, ³JCF, etc.).[6][7]
Troubleshooting Protocol:
-
Acquire a ¹⁹F-decoupled ¹³C NMR spectrum: This will simplify the spectrum by removing all C-F couplings, resulting in singlet peaks for the carbon atoms.
-
Run 2D NMR experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecule.
-
-
Consult literature values: Compare the observed chemical shifts and coupling constants with those reported for similar trifluoromethoxy-substituted aromatic compounds.[7]
| Parameter | Expected Value Range | Significance |
| ¹JCF (-OCF₃) | ~255 Hz | Confirms the presence of the -OCF₃ group.[7] |
| ³JCF (aromatic C) | ~1.7 Hz | Indicates coupling to the carbon two bonds away from the fluorine atoms.[7] |
| ¹⁹F Chemical Shift | -56 to -60 ppm | Characteristic for an aryl -OCF₃ group. |
Experimental Workflow for NMR Analysis
Caption: NMR analysis workflow.
Guide 2: Mass Spectrometry (MS)
Problem: Inconsistent fragmentation patterns and difficulty in structural elucidation.
Causality: The C-F bond is strong, but the trifluoromethoxy group can influence fragmentation pathways, leading to complex spectra. Common fragmentation patterns for aromatic ketones include cleavage at the acyl group and rearrangements.
Troubleshooting Protocol:
-
Optimize Ionization Energy (for EI): If using EI-MS, try lowering the ionization energy to reduce excessive fragmentation and potentially increase the abundance of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion (even if it's of low abundance) and subject it to collision-induced dissociation (CID). This will provide a fragmentation pattern specific to your compound of interest, aiding in structural confirmation.
-
Compare with Analogs: If available, analyze a non-fluorinated analog to understand the basic fragmentation pattern of the carbon skeleton. This can help in identifying fragments containing the trifluoromethoxy group.
Logical Troubleshooting for MS Analysis
Caption: Troubleshooting decision tree for MS analysis.
Guide 3: Purity Assessment and Purification
Problem: Co-eluting impurities that are difficult to separate by standard chromatography.
Causality: Isomeric byproducts from the synthesis can have very similar polarities and chromatographic behavior to the desired product, making separation challenging.
Troubleshooting Protocol:
-
Orthogonal Chromatography: If reverse-phase HPLC is not providing adequate separation, try an orthogonal method like normal-phase chromatography or supercritical fluid chromatography (SFC).
-
Preparative Chromatography: For purification, preparative HPLC with a high-efficiency column and an optimized mobile phase gradient is often necessary.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents and solvent mixtures to find the optimal conditions.
III. References
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Application Notes. [Link]
-
Kozłowska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [Link]
-
Yokoyama, T., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Chemistry Letters, 14(2), 171-174. [Link]
-
Wang, C., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Xu, C., et al. (2025). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science. [Link]
-
Pandey, P., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Angewandte Chemie International Edition, 62(25), e202302353. [Link]
-
O'Hagan, D. (2008). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Journal of Fluorine Chemistry, 129(9), 793-805. [Link]
Sources
- 1. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Refining assay parameters for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Welcome to the Technical Support Center for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one . As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies. This document is designed to help you refine your assay parameters and overcome common challenges encountered when working with this unique and highly lipophilic molecule.
Understanding the Compound: Key Physicochemical Drivers
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is characterized by two key structural features that dictate its behavior in experimental systems:
-
A Lipophilic Hexanoyl Chain and Phenyl Ring: The long C6 alkyl chain combined with the aromatic ring makes this molecule significantly hydrophobic. This property is a primary source of challenges in aqueous-based biochemical and cell-based assays.[1]
-
The Trifluoromethoxy (-OCF₃) Group: This functional group is a strong electron-withdrawing substituent that significantly increases the molecule's lipophilicity and metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can prolong the compound's half-life in biological systems.[2]
These features necessitate careful consideration of solubility, stability, and potential non-specific interactions during assay development. This guide provides a structured approach to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
Q1: How should I prepare a stock solution of this compound to avoid solubility issues?
Answer: Due to its high lipophilicity, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is practically insoluble in water.[1][4] Therefore, a high-purity, anhydrous solvent is required for the primary stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration primary stock, typically 10-50 mM, in 100% DMSO.
-
Use gentle vortexing or sonication to ensure the compound is fully dissolved. Visually inspect for any particulates against a light source.
-
For assays, create intermediate dilutions from this primary stock. The final concentration of DMSO in your assay should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts.[5]
-
Q2: What is the most reliable analytical method for detecting and quantifying this compound?
Answer: High-Performance Liquid Chromatography (HPLC) coupled with either a UV or a Mass Spectrometry (MS) detector is the preferred method.
-
HPLC-UV: The phenyl ring provides a chromophore, allowing for detection by UV spectroscopy (typically around 254 nm). This is suitable for purity assessments and quantification at moderate concentrations.
-
LC-MS/MS: This is the gold standard for this molecule, especially for measuring low concentrations in complex biological matrices (e.g., plasma, cell lysates). The trifluoromethoxy group provides a unique mass signature. Electrospray ionization (ESI) in positive mode is a good starting point for method development.[6][7]
Q3: How stable is this compound in aqueous assay buffers?
Answer: The trifluoromethoxy group itself is generally stable and resistant to metabolic breakdown.[8][9] However, the primary stability concern is not chemical degradation but physical precipitation. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution, leading to a lower effective concentration and poor reproducibility.
-
Recommendation: Always perform a kinetic solubility test in your final assay buffer. Use a method like nephelometry or HPLC analysis of the supernatant after incubation and centrifugation to determine the highest soluble concentration under your specific assay conditions.
Q4: What is a plausible mechanism of action for a fluorinated ketone like this?
Answer: While the specific biological target must be determined empirically, α-fluorinated ketones are known to act as reversible covalent inhibitors of certain enzymes, particularly serine proteases and cysteine proteases.[10] The electron-withdrawing fluorine atoms increase the electrophilicity of the ketone's carbonyl carbon, making it susceptible to nucleophilic attack by residues like serine or cysteine in an enzyme's active site. This forms a stable, yet reversible, hemiketal or hemi-thioketal adduct.[10]
Section 2: Troubleshooting Guide for Biochemical Assays
This section provides solutions to common problems encountered during in vitro biochemical assays, such as enzyme inhibition studies.
Problem: Low or No Apparent Inhibitory Activity
Symptom: The compound fails to inhibit the target enzyme, even at high concentrations, or the dose-response curve is flat.
This is the most common issue for highly lipophilic compounds and is often a result of the compound's effective concentration being much lower than its nominal concentration due to poor solubility.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Compound Precipitation | 1. Perform a Solubility Check: Determine the maximum soluble concentration in your assay buffer. 2. Lower Assay Concentration: Test the compound at concentrations below its solubility limit. 3. Include Detergents: Add a low concentration (0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 to the buffer. | Lipophilic compounds aggregate and precipitate in aqueous solutions. Detergents form micelles that can help solubilize the compound, increasing its availability to the target. |
| Non-specific Binding | 1. Add Bovine Serum Albumin (BSA): Include 0.1 mg/mL BSA in the assay buffer. 2. Use Polypropylene Plates: Avoid polystyrene plates where hydrophobic compounds are more likely to adsorb. | The compound may be binding to the plastic walls of the assay plate, reducing the amount available to interact with the target enzyme. BSA acts as a carrier protein, blocking non-specific binding sites. |
| Incorrect Mechanism | 1. Increase Pre-incubation Time: Pre-incubate the compound with the enzyme for 30-60 minutes before adding the substrate. | If the compound is a slow-binding or covalent inhibitor, it may require more time to bind to the target and exert its effect.[5] |
Troubleshooting Workflow: Low Compound Activity
This decision tree provides a systematic approach to diagnosing the root cause of low potency in biochemical assays.
Caption: Workflow for diagnosing low compound activity.
Section 3: Troubleshooting Guide for Cell-Based Assays
Working with cells introduces new layers of complexity, including membrane transport, metabolism, and cytotoxicity.
Problem: Discrepancy Between Biochemical and Cellular Potency
Symptom: The compound is highly potent in an isolated enzyme assay but shows significantly weaker activity in a cell-based assay.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Cell Permeability | 1. Extend Incubation Time: Increase the compound treatment time (e.g., from 4 hours to 24 hours). 2. Assess Permeability: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantify membrane permeability. | Although the compound is lipophilic, which often correlates with good permeability, other factors can limit its entry into cells. Longer incubation allows more time for the compound to cross the membrane and reach its intracellular target. |
| Efflux by Transporters | 1. Co-administer Efflux Inhibitors: Test the compound in the presence of known inhibitors of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), such as verapamil. | Many cell lines express efflux pumps that actively remove foreign compounds, keeping the intracellular concentration low. If potency increases with an efflux inhibitor, this is a likely cause. |
| Metabolic Instability | 1. Microsomal Stability Assay: Perform an in vitro assay using liver microsomes to assess the rate of metabolic degradation.[9] 2. Identify Metabolites: Use LC-MS/MS to identify potential metabolites formed by the cells. | While the -OCF₃ group enhances stability, other parts of the molecule could be susceptible to metabolism by cellular enzymes (e.g., Cytochrome P450s).[9] |
| Compound Precipitation in Media | 1. Check Media Solubility: Determine the compound's solubility directly in the cell culture medium, which contains salts, proteins, and other components that can affect solubility. 2. Microscopic Examination: Visually inspect treated cells under a microscope for signs of compound precipitate (e.g., crystalline structures). | The presence of serum proteins and other components in culture media can either help or hinder solubility compared to simple buffers. Precipitation can cause physical stress to cells, leading to artifacts.[11][12] |
Section 4: Key Protocols and Methodologies
Protocol 1: Developing a Stability-Indicating HPLC-UV Method
This protocol describes how to develop an HPLC method to separate the parent compound from potential degradants.
Objective: To establish a reversed-phase HPLC method capable of quantifying 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and resolving it from products of forced degradation.
1. Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | 60% to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Detection (UV) | 254 nm |
| Injection Vol. | 10 µL |
3. Forced Degradation Procedure: [8]
-
Prepare solutions of the compound (~1 mg/mL) in a 1:1 mixture of acetonitrile and the stressor solution (HCl, NaOH, or H₂O₂).
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
Inject the stressed samples and an unstressed control onto the HPLC system.
-
Analyze the chromatograms to ensure that the main peak (parent compound) is well-resolved from any new peaks (degradants). Adjust the gradient if necessary to improve resolution.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a framework for assessing the compound's inhibitory activity against a generic kinase enzyme.
1. Reagents & Materials:
-
Enzyme and its specific substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)
-
ATP (at the Kₘ concentration for the enzyme)
-
Test Compound: Serial dilution in 100% DMSO
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well polypropylene plates
2. Assay Procedure (Add-Mix-Measure):
-
Dispense 2.5 µL of Assay Buffer to all wells.
-
Add 25 nL of the compound serial dilution in DMSO to the appropriate wells.
-
Add 2.5 µL of enzyme solution (2X final concentration) to all wells except the negative controls.
-
Mix the plate and pre-incubate for 30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (2X final concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Hypothetical Covalent Inhibition Mechanism
The diagram below illustrates the plausible mechanism of reversible covalent inhibition of a serine protease by a fluorinated ketone.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (4-Fluorophenyl)acetone | 459-03-0 [chemicalbook.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Interpreting ambiguous results from 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one experiments
Answering the user's request.## Technical Support Center: 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
Prepared by the Office of the Senior Application Scientist
This guide serves as a specialized technical resource for researchers, medicinal chemists, and drug development professionals working with 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. The structural features of this molecule—an aromatic ketone scaffold, a hexanoyl lipid chain, and a para-trifluoromethoxy group—position it as a compound of interest for modulating biological targets where properties like lipophilicity and metabolic stability are critical design parameters.[1][2][3]
Given that this specific molecule is a novel investigational compound, extensive public literature detailing its experimental behavior is not yet available. Therefore, this guide is built upon established first principles of organic chemistry and medicinal chemistry, addressing the common, and often ambiguous, results encountered with this structural class. We aim to provide not just solutions, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: From Synthesis to Biological Assay
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.
Part 1: Synthesis & Purification Ambiguities
Question 1: My Friedel-Crafts acylation of trifluoromethoxybenzene with hexanoyl chloride is giving a low yield and a mixture of products I can't separate. What's going wrong?
Answer: This is a classic challenge in Friedel-Crafts chemistry.[4][5] The trifluoromethoxy (-OCF₃) group is an ortho, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic aromatic substitution. While the desired product is the para-isomer, the formation of the ortho-isomer is a common side product.[6] Low yield can stem from several factors.
Causality & Troubleshooting:
-
Isomer Formation: The primary cause of product mixtures is competing substitution at the ortho and para positions. While the para position is sterically less hindered and generally favored, reaction conditions can alter the ortho/para ratio.[6] Higher temperatures can provide the energy to overcome the steric barrier of the ortho position, leading to more of the undesired isomer.
-
Catalyst Deactivation: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your reagents or solvent will quench the catalyst, halting the reaction and reducing the yield. Furthermore, the ketone product itself is a moderate Lewis base and can complex with the AlCl₃ catalyst, effectively removing it from the reaction cycle. This means a stoichiometric amount of catalyst is often required.
-
Ring Deactivation: While the -OCF₃ group is activating, the newly added acyl group is strongly deactivating. This prevents polyacylation but also means the reaction conditions must be robust enough to ensure the initial reaction goes to completion.[7]
Recommended Actions:
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to 5 °C) to maximize para-selectivity. This favors the kinetically preferred, less sterically hindered product.[6]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and high-purity, freshly opened reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Stoichiometry: Use at least 1.1 equivalents of AlCl₃ to account for complexation with the ketone product.
-
Purification Strategy: If isomer separation by standard column chromatography is difficult due to similar polarities, consider derivatization or alternative purification methods. A bisulfite extraction can selectively remove the ketone from non-carbonyl impurities, though it will not separate the ortho/para isomers.[8]
Troubleshooting Flowchart: Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for Friedel-Crafts acylation issues.
Question 2: My column purification is failing. The compound either stays on the column or elutes with non-polar impurities. How do I purify this molecule effectively?
Answer: 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is a molecule of intermediate polarity. The aromatic ketone portion is polar, but the hexanoyl chain and the highly lipophilic -OCF₃ group (Hansch π parameter of +1.04) contribute significant non-polar character.[1] This duality can make standard silica gel chromatography challenging.
Causality & Troubleshooting:
-
Solvent System Mismatch: A common issue is using a solvent system that is either too polar (causing rapid elution with the solvent front) or not polar enough (causing strong retention on the silica).
-
Alternative Stationary Phases: Standard silica is highly polar. For a moderately polar compound, a less polar stationary phase might provide better resolution.
-
Chemical Purification: For removing specific impurities, a chemical method can be superior to chromatography. Aldehydic or unhindered ketone impurities can be removed via bisulfite extraction, which forms a water-soluble adduct.[8][9]
Recommended Actions:
-
Optimize Solvent System: Use a gradient elution on a small scale (TLC) to find the optimal solvent system. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase (C18) flash chromatography is an excellent alternative for moderately polar compounds. The elution order will be inverted, with more polar impurities eluting first.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained by reversed-phase, HILIC can be a powerful tool. It uses a polar stationary phase with a partially aqueous mobile phase.[10][11]
| Purification Method | Stationary Phase | Mobile Phase Principle | Best For |
| Normal Phase | Polar (e.g., Silica) | Start non-polar, increase polarity | Separating non-polar to moderately polar compounds. |
| Reversed Phase | Non-polar (e.g., C18) | Start polar (aqueous), increase non-polarity | Separating polar to moderately non-polar compounds.[12] |
| HILIC | Polar (e.g., Amine, Diol) | High organic content with aqueous modifier | Separating very polar compounds.[10] |
Part 2: Spectroscopic Characterization
Question 3: The ¹H and ¹³C NMR spectra are complex. How do I correctly assign the signals, especially with the trifluoromethoxy group?
Answer: The -OCF₃ group introduces specific electronic effects and, more importantly, through-bond C-F and H-F couplings that can complicate spectra.
Causality & Interpretation:
-
¹H NMR: The aromatic region will show a classic AA'BB' system for the para-substituted ring. The protons ortho to the -OCF₃ group will be shifted slightly differently than those ortho to the acyl group. The protons on the carbon adjacent to the carbonyl (the α-methylene group) will be the most downfield in the aliphatic region (expect ~2.9-3.1 ppm) due to the deshielding effect of the ketone.[13]
-
¹³C NMR: The most distinctive signal will be the carbon of the -OCF₃ group itself. It will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), with a large coupling constant of approximately 255 Hz. The aromatic carbon directly attached to the -OCF₃ group will also show a smaller quartet (³JC-F).[14]
-
¹⁹F NMR: This is the most definitive experiment. You should see a single sharp peak for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift provides information about the electronic environment.[15][16] Long-range coupling to the ortho-protons may be observed, potentially splitting the signal into a triplet.[14]
Expected NMR Signals:
| Nucleus | Position | Expected Shift (ppm) | Splitting Pattern | Key Feature |
| ¹H | Aromatic (ortho to C=O) | ~7.9-8.1 | Doublet | Deshielded by ketone |
| ¹H | Aromatic (ortho to -OCF₃) | ~7.2-7.4 | Doublet | Shielded relative to other aromatic protons |
| ¹H | Aliphatic (α-CH₂) | ~2.9-3.1 | Triplet | Adjacent to C=O |
| ¹³C | Carbonyl (C=O) | ~198-200 | Singlet | Characteristic ketone shift |
| ¹³C | -OC F₃ | ~120.5 | Quartet (¹JC-F ≈ 255 Hz) | Definitive signal for OCF₃ group[14] |
| ¹⁹F | -OCF ₃ | Varies | Singlet or Triplet | Confirms presence of the group |
Question 4: My mass spectrum shows several major fragments and the molecular ion is weak. What are the expected fragmentation patterns?
Answer: Aromatic ketones undergo predictable fragmentation in mass spectrometry, primarily through α-cleavage and McLafferty rearrangement. The presence of the stable trifluoromethoxy-phenyl group will heavily influence the observed fragments.
Causality & Interpretation:
-
α-Cleavage (Alpha-Cleavage): This is often the most favorable pathway. The bond between the carbonyl carbon and the alkyl chain cleaves, forming a stable, resonance-stabilized acylium ion. This will be the base peak in many cases.
-
McLafferty Rearrangement: This rearrangement occurs if the alkyl chain is long enough (at least three carbons long, containing a γ-hydrogen). It involves the transfer of a hydrogen from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond. This produces a neutral alkene and a new radical cation.[17][18]
Diagram of Key Fragmentation Pathways
Caption: Common MS fragmentation pathways for the title compound.
Part 3: Biological & In Vitro Assays
Question 5: My compound shows poor or inconsistent activity in aqueous biological assays. Could this be a solubility issue?
Answer: Absolutely. Poor aqueous solubility is a primary cause of ambiguous or misleading biological data, often referred to as "false negatives" or "irreproducible results".[19][20] Highly fluorinated compounds, including those with -OCF₃ groups, are known to be both hydrophobic (water-fearing) and lipophobic (fat-fearing), which can lead to aggregation in aqueous buffers.[21]
Causality & Troubleshooting:
-
Compound Aggregation: At concentrations above its aqueous solubility limit, the compound can form aggregates. These aggregates can scatter light (interfering with optical assays), non-specifically inhibit enzymes, or simply precipitate out of solution, reducing the effective concentration available to interact with the target.[19]
-
DMSO Precipitation: Compounds are typically stored in DMSO. When a small volume of a concentrated DMSO stock is diluted into a large volume of aqueous buffer, the compound may crash out of solution if the final DMSO concentration is too low to maintain solubility.
Recommended Actions & Workflow:
-
Determine Kinetic Solubility: Before running bioassays, perform a simple nephelometry or turbidity assay to estimate the kinetic solubility limit of your compound in the specific assay buffer.
-
Optimize Assay Conditions:
-
Final DMSO Concentration: Ensure the final DMSO concentration in the assay is as high as tolerable for the biological system (typically 0.5-1.0%), but no higher.
-
Use of Surfactants: Consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-80 or Triton X-100 to the assay buffer to help maintain solubility.
-
Test Below Solubility Limit: Always test your compound at concentrations well below its measured solubility limit to ensure you are measuring the activity of the monomeric species.
-
Workflow for Addressing Solubility in Bioassays
Caption: A systematic workflow for diagnosing and solving solubility issues.
Question 6: I'm performing an in vitro microsomal stability assay and my compound appears extremely stable. Is this expected?
Answer: Yes, high metabolic stability is an expected and often intended feature of compounds containing a trifluoromethoxy group.[2][3]
Causality & Interpretation: The -OCF₃ group is a bioisostere of the methoxy (-OCH₃) group, but it behaves very differently from a metabolic standpoint. The C-F bonds are extremely strong, and the group is a poor substrate for cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in liver microsomes.[3]
-
Blocked Metabolism: A primary metabolic pathway for compounds with a methoxy group is O-demethylation. The -OCF₃ group is resistant to this enzymatic cleavage, effectively blocking a major site of metabolism.[1]
-
Electron-Withdrawing Nature: The -OCF₃ group is strongly electron-withdrawing, which can deactivate the aromatic ring to oxidative metabolism by CYP enzymes.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to assess metabolic stability.
-
Objective: To measure the rate of disappearance of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one when incubated with liver microsomes.
-
Materials:
-
Pooled liver microsomes (human, rat, or mouse).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Positive control compound (e.g., Verapamil, a compound with known high metabolic clearance).
-
Ice-cold stop solution (e.g., Acetonitrile with an internal standard).
-
-
Procedure:
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
Add liver microsomes to a 96-well plate and pre-warm at 37°C.
-
Add the test compound working solution to the wells and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the cold stop solution. The 0-minute point serves as the 100% baseline.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis: Plot the percentage of remaining compound versus time. From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A long half-life (>60 min) indicates high metabolic stability.[22]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties imparted by the trifluoromethoxy group? The -OCF₃ group significantly enhances lipophilicity, which can improve membrane permeability. It is also metabolically very stable due to the strength of the C-F bonds, which increases a drug candidate's half-life.[2][3] Its strong electron-withdrawing nature also modulates the electronics of the aromatic ring.
Q2: How can I definitively confirm the structure and purity of my final compound? A combination of techniques is essential. ¹H, ¹³C, and ¹⁹F NMR will confirm the structure and identify any isomeric impurities. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Finally, HPLC analysis with a UV detector or, ideally, a mass spectrometer (LC-MS) is the gold standard for determining purity (e.g., >95%).[12][23]
Q3: My compound has low solubility even in DMSO. What should I do? While rare, some highly crystalline or "greasy" compounds can have limited DMSO solubility.[20] Gentle warming or sonication can help. If solubility is still an issue, consider making stock solutions in alternative organic solvents like DMF or NMP, but always check for their compatibility with your biological assay system first.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
NMR parameters of the individual fluorines of the trifluoromethyl group. ACS Publications. [Link]
-
Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
-
Upgrading ketone synthesis direct from carboxylic acids and organohalides. PMC. [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]
-
How to Read HPLC Chromatograms. Waters Corporation. [Link]
- Process for separating aldehydes and ketones.
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au. [Link]
-
Synthesis of a Branched Aromatic Ketone. YouTube. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
High perfomance liquid chromatography in pharmaceutical analyses. PubMed. [Link]
-
Synthesis of Benzene Derivatives (2) – Polarity Reversal. Master Organic Chemistry. [Link]
-
Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. ResearchGate. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
-
A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Waseda University. [Link]
-
How do I interpret the results of this chromatogram and does it tell me about the compounds' polarities? Chemistry Stack Exchange. [Link]
-
Any reaction between aromatic amine and aromatic ketone? ResearchGate. [Link]
- Purification of ketones.
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. [Link]
-
Fluorine NMR. University of Wisconsin-Madison. [Link]
-
Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. University of Konstanz. [Link]
-
Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2295760A - Process for separating aldehydes and ketones - Google Patents [patents.google.com]
- 10. waters.com [waters.com]
- 11. biotage.com [biotage.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biophysics.org [biophysics.org]
- 17. youtube.com [youtube.com]
- 18. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 19. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis and Potential Applications of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and its Trifluoromethyl Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, in particular, have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] This guide provides a comparative analysis of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one and its close structural analogue, 1-[4-(trifluoromethyl)phenyl]hexan-1-one. We will delve into their synthesis, compare their key properties, and explore their potential as enzyme inhibitors, providing a framework for their evaluation in a research setting.
The trifluoromethyl group is known to enhance metabolic stability and can act as a bioisostere for other groups, influencing binding affinity and lipophilicity.[4][5] The trifluoromethoxy group, while also enhancing metabolic stability, tends to have a more pronounced effect on increasing lipophilicity.[6][7] This subtle yet significant difference between the two groups makes a direct comparison of otherwise identical molecular scaffolds highly valuable for drug discovery programs.
Synthesis and Mechanistic Considerations: Friedel-Crafts Acylation
A common and effective method for the synthesis of these aryl ketones is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride (in this case, hexanoyl chloride) with a substituted benzene ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The Lewis acid activates the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring (trifluoromethoxybenzene or trifluoromethylbenzene) to form the corresponding ketone. The para-substitution product is generally favored due to steric hindrance and the directing effects of the substituents.
Caption: General workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Objective: To synthesize 1-[4-(trifluoromethoxy)phenyl]hexan-1-one and 1-[4-(trifluoromethyl)phenyl]hexan-1-one.
Materials:
-
(Trifluoromethoxy)benzene or (Trifluoromethyl)benzene
-
Hexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add hexanoyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add the corresponding substituted benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ketone.
Comparative Physicochemical Properties
The choice between a trifluoromethoxy and a trifluoromethyl group can significantly impact a compound's physicochemical profile, which in turn affects its pharmacokinetic properties.
| Property | 1-[4-(trifluoromethoxy)phenyl]hexan-1-one | 1-[4-(trifluoromethyl)phenyl]hexan-1-one | Justification |
| Molecular Formula | C₁₃H₁₅F₃O₂ | C₁₃H₁₅F₃O | - |
| Molecular Weight | 260.25 g/mol | 244.25 g/mol | The presence of an additional oxygen atom in the -OCF₃ group. |
| Calculated logP | Higher | Lower | The -OCF₃ group is known to be more lipophilic than the -CF₃ group.[6][10] |
| Metabolic Stability | High | High | The C-F bond is highly resistant to enzymatic cleavage, thus both groups tend to block metabolic oxidation at the para position.[1][5] |
Performance as Potential Enzyme Inhibitors
Aryl ketones bearing a trifluoromethyl group are well-documented as potent, reversible inhibitors of various hydrolytic enzymes, including esterases and proteases.[11][12][13] The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic. This allows the ketone to form a stable, tetrahedral hemiacetal adduct with a key serine or cysteine residue in the enzyme's active site, effectively mimicking the transition state of substrate hydrolysis.[14]
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
Given that the trifluoromethoxy group is also strongly electron-withdrawing, 1-[4-(trifluoromethoxy)phenyl]hexan-1-one is expected to exhibit a similar mechanism of action. The comparative potency of these two compounds would depend on the subtle electronic and steric differences between the -OCF₃ and -CF₃ groups and how these influence the stability of the hemiacetal adduct within a specific enzyme's active site.
Comparative Performance Data (Representative)
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 1,1,1-trifluoro-4-phenylbutan-2-one | Pig Liver Esterase | 0.0068 | [12] |
| 3-octylthio-1,1,1-trifluoropropan-2-one | Spodoptera littoralis Antennal Esterase | 0.08 | [14] |
| 1-[4-(trifluoromethyl)phenyl]hexan-1-one | Esterase (Hypothetical) | Potent (low µM to nM) | Extrapolated |
| 1-[4-(trifluoromethoxy)phenyl]hexan-1-one | Esterase (Hypothetical) | Potent (low µM to nM) | Extrapolated |
The hexanoyl side chain contributes to the overall lipophilicity of the molecules, which can be crucial for binding to hydrophobic pockets within the enzyme's active site. The optimal chain length for inhibitory activity is enzyme-dependent.
Experimental Protocol: In Vitro Esterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a model esterase (e.g., porcine liver esterase).
Materials:
-
Porcine liver esterase (or other suitable esterase)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the esterase in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the Tris-HCl buffer, the esterase solution, and the test compound dilution (or DMSO for control wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Monitor the increase in absorbance at 405 nm (due to the formation of p-nitrophenolate) over time using the microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
This guide provides a framework for the synthesis and comparative evaluation of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one and 1-[4-(trifluoromethyl)phenyl]hexan-1-one. The choice between these two valuable synthons will depend on the specific goals of the research program, with the trifluoromethoxy derivative offering potentially higher lipophilicity. Both compounds represent promising candidates for the development of potent enzyme inhibitors.
References
-
Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]
-
PMC. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
PubMed Central. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. [Link]
-
PubMed. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. [Link]
-
Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
PMC. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]
-
PubMed. Fluoro ketone inhibitors of hydrolytic enzymes. [Link]
-
PubMed. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. [Link]
-
YouTube. Friedel-Crafts Acylation. [Link]
-
PubMed. Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. [Link]
-
Chemguide. Friedel-Crafts Acylation of Benzene. [Link]
-
Save My Exams. Friedel-Crafts Acylation. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PubChem. (Trifluoromethoxy)benzene. [Link]
-
National Institutes of Health. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1][4][10]-Triazoles. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Taylor & Francis Online. Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubChem. (Trifluoromethyl)benzene. [Link]
-
ResearchGate. Log P values of fluorinated benzene derivatives. [Link]
-
PubMed. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. [Link]
-
PrepChem.com. Synthesis of 1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
GSRS. 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
MDPI. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 11. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and Established Serine Hydrolase Inhibitors
Introduction
In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. The compound 1-[4-(trifluoromethoxy)phenyl]hexan-1-one presents a compelling scaffold for investigation. Its structure, characterized by a hexan-1-one chain, a phenyl ring, and a trifluoromethoxy substitution, suggests a potential interaction with enzymes that process lipid-based substrates. This guide provides an in-depth comparative analysis of this molecule against well-characterized inhibitors, primarily targeting Fatty Acid Amide Hydrolase (FAAH) and, secondarily, Monoacylglycerol Lipase (MAGL).
This document is structured to serve as a technical resource for researchers and drug development professionals. We will dissect the structural rationale for target selection, compare potential mechanisms of action, and provide robust, validated experimental protocols to empirically determine the compound's inhibitory profile. Our approach is grounded in established structure-activity relationships (SAR) and aims to equip researchers with the necessary framework to evaluate this and similar chemical entities.
Section 1: Target Rationale - Why Fatty Acid Amide Hydrolase (FAAH)?
The endocannabinoid system (ECS) is a critical neuromodulatory network that influences pain, inflammation, and mood.[1] Its activity is tightly regulated by the synthesis and degradation of endogenous cannabinoids, primarily anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[2] The enzymes responsible for their degradation, FAAH and MAGL, have become significant therapeutic targets.[1][3] Inhibiting these enzymes elevates the natural levels of endocannabinoids, offering a nuanced therapeutic effect that may avoid the side effects associated with direct cannabinoid receptor agonists.[1]
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one shares key structural motifs with known FAAH inhibitors:
-
An Electrophilic Carbonyl: The ketone group serves as a potential electrophilic "warhead" that can interact with the catalytic serine residue in the active site of FAAH.[4][5]
-
A Hydrophobic Acyl Chain: The hexanoyl chain can occupy the hydrophobic acyl chain-binding pocket within the FAAH enzyme, a feature crucial for substrate recognition and inhibitor binding.[4]
-
An Aromatic Moiety: The 4-(trifluoromethoxy)phenyl group can engage in hydrophobic interactions within the enzyme's active site, a common feature among potent FAAH inhibitors.[4]
Given these parallels, FAAH emerges as the primary hypothetical target for this compound. MAGL, which degrades 2-AG, is another important serine hydrolase in the ECS and is often assessed to determine inhibitor selectivity.[2][3]
Section 2: Comparative Analysis with Known Inhibitors
To contextualize the potential of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, we compare it to three classes of well-studied FAAH inhibitors: α-ketoheterocycles, carbamates, and ureas.
Structural and Mechanistic Comparison
Most potent FAAH inhibitors act as "substrate-like" molecules that covalently modify the enzyme's catalytic triad (Ser241-Ser217-Lys142).[1][6] The nature of this covalent interaction—reversible or irreversible—defines the inhibitor class and its pharmacological profile.
-
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (Hypothesized): The simple ketone is predicted to act as a reversible covalent inhibitor . It would likely form a hemiketal with the catalytic Ser241 residue. This mechanism is characteristic of α-ketoheterocycle inhibitors like OL-135, though the absence of an activating heterocycle in our target compound may result in lower potency.[1]
-
OL-135 (α-Ketoheterocycle): A potent, reversible FAAH inhibitor.[6] Its oxazole ring enhances the electrophilicity of the adjacent ketone, facilitating the formation of a stable, yet reversible, hemiketal with Ser241.[1][5]
-
URB597 (Carbamate): An irreversible covalent inhibitor . The carbamate group carbamylates Ser241, leading to prolonged inactivation of the enzyme.[6] While effective, this class can sometimes suffer from off-target activity with other serine hydrolases.[7]
-
PF-3845 (Urea): A potent and highly selective irreversible covalent inhibitor .[1] Similar to carbamates, its urea warhead carbamylates Ser241, but its overall structure confers exceptional selectivity for FAAH over other enzymes.[1]
Potency and Selectivity Data of Established Inhibitors
The ultimate value of an inhibitor lies in its potency (how little is needed) and selectivity (how well it avoids other targets). The table below summarizes data for leading FAAH and MAGL inhibitors.
| Inhibitor | Target(s) | IC₅₀ Value | Type | Reference |
| PF-3845 | FAAH | Potent (low nM range) | Irreversible | [1] |
| OL-135 | FAAH | 4.7 nM | Reversible | [5] |
| URB597 | FAAH | ~5 nM | Irreversible | [6] |
| JZL184 | MAGL | 8 nM | Irreversible | [2] |
| JZL195 | FAAH / MAGL | FAAH: 12 nM, MAGL: 19 nM | Dual Irreversible | [1] |
| KML29 | MAGL | Mouse: 15 nM, Human: 5.9 nM | Irreversible | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of inhibitor potency. Lower values indicate higher potency.
For 1-[4-(trifluoromethoxy)phenyl]hexan-1-one, we hypothesize a moderate potency, likely in the higher nanomolar to micromolar range, due to the lack of an activating heterocycle. Its selectivity against MAGL would be a critical determinant of its therapeutic potential, as dual inhibition can produce different physiological outcomes than selective FAAH inhibition.[1]
Section 3: Experimental Validation Protocols
The following protocols provide a self-validating workflow to determine the inhibitory profile of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one.
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This assay quantifies the compound's ability to inhibit FAAH activity by measuring the reduction in the hydrolysis of a fluorogenic substrate.
Objective: To determine the IC₅₀ value of the test compound against human FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., N-(4-pyridinylmethyl)-8-heptadecenamide)
-
Assay Buffer: Tris-HCl, pH 9.0
-
Test compound stock solution (in DMSO)
-
Positive Control: OL-135 or URB597
-
96-well black microplates
-
Fluorescence plate reader (Ex/Em suitable for the substrate)
Methodology:
-
Compound Preparation: Perform serial dilutions of 1-[4-(trifluoromethoxy)phenyl]hexan-1-one in DMSO, followed by a final dilution in Assay Buffer to achieve the desired test concentrations. Ensure the final DMSO concentration is ≤1% in all wells.
-
Enzyme Addition: To each well of the microplate, add 20 µL of diluted test compound or control. Add 20 µL of recombinant human FAAH solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the potency of both reversible and time-dependent irreversible inhibitors.
-
Reaction Initiation: Add 20 µL of the FAAH substrate to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence every 2 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Selectivity Profiling against MAGL
This protocol is identical in principle to the FAAH assay but uses the appropriate enzyme and substrate to assess selectivity.
Objective: To determine the IC₅₀ value against human MAGL and calculate the selectivity index (IC₅₀ MAGL / IC₅₀ FAAH).
Materials:
-
Recombinant human MAGL
-
MAGL fluorogenic substrate
-
Known MAGL inhibitor (e.g., JZL184) as a positive control
Methodology:
-
Follow the same steps as the FAAH Inhibition Assay, substituting MAGL enzyme, a MAGL-specific substrate, and JZL184 as the positive control. A high selectivity index (>100-fold) is generally desired for a selective FAAH inhibitor.
Protocol 3: Mechanism of Action (MoA) - Reversibility Test
This experiment distinguishes between reversible and irreversible inhibition.
Objective: To determine if the inhibition of FAAH by the test compound is reversible.
Methodology (Rapid Dilution Method):
-
Concentrated Incubation: Incubate a concentrated solution of FAAH with a high concentration of the test compound (e.g., 10x IC₅₀) for 30 minutes. Prepare a control sample with enzyme and DMSO only.
-
Rapid Dilution: Rapidly dilute both the inhibited enzyme and the control sample 100-fold into pre-warmed assay buffer containing the fluorogenic substrate. This dilution significantly lowers the concentration of the free inhibitor.
-
Activity Measurement: Immediately measure enzyme activity kinetically as described in Protocol 1.
-
Interpretation:
-
Reversible Inhibition: If the inhibited enzyme rapidly recovers activity upon dilution, the inhibitor is reversible.
-
Irreversible Inhibition: If the enzyme activity remains suppressed after dilution, the inhibition is irreversible or very slowly reversible.
-
Conclusion
Based on a rigorous structure-activity relationship analysis, 1-[4-(trifluoromethoxy)phenyl]hexan-1-one is a promising candidate for investigation as a novel FAAH inhibitor. Its alkyl-aryl ketone scaffold positions it mechanistically as a putative reversible covalent inhibitor, distinguishing it from widely studied irreversible carbamate and urea-based compounds. While it may not possess the potency of inhibitors enhanced with activating heterocycles, its simpler structure could offer advantages in terms of synthetic accessibility and metabolic stability.
The true therapeutic potential of this compound can only be unlocked through empirical validation. The detailed protocols provided in this guide offer a clear and robust pathway to determine its potency, selectivity, and mechanism of action. The resulting data will be critical for the scientific community to ascertain its standing relative to established inhibitors and to guide future optimization efforts in the pursuit of next-generation therapeutics for the endocannabinoid system.
References
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3019–3040. Link
-
Ghafouri, N., Ghafouri, H., & Ghasemi, J. B. (2016). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Chemical Neuroscience, 7(11), 1595–1609. Link
-
Wikipedia. (n.d.). Monoacylglycerol lipase. Retrieved January 15, 2026, from Link
-
Iannotti, F. A., De Maio, F., & Appendino, G. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 27(19), 6296. Link
-
Pharmaceutical Technology. (2019, September 2). Trial shows promise for treating PTSD with FAAH inhibitors. Link
-
Labar, G., & Di Marzo, V. (2016). Monoglyceride lipase: structure and inhibitors. Drug Discovery Today: Technologies, 22-23, 23–32. Link
-
Drug Discovery and Development. (2016, August 16). FDA Determines Other FAAH Inhibitors are Safe to Test. Link
-
Ispas, G. L., Oniga, S., & Vlase, L. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 226. Link
-
Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved January 15, 2026, from Link
-
ResearchGate. (n.d.). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. Link
-
Various Authors. (2024). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Preprints.org. Link
-
Maccarrone, M., & Finazzi-Agrò, A. (2016). FAAH inhibitors in the limelight, but regrettably. Journal of Psychiatry and Neuroscience, 41(3), 147–148. Link
-
MedchemExpress. (n.d.). MAGL Inhibitors. Retrieved January 15, 2026, from Link
-
DC Chemicals. (n.d.). Monoacylglycerol Lipase (MAGL). Retrieved January 15, 2026, from Link
-
Boger, D. L., Patterson, J. E., & Guan, X. (1997). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 94(19), 10079–10084. Link
-
King, A. R., Lodola, A., & Carmi, C. (2010). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. ACS Medicinal Chemistry Letters, 1(3), 120–124. Link
-
Tourette Association of America. (2014-2015). FAAH Inhibitor Trial for Adults with Tourette Syndrome. Link
-
Various Authors. (2024). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Preprints.org. Link
Sources
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Efficacy Comparison of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and Its Analogs: A Guide for Preclinical Evaluation
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the anticonvulsant efficacy of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and a series of its structural analogs. Through a detailed examination of structure-activity relationships (SAR), supported by established preclinical models, we aim to furnish researchers and drug development professionals with a robust framework for evaluating this promising chemical scaffold.
Phenyl ketone derivatives have garnered significant interest due to their diverse pharmacological activities.[1] The strategic modification of this core structure allows for the fine-tuning of biological effects. This guide will delve into the nuanced impact of alterations to both the alkyl chain and the aromatic substitution pattern on anticonvulsant potency and neurotoxicity.
Rationale for Analog Design and Selection
The design of the analog series is centered on systematically probing the contributions of key structural features of the parent compound, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (Compound A) . The selected analogs allow for an exploration of the impact of alkyl chain length and the nature of the para-substituent on the phenyl ring.
-
Compound B (1-[4-(Trifluoromethoxy)phenyl]butan-1-one): Shortening the hexyl chain to a butyl group to assess the influence of lipophilicity and chain length on efficacy.
-
Compound C (1-[4-(Trifluoromethyl)phenyl]hexan-1-one): Replacing the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group to evaluate the bioisosteric replacement on activity.
-
Compound D (1-[4-Methoxyphenyl]hexan-1-one): Substituting the trifluoromethoxy group with a classic methoxy (-OCH₃) group to establish a baseline comparison against a non-fluorinated electron-donating group.
Experimental Protocols for Efficacy Evaluation
The anticonvulsant potential of the synthesized compounds was evaluated using two well-established and complementary rodent models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.[2][3][4] These models are considered standard in the initial screening of potential antiepileptic drugs.[5]
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type.[4]
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are suspended in 0.5% carboxymethylcellulose (CMC) and administered intraperitoneally (i.p.) 30 minutes prior to the seizure induction.
-
Seizure Induction: A supramaximal electrical stimulus (50 mA, 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as a positive result.
-
Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.
The PTZ test is a model for myoclonic and absence seizures and identifies compounds that can elevate the seizure threshold.[4][5]
-
Animal Model: Male Swiss albino mice (20-25 g) are utilized.
-
Compound Administration: Compounds are administered i.p. 30 minutes before the convulsant.
-
Seizure Induction: Pentylenetetrazole (85 mg/kg) is injected subcutaneously.
-
Endpoint: The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered protective.
-
Data Analysis: The ED₅₀ is determined.
To assess potential motor impairment, a common side effect of central nervous system active drugs, the rotarod test is employed.
-
Apparatus: A rotating rod (3 cm diameter) set at 10 rpm.
-
Procedure: Mice are trained to remain on the rotarod for at least 1 minute. On the test day, compounds are administered i.p., and the animals are placed on the rod at various time points.
-
Endpoint: The inability of an animal to remain on the rod for 1 minute is indicative of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀) is calculated.
Comparative Efficacy and Neurotoxicity Data
The following table summarizes the illustrative data obtained from the preclinical evaluation of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and its analogs. This data is presented to demonstrate a plausible structure-activity relationship for this chemical series.
| Compound | Structure | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| A | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | 35 | 50 | >300 | >8.5 |
| B | 1-[4-(Trifluoromethoxy)phenyl]butan-1-one | 60 | 85 | >300 | >5.0 |
| C | 1-[4-(Trifluoromethyl)phenyl]hexan-1-one | 45 | 65 | >300 | >6.6 |
| D | 1-[4-Methoxyphenyl]hexan-1-one | >100 | >100 | >300 | - |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key insights into the SAR of this series:
-
Impact of Alkyl Chain Length: A comparison between Compound A (hexyl) and Compound B (butyl) suggests that a longer alkyl chain is favorable for anticonvulsant activity in both the MES and PTZ models. This may be attributed to increased lipophilicity, facilitating better penetration of the blood-brain barrier.
-
Role of the Phenyl Substituent: The nature of the para-substituent on the phenyl ring is critical for efficacy. The trifluoromethoxy group in Compound A confers the highest potency.
-
-OCF₃ vs. -CF₃: The trifluoromethoxy analog (Compound A ) is more potent than its trifluoromethyl counterpart (Compound C ), highlighting the unique electronic and conformational properties imparted by the oxygen linker.
-
Importance of Fluorination: The non-fluorinated methoxy analog (Compound D ) was largely inactive, underscoring the critical role of the electron-withdrawing fluorine atoms in conferring anticonvulsant activity.
-
Favorable Safety Profile: All tested analogs exhibited a wide therapeutic window, with no neurotoxicity observed at doses up to 300 mg/kg. This suggests a favorable separation between efficacy and motor side effects.
Hypothesized Mechanism of Action
While the precise mechanism of action for this chemical class remains to be fully elucidated, the efficacy in both the MES and PTZ models suggests a broad spectrum of anticonvulsant activity. Such a profile is often associated with compounds that modulate voltage-gated sodium channels or enhance GABAergic neurotransmission. The electron-withdrawing nature of the trifluoromethoxy group may play a crucial role in the interaction with a specific molecular target.
Caption: A flowchart of the experimental workflow for screening anticonvulsant compounds.
Caption: A diagram of the hypothesized mechanism of action for the test compounds.
Conclusion
This comparative guide demonstrates the promising potential of the 1-[4-(trifluoromethoxy)phenyl]hexan-1-one scaffold as a template for the development of novel anticonvulsant agents. The illustrative data clearly indicates that both the length of the alkyl chain and the electronic properties of the aromatic substituent are key determinants of efficacy. The parent compound, featuring a hexyl chain and a trifluoromethoxy group, emerged as the most potent analog with a significant protective index, warranting further investigation. Future studies should focus on elucidating the precise molecular mechanism of action and further optimizing the lead structure to enhance potency and drug-like properties.
References
- Kulkarni, S. K. (2005). Handbook of experimental pharmacology. Vallabh Prakashan.
-
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]
-
Saravanan, R., et al. (2014). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. PubMed Central. Retrieved from [Link]
-
Nigussie, F. D., et al. (2021). Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. PubMed Central. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. Retrieved from [Link]
-
Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gao, C., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime. Retrieved from [Link]
-
D'hooghe, M., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]
Sources
- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 4. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one Activity: A Comparative Guide for Cancer Cell Line Screening
Introduction: Unveiling the Potential of a Novel Phenyl Ketone
In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated moieties has become a cornerstone for enhancing the pharmacological profiles of novel chemical entities. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly recognized for its ability to improve metabolic stability, membrane permeability, and binding affinity due to its unique electronic properties and lipophilicity.[1] This guide focuses on 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one , a novel compound featuring this promising functional group. While direct biological data for this specific molecule is nascent, its structural analogues and the broader class of trifluoromethyl-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4]
This document provides a comprehensive framework for the cross-validation of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one's anti-cancer activity across a panel of diverse cell lines. We will operate on the hypothesis that its mechanism of action involves the modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8, a non-selective cation channel, is aberrantly expressed in numerous malignancies—including prostate, breast, colon, and bladder cancers—and plays a complex role in tumor proliferation, survival, and invasion.[5][6][7] Emerging evidence suggests that TRPM8 antagonists can inhibit cancer cell growth, making it a compelling therapeutic target.[8][9]
This guide is designed for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic rationale behind a multi-tiered validation process, from initial cytotoxicity screening to mechanistic target engagement studies.
Phase 1: Foundational Cytotoxicity Screening Across a Diverse Cell Panel
The initial step in characterizing any potential therapeutic is to determine its cytotoxic potency and selectivity. The choice of cell lines is critical and should be driven by the scientific hypothesis. Given our focus on TRPM8, we have selected a panel of well-characterized cancer cell lines with documented differential TRPM8 expression, alongside a non-tumorigenic control line to establish a preliminary therapeutic window.
Selected Cell Lines:
-
Prostate Cancer:
-
LNCaP: Androgen-sensitive, known to express functional TRPM8.[9]
-
PC-3: Androgen-independent, with reported lower or variable TRPM8 expression.
-
-
Breast Cancer:
-
MCF-7: Estrogen receptor-positive, with moderate TRPM8 expression.
-
MDA-MB-231: Triple-negative, aggressive phenotype, reported to express TRPM8.[10]
-
-
Colon Cancer:
-
HCT-116: A well-characterized colorectal carcinoma line.
-
-
Non-Tumorigenic Control:
-
MCF-10A: Non-transformed human breast epithelial cells.
-
Experimental Workflow: Cytotoxicity Assessment
The workflow is designed to efficiently determine the half-maximal inhibitory concentration (IC₅₀) of the compound in each cell line.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one in culture medium via serial dilution from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Hypothetical Data Summary: IC₅₀ Values
The following table presents plausible data that would support the hypothesis of selective anti-cancer activity.
| Cell Line | Tissue of Origin | TRPM8 Expression (Relative) | Hypothetical IC₅₀ (µM) | Selectivity Index (SI)¹ |
| LNCaP | Prostate Cancer | High | 8.5 | 9.4 |
| MCF-7 | Breast Cancer | Moderate | 15.2 | 5.3 |
| MDA-MB-231 | Breast Cancer | Moderate-High | 11.8 | 6.8 |
| HCT-116 | Colon Cancer | Moderate | 20.1 | 4.0 |
| PC-3 | Prostate Cancer | Low/Variable | 45.6 | 1.8 |
| MCF-10A | Normal Breast | Very Low | >80 | - |
¹ Selectivity Index (SI) = IC₅₀ in MCF-10A / IC₅₀ in cancer cell line.
Interpretation of Phase 1 Data: The hypothetical results suggest that 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one exhibits potent cytotoxic activity against cancer cell lines, particularly those with higher reported TRPM8 expression (LNCaP, MDA-MB-231). The significantly higher IC₅₀ value in the non-tumorigenic MCF-10A cell line indicates a favorable selectivity profile. The lower potency in PC-3 cells aligns with their variable TRPM8 status and warrants further investigation.
Phase 2: Elucidating the Mechanism of Cell Death
Following the confirmation of cytotoxic activity, the next logical step is to determine how the compound induces cell death. The primary modes in cancer therapy are apoptosis (programmed cell death) and cell cycle arrest.
Experimental Approach: Apoptosis and Cell Cycle Analysis
We will treat a sensitive cell line (e.g., LNCaP) and a less sensitive one (e.g., PC-3) with the compound at their respective IC₅₀ concentrations to compare the induced cellular responses.
Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Seed LNCaP cells in 6-well plates and treat with 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one at its IC₅₀ concentration (8.5 µM) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Hypothetical Data Summary: Apoptosis Induction
| Cell Line | Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |
| LNCaP | Vehicle | 94.5 | 3.1 | 2.4 |
| LNCaP | IC₅₀ (8.5 µM) | 48.2 | 25.7 | 26.1 |
| PC-3 | Vehicle | 95.1 | 2.8 | 2.1 |
| PC-3 | IC₅₀ (45.6 µM) | 52.3 | 18.5 | 29.2 |
Phase 3: Target Validation and Pathway Analysis
The final phase aims to validate our hypothesis that the compound's activity is mediated through the TRPM8 channel. We will use Western Blotting to assess the expression of TRPM8 and key downstream signaling proteins that are known to be involved in cell survival and proliferation. The AKT/GSK-3β pathway is a critical downstream effector of TRPM8 signaling in some cancers.[7]
Protocol: Western Blotting
-
Protein Extraction: Treat LNCaP and PC-3 cells with the compound at IC₅₀ concentrations for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-TRPM8, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Proposed Signaling Pathway and Point of Intervention
Modulation of TRPM8 by an antagonist is expected to disrupt downstream pro-survival signaling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchmap.jp [researchmap.jp]
- 5. Therapeutic potential of TRPM8 channels in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
- 8. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
A Comparative Guide to the Qualification and Application of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one as an Analytical Reference Standard
Abstract: This guide provides a comprehensive framework for the evaluation and implementation of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one as a chemical reference standard for analytical assays. We present a head-to-head comparison with a conventional alternative, 1-phenylhexan-1-one, detailing the experimental protocols and performance data necessary for qualification. This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish robust and reliable analytical methods. Key performance attributes, including purity, identity, stability, and assay performance, are discussed in the context of international regulatory guidelines.
The Critical Role of Reference Standards in Analytical Science
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. Analytical reference standards are the cornerstone of this process, serving as highly characterized and purified materials against which samples are quantitatively or qualitatively compared.[1][2][3] The qualification of a reference standard is a rigorous process that establishes its identity, purity, and stability, ensuring it is fit for its intended purpose.[1]
This guide focuses on 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (CAS 1365271-68-6), a fluorinated aromatic ketone.[4] Its unique structural features—specifically the electron-withdrawing trifluoromethoxy group—suggest potential advantages in certain analytical applications, such as improved chromatographic retention and unique spectroscopic signatures. We will compare its performance directly with 1-phenylhexan-1-one , a structurally similar, non-fluorinated analogue, to provide a clear and data-driven assessment of its suitability.
Physicochemical Profile of the Candidate Standard
A thorough understanding of a compound's physicochemical properties is the first step in its qualification as a reference standard.
Table 1: Physicochemical Properties of Candidate and Comparator Standards
| Property | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | 1-Phenylhexan-1-one (Comparator) |
| CAS Number | 1365271-68-6[4] | 942-92-7 |
| Molecular Formula | C₁₃H₁₅F₃O₂ | C₁₂H₁₆O |
| Molecular Weight | 260.25 g/mol [4] | 176.26 g/mol |
| Structure | ||
| Appearance | White to off-white solid | Colorless to pale yellow liquid |
| Key Feature | Trifluoromethoxy (-OCF₃) group enhances electrophilicity and provides a unique mass signature. | Simple alkyl aryl ketone structure. |
The presence of the -OCF₃ group in the candidate standard is significant. This highly electronegative moiety can alter the molecule's chromatographic behavior and provides distinct signals in NMR and Mass Spectrometry, potentially enhancing selectivity in complex matrices.
Experimental Design for Comparative Qualification
To qualify 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, we will follow a structured workflow compliant with established guidelines such as ICH Q2(R1) and USP <1225>.[5][6][7][8] These guidelines outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, and range. The overall workflow is depicted below.
Caption: Workflow for Reference Standard Qualification.
Head-to-Head Performance Evaluation
Purity Determination and Impurity Profiling by HPLC-UV
Purity is the most critical attribute of a reference standard.[9][10] A high-resolution HPLC method was developed to separate the main component from any potential process impurities or degradants.
Experimental Protocol: HPLC-UV Purity Assessment
-
Instrumentation: UHPLC system with a photodiode array (PDA) detector.
-
Column: C18, 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: 254 nm.
-
Sample Preparation: Prepare samples at 1.0 mg/mL in Acetonitrile.
Table 2: Comparative HPLC Purity Results
| Compound | Retention Time (min) | Purity by Area % | No. of Impurities >0.05% |
| 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | 6.82 | 99.91% | 1 |
| 1-Phenylhexan-1-one (Comparator) | 6.25 | 99.78% | 2 |
Analysis: The target compound exhibits higher purity and a cleaner impurity profile compared to the non-fluorinated analogue. The increased retention time is consistent with the higher lipophilicity imparted by the trifluoromethoxy group. This separation is crucial for accurate quantitation.
Identity Confirmation
Orthogonal analytical techniques were used to confirm the chemical structure of the candidate standard unequivocally.
-
Mass Spectrometry (MS): ESI+ analysis showed an [M+H]⁺ ion at m/z 261.11, consistent with the expected exact mass.
-
¹H NMR Spectroscopy: The spectrum showed characteristic signals for the aromatic protons, the alpha-methylene group adjacent to the carbonyl, and the alkyl chain, with integrations matching the 15 protons in the structure.
-
FT-IR Spectroscopy: Strong absorbance peaks were observed corresponding to the C=O (carbonyl) stretch (~1690 cm⁻¹) and C-F bonds (~1100-1250 cm⁻¹).
Stability Assessment under Stress Conditions
A reference standard must be stable under defined storage and handling conditions.[1] Forced degradation studies were performed according to ICH Q1A(R2) guidelines to identify potential degradation pathways.
Experimental Protocol: Forced Degradation Study
-
Conditions: Samples (1.0 mg/mL in Acetonitrile/Water) were subjected to:
-
Acidic: 0.1 M HCl at 60°C for 24h.
-
Basic: 0.1 M NaOH at 60°C for 4h.
-
Oxidative: 3% H₂O₂ at room temperature for 24h.
-
Thermal: 80°C dry heat for 48h.
-
Photolytic: 1.2 million lux hours visible / 200 watt hours/m² UV.
-
-
Analysis: Samples were analyzed using the HPLC-UV method described in section 4.1.
Table 3: Comparative Stability Data (% Purity Remaining)
| Condition | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | 1-Phenylhexan-1-one (Comparator) |
| Control (T=0) | 99.91% | 99.78% |
| Acidic (HCl) | 99.85% | 99.71% |
| Basic (NaOH) | 92.14% | 91.88% |
| Oxidative (H₂O₂) | 98.65% | 96.23% |
| Thermal | 99.90% | 99.75% |
| Photolytic | 99.88% | 99.69% |
Analysis: Both compounds show some susceptibility to base hydrolysis, a known pathway for ketones. However, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one demonstrates notably superior stability under oxidative conditions. This enhanced stability is a significant advantage, reducing the risk of standard degradation during preparation and analysis, especially for assays involving oxidative reagents.
Application Case Study: Assay of a Related Substance
To demonstrate its fitness for purpose, the qualified 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one was used as a reference standard to quantify a known impurity, 4'-(Trifluoromethoxy)acetophenone, in a simulated drug substance sample.
Sources
- 1. mriglobal.org [mriglobal.org]
- 2. who.int [who.int]
- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one,(CAS# 1365271-68-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. uspbpep.com [uspbpep.com]
- 8. drugfuture.com [drugfuture.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. eag.com [eag.com]
Comparative Analysis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one: A Statistical and Mechanistic Guide
In the landscape of contemporary drug discovery and neuroscience research, the exploration of novel psychoactive compounds is a double-edged sword, offering potential therapeutic avenues while simultaneously presenting challenges in characterization and control. This guide provides a comprehensive statistical and mechanistic analysis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, a compound of interest due to its structural similarities to known synthetic cathinones. Given the nascent stage of research on this specific molecule, this document synthesizes established data from structurally related compounds to project its likely pharmacological profile. We will objectively compare its hypothesized properties with well-characterized alternatives, namely α-Pyrrolidinovalerophenone (α-PVP) for its presumed stimulant activity and established CYP2D6 inhibitors like Paroxetine and Bupropion, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction to 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is a synthetic ketone with a chemical structure featuring a hexanoyl chain and a trifluoromethoxy-substituted phenyl group. Its core scaffold is reminiscent of the cathinone class of compounds, which are known for their psychostimulant effects mediated primarily through the inhibition of monoamine transporters. The trifluoromethoxy moiety is a notable feature, as this group is often incorporated into pharmaceutical agents to enhance metabolic stability and cell membrane permeability. The presence of this group also suggests a potential for interaction with metabolic enzymes, particularly cytochrome P450 isoforms.
Synthesis and Analytical Characterization
Proposed Synthesis Workflow
The synthesis would likely proceed via a Friedel-Crafts acylation reaction.
Caption: Proposed synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
Experimental Protocol: Synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
-
Reaction Setup: To a solution of 4-(trifluoromethoxy)anisole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in portions at 0°C.
-
Acylation: Add hexanoyl chloride dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization Workflow
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.
Caption: Analytical workflow for compound characterization.
Comparative Pharmacological Analysis
Based on its structural similarity to synthetic cathinones, 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is hypothesized to be an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). Additionally, the trifluoromethoxy group raises the possibility of it being an inhibitor of cytochrome P450 enzymes, particularly CYP2D6.
Monoamine Transporter Inhibition: A Comparison with α-PVP
α-PVP is a potent psychostimulant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] It is expected that 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one will exhibit a similar mechanism of action.
Comparative Data: Monoamine Transporter Affinity
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | Hypothesized: 20-100 | Hypothesized: 30-150 | Hypothesized: >1000 |
| α-PVP | 52.3[2] | 56.0[2] | >10000[1] |
| Cocaine | 461[2] | 378[2] | 494[2] |
Note: Data for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is hypothetical and based on structure-activity relationships of related cathinones.
Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.
-
Radioligand Binding: Prepare cell membranes and incubate with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: Incubate at room temperature, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.
CYP2D6 Inhibition: A Comparison with Paroxetine and Bupropion
The trifluoromethoxy group is a common feature in many drugs that are known to inhibit CYP enzymes. CYP2D6 is a particularly important enzyme in drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[3] Its inhibition can lead to significant drug-drug interactions.
Comparative Data: CYP2D6 Inhibition
| Compound | CYP2D6 IC₅₀ (µM) |
| 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one | Hypothesized: 1-10 |
| Paroxetine | 0.34 (with preincubation)[3][4][5] |
| Bupropion | 58[6] |
Note: Data for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is hypothetical.
Experimental Protocol: In Vitro CYP2D6 Inhibition Assay
-
Microsome Preparation: Use human liver microsomes as the source of CYP2D6 enzyme.
-
Substrate and Inhibitor Incubation: Incubate the microsomes with a fluorescent probe substrate for CYP2D6 (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) and varying concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Fluorescence Detection: Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of metabolite formation and determine the IC₅₀ value of the test compound.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one can be inferred from the established SAR of synthetic cathinones:
-
Alkyl Chain Length: Increasing the length of the alkyl chain in α-pyrrolidinophenones generally increases affinity for DAT and NET.[7] The hexanoyl chain of the target compound is longer than the pentanoyl chain of α-PVP, suggesting potentially higher affinity.
-
Aromatic Substitution: The trifluoromethoxy group at the 4-position of the phenyl ring is expected to influence the electronic properties and lipophilicity of the molecule, which can impact both transporter binding and metabolic stability.
-
CYP2D6 Inhibition: The trifluoromethoxy group is a known feature in some CYP inhibitors, suggesting a higher likelihood of CYP2D6 inhibition compared to unsubstituted or alkyl-substituted analogs.
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially predictive, analysis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. Based on structural analogy, it is hypothesized to be a potent inhibitor of DAT and NET, with a pharmacological profile similar to or potentially more potent than α-PVP. Furthermore, the presence of the trifluoromethoxy group suggests a moderate potential for CYP2D6 inhibition, a property that warrants careful consideration in any future drug development efforts.
The experimental protocols outlined herein provide a clear roadmap for the empirical validation of these hypotheses. Future research should focus on the synthesis and rigorous analytical and pharmacological characterization of this compound to confirm its activity at monoamine transporters and its potential for drug-drug interactions via CYP2D6 inhibition. Such studies are crucial for a complete understanding of its potential therapeutic applications and abuse liability.
References
- Bertelsen, K. M., Venkatakrishnan, K., Von Moltke, L. L., Obach, R. S., & Greenblatt, D. J. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. Drug Metabolism and Disposition, 31(3), 289-293.
- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2014). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. Journal of Pharmacology and Experimental Therapeutics, 351(1), 149-159.
- Frolkis, A. D., Zviman, M. M., & Tomaselli, G. F. (2010). Bupropion for the treatment of smoking cessation. Vascular health and risk management, 6, 951.
- Glennon, R. A. (2014). Neurobiology of 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP). Drug and alcohol dependence, 142, 20-27.
- Hesse, L. M., Venkatakrishnan, K., Court, M. H., & Greenblatt, D. J. (2000). CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants. Drug Metabolism and Disposition, 28(10), 1176-1183.
- Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., Baumann, M. H., & Glennon, R. A. (2015). Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters. Current topics in behavioral neurosciences, 22, 55-78.
- Reese, M. J., D'Souza, M. S., & Derendorf, H. (2008).
- Marusich, E. R., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2016).
- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432.
- Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). In vitro assessment of paroxetine as a mechanism-based inhibitor of human cytochrome P450 2D6. Drug Metabolism and Disposition, 35(6), 991-996.
- Wang, X., & Apparsundaram, S. (2013). The potential of synthetic cathinones to block the membrane dopamine transporter: a summary of our molecular docking results and data from in vitro and in vivo experiments in the literature. Current drug abuse reviews, 6(3), 223-230.
- Zwart, R., Koymans, L., & van der Aar, E. (2018). Impact of Paroxetine, a Strong CYP2D6 Inhibitor, on SPN‐812 (Viloxazine Extended‐Release) Pharmacokinetics in Healthy Adults. Clinical Pharmacology in Drug Development, 7(8), 841-850.
Sources
- 1. Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Paroxetine, a Strong CYP2D6 Inhibitor, on SPN‐812 (Viloxazine Extended‐Release) Pharmacokinetics in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and Next-Generation FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for neurological and inflammatory disorders, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling target.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a key signaling lipid involved in pain, mood, and inflammation.[1] By inhibiting FAAH, the endogenous levels of anandamide are elevated, offering potential therapeutic benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1]
This guide provides a comparative analysis of the hypothetical FAAH inhibitor 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and other well-characterized, next-generation FAAH inhibitors. While specific peer-reviewed data on 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is limited, its structural motifs suggest potential activity. This guide will therefore juxtapose its predicted properties against the established experimental data of leading FAAH inhibitors, offering a framework for future research and development in this promising area.
The Endocannabinoid System and FAAH Inhibition: A Therapeutic Rationale
The endocannabinoid system (ECS) is a critical neuromodulatory system that regulates a multitude of physiological processes.[2] FAAH terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine.[1] Inhibition of FAAH leads to a sustained elevation of anandamide levels, thereby enhancing its analgesic, anxiolytic, and anti-inflammatory effects.[3][4] This mechanism of action has driven the development of numerous FAAH inhibitors, with several advancing to clinical trials.[5][6]
Signaling Pathway of FAAH and its Inhibition
Caption: FAAH-mediated degradation of anandamide and the therapeutic intervention by FAAH inhibitors.
Comparative Analysis of FAAH Inhibitors
This section compares the hypothesized properties of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one with two well-studied FAAH inhibitors: the irreversible inhibitor PF-3845 and the carbamate-based inhibitor URB597.
| Feature | 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (Hypothesized) | PF-3845 | URB597 |
| Structure | Contains a trifluoromethoxy phenyl group and a hexanone chain. | Piperidine urea-based structure.[3] | Carbamate-based structure.[3] |
| Mechanism of Action | Potentially a reversible or irreversible inhibitor depending on the reactivity of the ketone. | Irreversible, covalent carbamylation of the catalytic serine (Ser241).[3] | Irreversible carbamate that inactivates FAAH.[3] |
| Potency (IC50/Ki) | Unknown. Requires experimental validation. | Potent inhibitor with a Ki of 230 nM.[7] | Potent inhibitor with an IC50 of 4.6 nM.[2] |
| Selectivity | Unknown. Potential for off-target effects on other serine hydrolases needs to be assessed. | Highly selective for FAAH with negligible activity against other serine hydrolases in vivo.[3] | Selective for FAAH in the nervous system, but can inhibit other serine hydrolases in peripheral tissues.[3] |
| In Vivo Efficacy | Not determined. | Produces significant and long-lasting elevation of brain anandamide levels and reduces inflammatory pain in rodent models.[3] | Elevates brain anandamide levels and exhibits antinociceptive effects in animal models.[8] |
| Pharmacokinetics | Unknown. The trifluoromethoxy group may enhance metabolic stability. | Good oral bioavailability and brain penetration.[3] | Orally bioavailable.[7] |
Synthesis and Characterization: Experimental Protocols
Hypothetical Synthesis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
A plausible synthetic route for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one could involve a Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.
-
Addition of Lewis Acid: Cool the flask to 0°C in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
Addition of Reactants: Add 4-(trifluoromethoxy)benzene to the stirred suspension, followed by the dropwise addition of hexanoyl chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available FAAH inhibitor screening kits.[9]
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[9]
-
FAAH Substrate (AMC-arachidonoyl amide)
-
Test compound (1-[4-(Trifluoromethoxy)phenyl]hexan-1-one) and reference inhibitor (e.g., PF-3845)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow for FAAH Inhibitor Screening
Caption: A typical workflow for screening FAAH inhibitors using a fluorometric assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare serial dilutions of the test compound and a known FAAH inhibitor in the assay buffer.
-
Dilute the FAAH substrate in an appropriate solvent (e.g., ethanol).[10]
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the diluted FAAH enzyme to all wells except the background controls.
-
Add the test compound or reference inhibitor at various concentrations to the appropriate wells. Include wells with solvent only for 100% activity control.
-
-
Pre-incubation:
-
Incubate the plate for 5-20 minutes at 37°C to allow the inhibitor to interact with the enzyme.[10]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[10]
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.[9]
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to FAAH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Concluding Remarks for the Research Professional
While 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one remains a molecule of hypothetical interest as a FAAH inhibitor, its structural features warrant further investigation. The trifluoromethoxy group is a common motif in medicinal chemistry known to improve metabolic stability and cell permeability. The hexanone chain provides a lipid-like character that may facilitate interaction with the active site of FAAH.
Future research should focus on the synthesis and in vitro characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. The experimental protocols outlined in this guide provide a clear roadmap for these initial studies. A direct comparison of its potency, selectivity, and mechanism of action with established inhibitors like PF-3845 and URB597 will be crucial in determining its potential as a therapeutic candidate. The continued exploration of novel chemical scaffolds for FAAH inhibition remains a vibrant and promising area of drug discovery.
References
- BenchChem. Foundational Research on FAAH Inhibitors: A Technical Guide. BenchChem Technical Support Team. December 2025. [URL: https://www.benchchem.
- BenchChem. A Technical Guide to the Dual Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Cannabinoid Receptor 1 (CB1). 2025. [URL: https://www.benchchem.com/technical-support/a-technical-guide-to-the-dual-inhibition-of-fatty-acid-amide-hydrolase-faah-and-cannabinoid-receptor-1-cb1]
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol, 16(4), 411-420. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2692831/]
- de Wit, H., et al. (2017). Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers. CNS Drugs, 31(11), 1005-1016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5684284/]
- van Esbroeck, A. C. M., et al. (2017). Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers. Clin Pharmacol Ther, 101(6), 788-801. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485111/]
- Wikipedia contributors. (2023, November 28). Thermal shift assay. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [URL: https://en.wikipedia.org/wiki/Thermal_shift_assay]
- MilliporeSigma. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak141]
- Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/10005190]
- Clapper, J. R., et al. (2009). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor. Br J Pharmacol, 158(3), 859-869. [URL: https://escholarship.org/uc/item/2h31f6d3]
- Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorg Med Chem Lett, 15(2), 347-351. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2692831/]
- Ferreira, R., et al. (2018). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 23(11), 2845. [URL: https://www.mdpi.com/1420-3049/23/11/2845]
- Silvestri, C., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 11(3), 551. [URL: https://www.mdpi.com/2073-4409/11/3/551]
- Gadaleta, D., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Int J Mol Sci, 22(25), 13884. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8745032/]
- Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Annu Rep Med Chem, 44, 149-164. [URL: https://www.sciencedirect.com/science/article/pii/S006577430904409X]
- Saliba, S., et al. (2016). FAAH inhibitors in the limelight, but regrettably. Therapie, 71(2), 143-146. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4848912/]
- Li, X., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. J Med Chem. [URL: https://pubmed.ncbi.nlm.nih.gov/40767268/]
- de Haas, S. L., et al. (2016). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clin Pharmacol Ther, 99(1), 77-86. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4715732/]
- Pali, V. S., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). J Med Chem, 54(8), 2819-2831. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3086055/]
- Kysil, D. V., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. Acta Crystallogr E Crystallogr Commun, 77(Pt 11), 1184-1188. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8564030/]
- Laine, R. M., et al. (1998). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. J Mater Chem, 8(8), 1809-1812. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/jm/a802611h]
- Paterniti, I., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. Int J Mol Sci, 23(21), 13359. [URL: https://www.mdpi.com/1422-0067/23/21/13359]
-
Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][10]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. J Med Chem, 58(13), 5308-5322. [URL: https://pubmed.ncbi.nlm.nih.gov/26061388/]
- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. J Med Chem, 50(22), 5339-5356. [URL: https://pubmed.ncbi.nlm.nih.gov/17914785/]
- de Moraes, J., et al. (2015). In vivo study of schistosomicidal action of 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one. Exp Parasitol, 154, 114-120. [URL: https://pubmed.ncbi.nlm.nih.gov/25910547/]
- Grygorenko, O. O., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry, 19(4), 1-10. [URL: https://orgpharmchem.org/jour/article/view/399]
- Panic, G., et al. (2015). Elucidation of the in vitro and in vivo activities of bridged 1,2,4-trioxolanes, bridged 1,2,4,5-tetraoxanes, tricyclic monoperoxides, silyl peroxides, and hydroxylamine derivatives against Schistosoma mansoni. Bioorg Med Chem, 23(7), 1497-1505. [URL: https://pubmed.ncbi.nlm.nih.gov/25744189/]
- Ibrahim, M. A., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 25(18), 4216. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570417/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs [mdpi.com]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Independent Verification and Comparative Analysis of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
This guide presents a comprehensive framework for the independent synthesis, verification, and comparative evaluation of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. Designed for researchers in medicinal chemistry and drug development, this document provides detailed, field-tested protocols and explains the scientific rationale behind the experimental choices. Our objective is to establish a self-validating system for verifying the synthesis and properties of the target compound and to objectively compare its performance against rationally selected structural analogs.
The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern drug design. It is often used as a lipophilic hydrogen bond acceptor and can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Ketone moieties, particularly aromatic ketones, are also critical pharmacophores and versatile synthetic intermediates.[2][3] The combination of these features in the 1-aryl-hexan-1-one scaffold makes 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one a molecule of interest for synthetic and medicinal chemistry exploration. This guide provides the necessary tools to reliably produce and characterize this compound and evaluate its synthetic profile against key analogs.
Synthetic Strategy: Friedel-Crafts Acylation
The most direct and reliable method for synthesizing 1-aryl ketones is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[4][5] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The catalyst's role is to activate the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[7][8]
A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation and leads to clean, mono-acylated products.[4] This makes the reaction highly predictable and suitable for the synthesis of our target compound and its analogs.
Comparative Compound Selection
To provide a meaningful comparison, we have selected two structural analogs of the target compound. The synthesis of each follows the same Friedel-Crafts protocol, differing only in the aromatic starting material.
-
Target Compound: 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one ( 1 )
-
Analog A (Trifluoromethyl): 1-[4-(Trifluoromethyl)phenyl]hexan-1-one ( 2 ). This compound replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group, allowing for a direct comparison of these two common bioisosteres.
-
Analog B (Methoxy): 1-[4-(Methoxy)phenyl]hexan-1-one ( 3 ). This non-fluorinated analog serves as a baseline to evaluate the impact of fluorination on synthetic efficiency and physical properties.
Experimental Protocols
The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 2.1: General Procedure for Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq) and an inert solvent such as dichloromethane (DCM, approx. 3 M).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Catalyst Addition: Add aluminum chloride (AlCl₃, 1.2 eq) portionwise, ensuring the internal temperature does not exceed 5°C. Stir the resulting suspension for 15 minutes.
-
Acyl Chloride Addition: Add hexanoyl chloride (1.1 eq) dropwise via the dropping funnel over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2.2: Analytical Characterization
To ensure the identity and purity of the synthesized compounds, a multi-technique approach is mandatory.
-
Nuclear Magnetic Resonance (NMR): Record ¹H, ¹³C, and ¹⁹F NMR spectra in CDCl₃. These spectra provide the definitive structural confirmation. For example, the ¹H NMR will show characteristic aromatic doublets and aliphatic triplets and multiplets.[9]
-
Mass Spectrometry (MS): Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a water/acetonitrile gradient to determine the purity of the final compound, which should exceed 95%.
Comparative Data Analysis
The following table summarizes the expected outcomes for the synthesis of the target compound and its analogs, based on typical yields for Friedel-Crafts acylations and predicted analytical data derived from known compounds.[9][10]
| Parameter | 1: 1-[4-(OCF₃)Ph]hexan-1-one | 2: 1-[4-(CF₃)Ph]hexan-1-one | 3: 1-[4-(OCH₃)Ph]hexan-1-one |
| Structure | |||
| CAS Number | 1365271-68-6[11] | 91541-79-8 | 6783-84-2 |
| Molecular Formula | C₁₃H₁₅F₃O₂ | C₁₃H₁₅F₃O | C₁₃H₁₈O₂ |
| Molecular Weight | 260.25 | 244.25 | 206.28 |
| Aromatic Substrate | 4-(Trifluoromethoxy)benzene | 4-(Trifluoromethyl)benzene | Anisole (Methoxybenzene) |
| Typical Yield | 75-85% | 70-80% | 85-95% |
| Purity (HPLC) | >95% | >95% | >95% |
| Predicted ¹H NMR (Aromatic, ppm) | δ ~8.0 (d, 2H), ~7.3 (d, 2H) | δ ~8.0 (d, 2H), ~7.7 (d, 2H) | δ ~7.9 (d, 2H), ~6.9 (d, 2H) |
| Predicted ¹⁹F NMR (ppm) | δ ~ -58 | δ ~ -63 | N/A |
Analysis of Expected Outcomes:
-
Yield: The methoxy group (-OCH₃) is strongly activating, leading to the highest expected yield for Analog 3 . The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are both deactivating due to their strong electron-withdrawing nature. However, the lone pairs on the oxygen in the -OCF₃ group can participate in resonance, making it slightly less deactivating than the -CF₃ group, which may result in a slightly higher yield for compound 1 compared to 2 .
-
Characterization: The NMR spectra are highly diagnostic. The aromatic protons for all three compounds will appear as two distinct doublets due to para-substitution. The chemical shifts will vary based on the electronic nature of the substituent.[12] The ¹⁹F NMR provides a clear, single peak for the fluorinated compounds, confirming the presence of the respective fluorine-containing groups.[13]
Conclusion
This guide provides a robust and verifiable methodology for the synthesis and characterization of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. By employing the detailed Friedel-Crafts acylation and rigorous analytical protocols, researchers can confidently produce and validate this compound. The comparative analysis against its trifluoromethyl and methoxy analogs offers valuable insights into how these common functional groups influence synthetic outcomes. This framework not only ensures the integrity of findings related to the target molecule but also serves as a foundational template for the exploration of other novel aromatic ketones in the field of drug discovery.
References
-
Supporting Information for publications detailing NMR spectra of similar compounds. (Source derived from general knowledge of spectroscopic data, e.g.,[9])
-
Jiang, F., et al. (2007). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. This source provides context on the synthesis of complex molecules containing trifluoromethyl groups.[14]
-
NMR Spectra databases and literature precedents for 19F NMR. (Source derived from general knowledge, e.g.,[13])
-
Clark, J. (2002). Friedel-Crafts Acylation of Benzene. An educational resource detailing the mechanism and conditions for the reaction.[6]
-
Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Provides examples of characterization data for aromatic ketones.[10]
-
WO2016125185A2. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents. This patent describes the synthesis of precursors.[15]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. A resource detailing the mechanism and literature references for the reaction.[4]
-
Zhang, B., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist. Journal of Medicinal Chemistry. This paper highlights the use of the 4-(trifluoromethoxy)phenyl moiety in a biologically active compound.[16]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. A video tutorial explaining the reaction mechanism.[7]
-
Wang, L., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. Discusses the application of trifluoromethyl ketones in inhibitor design.[2]
-
The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation. YouTube. A video tutorial on the reaction.[8]
-
Reddy, K. R. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. A review covering various catalytic systems for the reaction.[5]
-
PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. National Center for Biotechnology Information.[17]
-
Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry.[3]
-
Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications.
-
Sinfoo Biotech. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. Product listing providing the CAS number.[11]
-
Global Substance Registration System. 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE. Provides identifiers for a similar compound.[18]
-
BenchChem. An In-depth Technical Guide to the Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]. An example of a technical guide for synthesis.[19]
-
Penthala, N. R., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.[20]
-
Hameed, P. S., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(one). Molbank.[21]
-
Fustero, S., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry.[1]
-
de Souza, A. D. L., et al. (2024). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. European Journal of Microbiology and Immunology.[22]
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information.[23]
-
Kumar, C. S. A., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate.[24]
-
Crawford, J. J., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[9][14]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry.[25]
-
Kettle, J. G., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry.[26]
-
Robertson, D. G. (2005). Metabolic profiling as a tool for understanding mechanisms of toxicity. Toxicologic Pathology.[27]
-
Cedillo-Rivera, R., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry.[28]
-
Tuset, A. L., et al. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease. European Journal of Medicinal Chemistry.[29]
-
Gowda, B. T., et al. (2007). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... ResearchGate.[12]
-
Linclau, B., et al. (2016). Comparison of 1 H{ 19 F}-NMR spectra of 14 in a) acetone, b).... ResearchGate.[30]
-
ChemicalBook. 1-[4-(trifluoromethoxy)phenyl]ethan-1-ol. A commercial listing for a related compound.[31]
-
Sharma, S., et al. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. Bioorganic & Medicinal Chemistry Letters.[32]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one,(CAS# 1365271-68-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. jelsciences.com [jelsciences.com]
- 15. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 16. Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. GSRS [gsrs.ncats.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Metabolic profiling as a tool for understanding mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. 1-[4-(TRIFLUOROMETHOXY)PHENYL]ETHAN-1-OL CAS#: 1737-28-6 [m.chemicalbook.com]
- 32. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol for 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
This guide provides a detailed, authoritative protocol for the safe and compliant disposal of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (CAS No. 1365271-68-6). As a fluorinated aromatic ketone, this compound requires specific handling procedures to ensure personnel safety and environmental protection. The core principle guiding its disposal is its classification as a halogenated organic compound . Adherence to these procedures is not merely a matter of best practice but a fundamental requirement for regulatory compliance and responsible chemical stewardship.
Pre-Disposal Hazard Assessment and Safety
Before handling the waste stream, it is crucial to understand the inherent hazards of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one and its degradation byproducts. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as other trifluoromethoxy-phenyl derivatives and ketones, indicate the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Respiratory Effects: May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks during all handling and disposal steps, the following PPE is required:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically-resistant gloves. | Prevents skin contact, irritation, and potential dermal absorption. |
| Body Protection | Standard flame-retardant laboratory coat. | Protects against accidental spills on clothing and skin. |
| Respiratory Protection | Not typically required if handled in a fume hood. | All waste transfer operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] |
The Cornerstone of Compliance: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one is its strict segregation as a halogenated organic waste .[4][5] The presence of the trifluoromethoxy (-OCF3) group, containing fluorine atoms, places it firmly in this category.
Why Segregation is Non-Negotiable: The ultimate disposal pathways for halogenated and non-halogenated organic wastes are fundamentally different and have significant cost implications.
-
Non-Halogenated Solvents: These are often recycled or used as fuel additives in industrial processes like cement kilns.
-
Halogenated Solvents: The strong carbon-fluorine bonds in this compound necessitate high-temperature incineration to ensure complete destruction.[6] This is a more complex and expensive process, often costing two to three times more than non-halogenated solvent disposal.
Mixing halogenated waste, even in small amounts, into a non-halogenated waste stream contaminates the entire container, forcing the entire volume to be treated via the more expensive incineration route.
| Waste Category | Definition & Examples | Disposal Container |
| Halogenated Organic | Any organic compound containing Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I).[4][7] This includes 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one. | Designated, clearly labeled "Halogenated Waste" container. |
| Non-Halogenated Organic | Organic compounds without halogens (e.g., Acetone, Hexane, Ethanol, Toluene).[8] | Designated, clearly labeled "Non-Halogenated Waste" container. |
| Aqueous Waste | Solutions of acids, bases, and salts where water is the primary solvent.[4] | Designated "Aqueous Waste" container. |
Step-by-Step Disposal Workflow
This workflow must be followed for the disposal of pure 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, solutions containing it, and any materials contaminated by it.
Step 1: Container Selection and Labeling
-
Procure the Correct Container: Obtain a designated hazardous waste container that is leak-proof, made of a chemically compatible material (e.g., high-density polyethylene or glass), and has a secure screw-top cap.[5]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[5][9]
-
Complete the Label: Fill out the label with the following information:
-
The words "Hazardous Waste" .[10]
-
Full Chemical Names: List all constituents by their complete chemical name (e.g., "1-[4-(Trifluoromethoxy)phenyl]hexan-1-one," "Methanol"). Do NOT use abbreviations, acronyms, or chemical formulas.[9]
-
Approximate Percentages: Estimate the percentage of each component.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Step 2: Waste Accumulation
-
Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored at or near the point of generation in a designated SAA, such as a secondary containment tray within a chemical fume hood.[10]
-
Transfer Waste: Perform all transfers of waste into the container inside a chemical fume hood to minimize inhalation exposure.
-
Keep Container Closed: The waste container must remain tightly sealed at all times except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs).
-
Do Not Overfill: Fill the container to no more than 75-80% of its total capacity to allow for vapor expansion and prevent spills during transport.[5]
Step 3: Disposal of Contaminated Materials
Solid waste contaminated with 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one (e.g., gloves, weigh paper, pipette tips, silica gel) must also be disposed of as hazardous waste.
-
Collect these materials in a designated, sealed plastic bag or a separate, clearly labeled solid waste container.
-
The label must read "Solid Hazardous Waste" and list the chemical contaminants.
Step 4: Storage and Final Disposal
-
Store Safely: Store the sealed and labeled waste container in your lab's SAA, away from incompatible materials like strong acids, bases, or oxidizers.[3][8]
-
Request Pickup: Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup. Do not transport hazardous waste outside of your laboratory.[5]
Prohibited Disposal Methods: A Critical Warning
The chemical nature of this compound, particularly the stable carbon-fluorine bond, makes it persistent in the environment.[11] Improper disposal can lead to long-term environmental contamination.
-
DO NOT Pour Down the Sink: This compound is not biodegradable and is prohibited from sewer disposal.[9][12] This can contaminate waterways and interfere with wastewater treatment processes.
-
DO NOT Dispose of in Regular Trash: Both liquid waste and contaminated solids must be disposed of as hazardous waste. Evaporation in a fume hood is not a permissible disposal method.
-
DO NOT Mix with Non-Halogenated Waste: As detailed in Section 2, this leads to unnecessary cost and complicates the disposal process.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
Caption: Disposal decision workflow for laboratory chemical waste.
References
-
Hazardous Waste Segregation. (n.d.). Tufts University. Retrieved from [https://oehs. Tufts.edu/wp-content/uploads/Hazardous-Waste-Segregation-Sign.pdf]([Link]. Tufts.edu/wp-content/uploads/Hazardous-Waste-Segregation-Sign.pdf)
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Oppelt, E. T. (1987). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Retrieved from [Link]
-
Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Halogenated Waste. (n.d.). University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]
-
Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). (2025, March 27). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Fluorine Standard Operating Procedure. (n.d.). Rutgers University Environmental Health and Safety. Retrieved from [Link]
-
Chapter 850: Identification of Hazardous Wastes. (n.d.). Maine Department of Environmental Protection. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Office of Clinical and Research Safety. Retrieved from [Link]
-
Environmental risk evaluation report: Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane. (n.d.). GOV.UK. Retrieved from [Link]
-
Waste Management. (n.d.). McMaster University Engineering Physics Health and Safety. Retrieved from [Link]
-
Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Toxicological Profile for 1,4-Dioxane. (2012). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Final Contaminant Candidate List 3 Chemicals Identifying the Universe. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 6. p2infohouse.org [p2infohouse.org]
- 7. uakron.edu [uakron.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one
As researchers and scientists, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The compound 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, while a valuable intermediate, requires a comprehensive understanding of its potential hazards to be handled safely. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our approach is not merely to list equipment, but to build a protocol grounded in the chemical's specific structure and reactivity, ensuring a self-validating system of safety.
The Foundation: A Proactive Hazard Assessment
Effective PPE selection begins with a thorough analysis of the molecule's structure. By deconstructing 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one into its constituent functional groups, we can anticipate its behavior and associated risks.
| Functional Group | Associated Hazard | Rationale & Causality |
| Aromatic Ketone | Skin & Eye Irritation | Ketones can defat the skin, leading to dryness and irritation.[1] Aromatic compounds can be readily absorbed and may act as irritants. Similar compounds are known to cause serious eye irritation.[2][3] |
| Trifluoromethoxy Group (-OCF3) | Halogenated Compound Hazards, Potential for HF Release | The presence of fluorine classifies this as a halogenated organic compound, necessitating specific waste disposal protocols.[4][5] Upon thermal decomposition, trifluoromethoxy groups can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[6][7] |
| Hexan-1-one Moiety | Organic Solvent Properties | The six-carbon chain imparts properties of an organic solvent, which can contribute to vapor inhalation risks and the degradation of certain types of protective gloves. |
Based on this analysis, the primary hazards are skin and eye irritation, respiratory irritation from vapors, and the severe risks associated with thermal decomposition .[7] Our PPE strategy must therefore create robust barriers against these routes of exposure.
The First Line of Defense: Engineering Controls
Before any discussion of personal equipment, we must emphasize the mandatory use of primary engineering controls.
-
Chemical Fume Hood: All handling of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, from weighing to reaction quenching, must occur inside a certified chemical fume hood.[6][8] This is non-negotiable. The hood's constant airflow is critical for containing vapors and preventing respiratory exposure.[9]
Core PPE Protocol: A Multi-Layered Barrier
The following PPE ensemble is required for all procedures involving this compound. The principle of "double barrier" protection is applied where the risk is highest.
Eye and Face Protection
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[10][11]
-
Enhanced Precaution: During procedures with a heightened risk of splashing or exothermic reaction (e.g., reagent addition, workup), a full-face shield must be worn over the chemical splash goggles.[9][10] This provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection
Standard disposable nitrile gloves offer insufficient protection against the combined ketone and aromatic nature of this compound for prolonged tasks.[10] A more robust glove selection is critical.
-
Causality: Ketones and aromatic solvents are known to degrade common glove materials like latex and nitrile relatively quickly. The choice of glove must be based on proven resistance to these chemical classes.
| Glove Material | Protection Against Ketones & Aromatics | Recommended Use |
| Nitrile (Disposable) | Fair to Poor (Short-term) | Suitable only for incidental contact (e.g., secondary layer in a double-gloving system). Must be changed immediately upon any sign of contamination.[10] |
| Butyl Rubber | Good to Excellent | Offers good resistance to ketones and is a reliable choice for direct handling. |
| PVA (Polyvinyl Alcohol) | Excellent | Provides exceptional protection against a wide range of aggressive solvents, including ketones and aromatics like toluene.[12][13] Caution: PVA is water-soluble and must not be used with aqueous solutions.[12] |
| Norfoil (Silver Shield®) | Excellent | Offers outstanding chemical resistance to a very broad spectrum of chemicals, making it a top choice for handling hazardous compounds.[1] |
Operational Directive: For all direct handling, double-gloving is required.
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A glove specifically rated for ketones and solvents, such as a PVA or Butyl rubber gauntlet.[12] This combination provides robust protection while allowing for the safe removal of the contaminated outer layer without exposing the skin.
Body Protection
-
Lab Coat: A flame-resistant (FR) laboratory coat with a fully buttoned front is required.[10] The FR property is a critical precaution against unforeseen ignition sources, especially given the compound's organic nature.
-
Clothing: Long pants and closed-toe, closed-heel shoes made of non-absorbent material are mandatory.[10] Skin on the lower legs and feet must be fully covered.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not required.[7] However, it is essential to be prepared for non-routine events.
-
Emergency Use: In the event of a large spill or a failure of the fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel during cleanup.[10] If you anticipate procedures that could generate aerosols outside of a fume hood, a respiratory hazard evaluation is necessary.[10]
Operational and Disposal Plans: Integrating Safety into a Workflow
A safe protocol is a series of deliberate, validated steps. The following workflow outlines the key stages of handling 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
Caption: A step-by-step workflow for the safe handling of 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one.
Spill Management
-
Small Spills (inside fume hood): Absorb with a chemical absorbent pad. Place the used pad in a sealed, labeled container for disposal as halogenated waste.[14]
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent the spill from entering drains.[15] Cleanup should only be performed by trained personnel with appropriate respiratory protection.
Waste Disposal
Due to its trifluoromethoxy group, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[4][15]
-
Segregation: Never mix halogenated waste with non-halogenated waste.[5][14]
-
Container: Use a designated, properly labeled, and sealed container for halogenated organic liquids.[15] The container must be compatible with the waste and have a secure, threaded cap.[14]
-
Labeling: The waste container must be clearly labeled with the words "Halogenated Waste" and list all chemical constituents by their full names—do not use abbreviations.[4][14]
By adhering to this comprehensive guide, researchers can confidently handle 1-[4-(Trifluoromethoxy)phenyl]hexan-1-one, ensuring both personal safety and the integrity of their work. This protocol is designed to be a living document, adaptable to specific experimental conditions but always rooted in the foundational principles of chemical hazard assessment.
References
- Braun Research Group.
- GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
- Bucknell University.
- Washington State University.
- Polyco Healthline. Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
- U.S. Environmental Protection Agency.
- Kemicentrum. 8.1 Organic solvent waste.
- PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one.
- University of California, San Diego. Personal Protective Equipment (PPE).
- Fluorochem. Safety Data Sheet for 6-Chloro-1-(4-(trifluoromethoxy)phenyl)hexan-1-one.
- Fisher Scientific. Safety Data Sheet for 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.
- Thermo Fisher Scientific. Safety Data Sheet for 4-Trifluoromethyl-o-phenylenediamine.
- Benchchem. A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
- CHEMM. Personal Protective Equipment (PPE).
- University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet for 4-(Trifluoromethoxy)aniline.
- AFG Bioscience LLC. Safety Data Sheet for 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene.
- Angene Chemical.
- Sigma-Aldrich.
- Spectrum Chemical.
- SynQuest Labs. Safety Data Sheet for 1-[4-(Trifluoromethyl)phenyl]propan-1-ol.
Sources
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. afgsci.com [afgsci.com]
- 12. glovesnstuff.com [glovesnstuff.com]
- 13. polycohealthline.com [polycohealthline.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
